3-Methyleneisobenzofuran-1(3H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methylidene-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTLIIZTPVRRFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434798 | |
| Record name | 3-Methylidene-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3453-63-2 | |
| Record name | 3-Methylidene-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of 3-Methyleneisobenzofuran-1(3H)-one
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
3-Methyleneisobenzofuran-1(3H)-one, a member of the phthalide class of compounds, represents a core structural motif with significant potential in synthetic chemistry and drug discovery. Its exocyclic α,β-unsaturated lactone system confers a unique electronic profile, making it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive structural analysis of this molecule, detailing its spectroscopic signature, chemical reactivity, and the experimental methodologies required for its unambiguous characterization. We delve into the causality behind its structural features and reactivity, offering field-proven insights for professionals engaged in medicinal chemistry and materials science.
Introduction: The Significance of the Methylenephthalide Scaffold
The isobenzofuran-1(3H)-one core, commonly known as a phthalide, is prevalent in a variety of natural products and pharmacologically active compounds.[1] These molecules exhibit a broad range of biological activities, including antimicrobial, anticancer, and antidepressant properties.[2][3] The introduction of a reactive exocyclic methylene group at the 3-position, as seen in this compound, dramatically enhances its synthetic utility. This moiety acts as a potent Michael acceptor and a reactive dienophile, opening avenues for diverse functionalization and the synthesis of novel derivatives.[4] Understanding the intricate structural details and reactivity of this parent compound is paramount for harnessing its full potential in drug design and development.
Molecular Structure and Conformation
The structural integrity of this compound is defined by the fusion of a benzene ring to a five-membered lactone ring, which is further substituted with an exocyclic double bond. This arrangement results in a largely planar and rigid scaffold.
Core Ring System Analysis
X-ray crystallographic studies on closely related derivatives, such as 3-(diphenylamino)isobenzofuran-1(3H)-one, reveal that the fused isobenzofuranone ring system is nearly planar.[5] This planarity is a key determinant of the molecule's reactivity, influencing the accessibility of the π-systems to incoming reagents.
Table 1: Representative Bond Lengths of the Isobenzofuran-1(3H)-one Core (Data from a closely related derivative) [5]
| Bond | Typical Bond Length (Å) | Rationale |
| C=O (Lactone) | ~1.21 | Characteristic of a carbonyl group within a five-membered ring, indicating significant double-bond character. |
| C-O (Lactone) | ~1.35 | Shorter than a typical C-O single bond due to resonance with the carbonyl group. |
| C-C (Aromatic) | ~1.39 | Typical of aromatic C-C bonds within the fused benzene ring. |
| C(sp²)-O (Ether) | ~1.46 | Standard length for a single bond between an sp² carbon and an oxygen atom. |
The Exocyclic Methylene Group: A Hub of Reactivity
The defining feature of this molecule is the exocyclic C=CH₂ group. This α,β-unsaturated system is conjugated with the lactone carbonyl, leading to a polarization of the double bond. This electronic feature is the primary driver of its characteristic reactivity, which will be explored in Section 4.
Caption: Planar structure of the title molecule.
Spectroscopic Analysis: A Multi-faceted Approach
The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for characterization.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (from hypothetical 2D NMR) |
| 1 | C=O | - | ~169.5 | HMBC to H-7a, H-4 |
| 3 | C | - | ~140.2 | HMBC to H-9a, H-9b, H-4 |
| 3a | C | - | ~125.8 | HMBC to H-4, H-7 |
| 4 | CH | ~7.90 (d) | ~129.5 | COSY with H-5; HMBC to C-5, C-6, C-3a, C-1 |
| 5 | CH | ~7.55 (t) | ~124.2 | COSY with H-4, H-6; HMBC to C-4, C-6, C-7, C-3a |
| 6 | CH | ~7.70 (t) | ~134.5 | COSY with H-5, H-7; HMBC to C-4, C-5, C-7a |
| 7 | CH | ~7.85 (d) | ~122.0 | COSY with H-6; HMBC to C-5, C-6, C-3a |
| 7a | C | - | ~148.0 | HMBC to H-7, H-6 |
| 9 | CH₂ | ~5.50 (s), ~5.95 (s) | ~101.5 | HSQC to C-9; HMBC to C-3 |
Experimental Protocol: 2D NMR for Structural Elucidation
To experimentally verify the assignments in Table 2, a suite of 2D NMR experiments is essential.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum to determine the chemical shifts and multiplicities of all proton signals.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. Cross-peaks will appear between protons that are spin-coupled (typically over 2-3 bonds). This is critical for assigning adjacent protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C chemical shifts for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methylene protons (H-9) to the lactone carbonyl carbon (C-1) would confirm their connectivity through the quaternary carbon at position 3.
Caption: Logical workflow for NMR-based structure elucidation.
Mass Spectrometry and Infrared Spectroscopy
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₉H₆O₂) by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key absorption bands: a strong C=O stretch for the γ-lactone at approximately 1770-1790 cm⁻¹ and a C=C stretch for the exocyclic double bond around 1660-1680 cm⁻¹.
Chemical Reactivity: A Tale of Two Electrophilic Sites
The conjugated system in this compound creates two primary sites for nucleophilic attack and cycloaddition reactions. The reactivity is governed by the principles of Michael additions and Diels-Alder reactions.
Michael Addition (Conjugate Addition)
The β-carbon of the exocyclic double bond is electron-deficient due to resonance with the carbonyl group, making it a prime target for soft nucleophiles in a conjugate or 1,4-addition.[7]
Causality: The thermodynamic stability of the resulting enolate intermediate, where the negative charge is delocalized onto the oxygen atom, drives the reaction in favor of conjugate addition over direct (1,2) addition to the carbonyl group.
Caption: Mechanism of Michael addition.
Diels-Alder Reaction
The exocyclic double bond also serves as a potent dienophile in [4+2] cycloaddition reactions with electron-rich dienes.[4] This provides a powerful method for constructing complex, fused-ring systems in a highly stereocontrolled manner.
Experimental Insight: The choice of diene and reaction conditions (thermal or Lewis acid catalysis) can be used to control the regioselectivity and stereoselectivity of the cycloaddition, typically favoring the endo product due to secondary orbital interactions in the transition state.
Synthesis and Stability
Several synthetic routes to this compound have been reported. A common and efficient method involves the dehydration of the corresponding 3-(hydroxymethyl)isobenzofuran-1(3H)-one precursor.[6] This precursor can be synthesized from 2-vinylbenzoic acid derivatives.[6] It has been noted that the target compound does not readily dimerize in air over short periods, indicating reasonable stability under standard laboratory conditions.[6]
Conclusion
This compound is a molecule of significant synthetic interest, characterized by a planar, rigid core and a highly reactive exocyclic double bond. Its structure can be unequivocally determined through a synergistic application of 1D and 2D NMR spectroscopy, mass spectrometry, and IR spectroscopy. The inherent electrophilicity of its α,β-unsaturated lactone system dictates its reactivity, making it a versatile substrate for both conjugate additions and cycloaddition reactions. The methodologies and insights presented in this guide provide a robust framework for the analysis and utilization of this valuable chemical entity in advanced chemical research and development.
References
-
Synthesis of this compound and Their Derivatives. ResearchGate. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. [Link]
-
3-(Diphenylamino)isobenzofuran-1(3H)-one. ResearchGate. [Link]
-
Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Link]
-
Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Royal Society of Chemistry. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]
-
One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. National Center for Biotechnology Information. [Link]
-
Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI. [Link]
-
Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. [Link]
-
Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives. ResearchGate. [Link]
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Synthesis of 3-Methyleneisobenzofuran-1(3H)-one from 2-vinylbenzoic acid.
An In-Depth Technical Guide to the Synthesis of 3-Methyleneisobenzofuran-1(3H)-one from 2-Vinylbenzoic Acid
Executive Summary: The this compound scaffold, a derivative of phthalide, represents a privileged structure in medicinal chemistry and materials science. Its unique exocyclic methylene group conjugated to a lactone offers a reactive handle for further chemical modification and imparts significant biological activity. This guide provides a comprehensive, in-depth technical overview of a robust and efficient two-step synthesis of this compound, commencing from the readily available precursor, 2-vinylbenzoic acid. The core of this synthetic strategy involves a highly regioselective iodolactonization reaction, followed by a base-mediated elimination. This document furnishes a detailed mechanistic explanation, a step-by-step experimental protocol, and a summary of critical reaction parameters, designed for researchers, chemists, and professionals in drug development.
Introduction: The Significance of the Isobenzofuranone Scaffold
The isobenzofuran-1(3H)-one, commonly known as phthalide, is a fused γ-lactone structure that serves as the core of numerous natural products and pharmacologically active compounds.[1] Derivatives of this scaffold are known to exhibit a wide spectrum of biological activities, including antibacterial, antioxidant, anticonvulsant, and anti-HIV properties.[1] The introduction of an exocyclic methylene group at the 3-position creates this compound, a reactive α,β-unsaturated ester moiety. This feature makes the molecule a valuable building block for Michael additions and cycloaddition reactions, enabling the synthesis of complex molecular architectures.
This guide focuses on a reliable and well-documented synthetic pathway to this important molecule, starting from 2-vinylbenzoic acid. The described methodology is characterized by mild reaction conditions, high yields, and readily accessible reagents, making it a practical choice for laboratory-scale synthesis.[2]
Strategic Synthesis Design: An Electrophilic Cyclization Approach
The synthesis of this compound from 2-vinylbenzoic acid is elegantly achieved through a two-step sequence. The strategic selection of an intramolecular electrophilic cyclization, specifically a halolactonization, is central to the process's efficiency.
Retrosynthetic Analysis: The target molecule's exocyclic double bond can be logically formed via an elimination reaction. The precursor for this elimination would be a 3-(halomethyl)isobenzofuran-1(3H)-one. This halogenated lactone, in turn, can be synthesized directly from 2-vinylbenzoic acid through the intramolecular trapping of a halonium ion intermediate by the carboxylic acid group. This forward-thinking strategy leverages the inherent reactivity of the vinyl and carboxyl functional groups in the starting material.
The Two-Step Pathway:
-
Iodolactonization: An electrophilic cyclization of 2-vinylbenzoic acid using iodine (I₂) and a mild base. This step constructs the core lactone ring and installs a halogenomethyl group at the 3-position.
-
Elimination: Treatment of the resulting 3-(iodomethyl)isobenzofuran-1(3H)-one with a strong, non-nucleophilic base to eliminate hydrogen iodide (HI) and form the target exocyclic methylene group.
Mechanistic Deep Dive: A Tale of Two Reactions
A thorough understanding of the underlying reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues. This section dissects the two core transformations.
Step 1: Iodolactonization
Iodolactonization is a powerful and classic method for synthesizing lactones from unsaturated carboxylic acids.[3] The reaction proceeds through a well-defined mechanism involving the formation of a key intermediate.
The mechanism involves the electrophilic addition of iodine to the alkene, which generates a three-membered iodonium ion.[4] The pendant carboxylate group then acts as an intramolecular nucleophile, attacking the intermediate in a highly regioselective manner.[3][4] This intramolecular cyclization follows Baldwin's rules, favoring a "5-exo-tet" pathway, which is kinetically and thermodynamically preferred, leading to the formation of the five-membered lactone ring.[4]
Step 2: Base-Mediated Elimination
The second step converts the stable 3-(iodomethyl)isobenzofuran-1(3H)-one intermediate into the final product. This is achieved through an E2 (elimination, bimolecular) reaction mechanism. A strong, sterically hindered, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is employed to prevent competing substitution reactions.[2] The base abstracts a proton from the carbon adjacent to the iodine-bearing carbon, while simultaneously, the iodide ion departs as a leaving group, forming the desired double bond.
Experimental Protocol: A Validated Workflow
This section provides a detailed, step-by-step procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
-
2-Vinylbenzoic acid (C₉H₈O₂) : CAS 27326-43-8
-
Iodine (I₂) : CAS 7553-56-2
-
Sodium Bicarbonate (NaHCO₃) : CAS 144-55-8
-
Sodium Thiosulfate (Na₂S₂O₃) : CAS 7772-98-7
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : CAS 6674-22-2
-
Tetrahydrofuran (THF) , Anhydrous
-
Dichloromethane (CH₂Cl₂) , Anhydrous
-
Ethyl Acetate , Reagent Grade
-
Hexanes , Reagent Grade
-
Magnesium Sulfate (MgSO₄) , Anhydrous
-
Silica Gel for column chromatography
Synthesis of 3-(Iodomethyl)isobenzofuran-1(3H)-one
-
To a round-bottom flask, add 2-vinylbenzoic acid (1.0 eq) and sodium bicarbonate (2.5 eq).
-
Dissolve the solids in a mixture of THF and water (e.g., a 2:1 ratio).
-
In a separate flask, dissolve iodine (1.5 eq) in THF.
-
Add the iodine solution dropwise to the stirred solution of 2-vinylbenzoic acid at room temperature.
-
Allow the reaction to stir for 12-24 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark iodine color disappears.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 3-(iodomethyl)isobenzofuran-1(3H)-one.
Synthesis of this compound
-
Dissolve the purified 3-(iodomethyl)isobenzofuran-1(3H)-one (1.0 eq) from the previous step in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add DBU (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with dilute aqueous HCl (e.g., 1M) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.[2]
Data Synthesis and Analysis
The following table summarizes the critical parameters for the two-step synthesis. Yields are representative and may vary based on scale and purification efficiency.
| Parameter | Step 1: Iodolactonization | Step 2: Elimination |
| Starting Material | 2-Vinylbenzoic Acid | 3-(Iodomethyl)isobenzofuran-1(3H)-one |
| Key Reagents | Iodine (I₂), Sodium Bicarbonate (NaHCO₃) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent System | Tetrahydrofuran (THF) / Water | Dichloromethane (CH₂Cl₂) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 12 - 24 hours | 2 - 4 hours |
| Typical Yield | 75% - 85% | 80% - 90% |
Characterization: The structure of the final product and intermediate should be confirmed using standard analytical techniques. Spectroscopic data for this compound and its derivatives have been reported in the literature and can be used for comparison.[2] Key expected signals include:
-
¹H NMR: Characteristic peaks for the vinylic protons of the methylene group (typically two singlets or narrow doublets between 5.0-6.0 ppm) and the aromatic protons.
-
¹³C NMR: Signals corresponding to the quaternary olefinic carbon, the methylene carbon, the carbonyl carbon of the lactone, and the aromatic carbons.
-
IR Spectroscopy: A strong absorption band for the lactone carbonyl (C=O) stretch, typically around 1760-1780 cm⁻¹, and a peak for the C=C stretch of the methylene group.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₉H₆O₂.
Conclusion
The synthesis of this compound from 2-vinylbenzoic acid via an iodolactonization/elimination sequence is a highly effective and reliable method. It leverages fundamental principles of organic chemistry to construct a valuable and versatile chemical scaffold under mild conditions. The detailed mechanistic insights and experimental protocols provided in this guide offer a solid foundation for researchers to successfully synthesize this compound and explore its potential in drug discovery, natural product synthesis, and materials science.
References
-
Zhang, J. (2012). Synthesis of this compound and Their Derivatives. Chinese Journal of Organic Chemistry, 32(12), 2344.
-
Betrow, A. R., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran-1(3-H)–One Derivatives. International Multilingual Journal of Science and Technology, 9(11).
-
PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved from
-
ResearchGate. (n.d.). Amino lactonization reaction of 2-vinylbenzoic acid derivatives. Retrieved from
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Wikipedia. (n.d.). Iodolactonization. Retrieved from
-
ResearchGate. (n.d.). Cyclization of 2-vinylbenzoic acid 1 a in different conditions for 24 h. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Vinylbenzoic acid. Retrieved from
-
ResearchGate. (n.d.). Amino lactonization reaction of 2-vinylbenzoic acid derivatives (8a–10a) and carboxylic acids (1a–2a) with TpBr3Cu(NCCH3) as catalyst. Retrieved from
-
National Institutes of Health. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(24), 6314–6317.
-
Grokipedia. (n.d.). Iodolactonization. Retrieved from
-
National Institutes of Health. (2012). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E, 68(Pt 11), o2995.
-
National Institutes of Health. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. RSC Advances, 14(9), 6143–6152.
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An In-Depth Technical Guide to the Discovery and Isolation of Isobenzofuranone Derivatives
Abstract
Isobenzofuranones, a prominent class of lactone-containing heterocyclic compounds also known as phthalides, have emerged as a focal point in natural product chemistry and drug discovery. Their diverse and potent biological activities—ranging from anticancer and antimicrobial to antioxidant and anti-inflammatory—underscore their therapeutic potential.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies employed in the discovery, isolation, purification, and structural elucidation of isobenzofuranone derivatives from natural sources. Grounded in established scientific principles, this document details field-proven protocols, explains the causality behind experimental choices, and offers a practical framework for navigating the path from crude natural extract to a pure, characterized bioactive compound.
The Strategic Framework: Bioassay-Guided Discovery
The discovery of novel isobenzofuranones is seldom a matter of chance; it is a systematic process driven by biological activity. The cornerstone of this approach is bioassay-guided fractionation , a logical and efficient strategy that uses a specific biological assay to navigate the chemical complexity of a natural extract. The core principle is iterative: test, separate, and re-test, progressively enriching the concentration of the active compound(s) until a pure substance is isolated.
This methodology is indispensable because it directly links chemical isolation to biological function, ensuring that research efforts remain focused on therapeutically relevant molecules. The choice of the initial bioassay—be it an antiproliferative screen against cancer cells, an antimicrobial susceptibility test, or an enzyme inhibition assay—defines the discovery path and the potential application of the final isolated compound.[1]
Logical Workflow for Bioassay-Guided Fractionation
The process begins with a crude extract from a selected natural source, such as a fungus or plant, and proceeds through sequential stages of separation and testing.
Caption: Workflow for Bioassay-Guided Isolation of Natural Products.
Sourcing Novel Isobenzofuranones: The Microbial Treasure Trove
While isobenzofuranones are found in various plants, fungi have proven to be particularly rich and diverse sources of these compounds.[4] Endophytic and marine-derived fungi, in particular, produce a remarkable array of bioactive secondary metabolites as part of their adaptive strategies, making them a primary target for discovery programs.[2][5]
Prominent Fungal Sources of Isobenzofuranones:
-
Penicillium and Aspergillus species: These ubiquitous fungi are prolific producers of polyketides, including various phthalide derivatives.[6][7]
-
Cephalosporium sp.: A known source of novel antioxidant isobenzofuranones.[2]
-
Epicoccum sp.: Often isolated from marine algae, this genus has yielded potent antioxidant phthalides.[8]
-
Pleurotus ostreatus: This common edible mushroom produces phthalides with significant antifungal activity against plant pathogens.[9]
Experimental Protocol: Fungal Culture and Extraction
This protocol provides a self-validating system for generating a crude extract for initial bioassays, based on methodologies for fungi like Pleurotus ostreatus and Cephalosporium sp.[2][9]
Objective: To cultivate a target fungus and prepare a solvent extract for bioassay-guided fractionation.
Materials:
-
Pure fungal culture (e.g., P. ostreatus) on potato dextrose agar (PDA) slants.
-
Liquid culture medium (e.g., Malt Extract Broth).
-
Sterile 500 mL Erlenmeyer flasks.
-
Incubator shaker.
-
Whatman No. 1 filter paper.
-
Ethyl acetate (EtOAc), analytical grade.
-
Sodium sulfate (Na₂SO₄), anhydrous.
-
Rotary evaporator.
Methodology:
-
Inoculum Preparation: Aseptically transfer three mycelial plugs (~6 mm diameter) from a mature PDA plate into a 500 mL flask containing 200 mL of sterile liquid medium.[9]
-
Fermentation: Incubate the flasks at 25-28°C for an extended period (e.g., 2-6 weeks) with or without shaking, depending on the fungal species' requirements for secondary metabolite production.[2][9] The rationale for a long incubation period is that many secondary metabolites are produced during the stationary phase of fungal growth.
-
Harvesting: After incubation, separate the mycelia from the culture broth by filtration through several layers of cheesecloth followed by Whatman No. 1 filter paper. The culture filtrate is the primary source of secreted metabolites.
-
Solvent Extraction:
-
Transfer the culture filtrate to a large separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes and allow the layers to separate. The choice of ethyl acetate is strategic; its intermediate polarity allows for the extraction of a broad range of secondary metabolites while leaving behind highly polar components like sugars and salts.
-
Collect the upper ethyl acetate layer. Repeat the extraction process two more times with fresh ethyl acetate to ensure exhaustive recovery of the target compounds.
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, which could interfere with subsequent chromatographic steps.
-
Filter off the Na₂SO₄ and concentrate the extract to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent thermal degradation of the compounds.
-
-
Final Product: The resulting residue is the crude extract, ready for initial biological screening.
The Art of Separation: Isolation and Purification Workflows
Isolating a single compound from a complex crude extract containing hundreds of metabolites requires a multi-step chromatographic strategy. The process is guided by moving from low-resolution, high-capacity techniques for initial fractionation to high-resolution, low-capacity techniques for final purification.[10]
Chromatographic Techniques: A Synergistic Approach
-
Column Chromatography (CC): This is the workhorse for the initial cleanup and fractionation of the crude extract. Silica gel is a common stationary phase, and compounds are separated based on their polarity by eluting with a solvent gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol).[9][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for achieving the high purity (>95%) required for structural elucidation and biological testing.[12] Reversed-phase columns (e.g., C18) are frequently used, where compounds are separated based on their hydrophobicity.
-
Thin-Layer Chromatography (TLC): This rapid and inexpensive technique is used to monitor the progress of column chromatography and to select the appropriate solvent systems for HPLC.[11]
Experimental Protocol: A Multi-Step Chromatographic Isolation
Objective: To isolate a pure isobenzofuranone derivative from an active crude extract using a combination of chromatographic methods.
Methodology:
-
Primary Fractionation (Silica Gel CC):
-
Adsorb the crude extract (e.g., 1 gram) onto a small amount of silica gel and load it onto the top of a larger silica gel column (e.g., 50 grams).
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, ... 0:1 hexane:EtOAc).
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor their composition by TLC.
-
Combine fractions with similar TLC profiles.
-
Evaporate the solvent from each combined fraction and subject them to the guiding bioassay. This crucial step identifies which fraction(s) to carry forward.
-
-
Secondary Purification (Preparative HPLC):
-
Dissolve the most active fraction from the previous step in a suitable solvent (e.g., methanol).
-
Develop an analytical HPLC method using a C18 column to determine the optimal separation conditions (mobile phase composition, gradient, flow rate).
-
Scale up the separation to a preparative C18 HPLC column.
-
Inject the active fraction and collect the peaks corresponding to individual compounds.
-
Test each isolated compound in the bioassay to pinpoint the active isobenzofuranone.
-
Verify the purity of the final active compound using analytical HPLC.
-
General Isolation and Purification Workflow
Caption: A typical multi-step chromatographic purification workflow.
Deducing the Molecular Architecture: Structural Elucidation
Once a compound is isolated in sufficient purity and quantity, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques, each providing a unique piece of the structural puzzle.[13][14]
The Spectroscopic Toolkit
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition and molecular formula.[15][16]
-
Infrared (IR) Spectroscopy: IR is used to identify key functional groups. For isobenzofuranones, a strong absorption band in the region of 1750-1770 cm⁻¹ is a hallmark of the five-membered γ-lactone carbonyl group.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for de novo structure elucidation of organic molecules.[16][17]
-
¹H NMR: Reveals the number of different types of protons, their chemical environment, and their proximity to each other (via spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity of the molecular skeleton. HMBC (Heteronuclear Multiple Bond Correlation) is particularly critical, as it shows correlations between protons and carbons that are 2-3 bonds away, allowing the various fragments of the molecule to be pieced together.
-
Data Interpretation and Structure Assembly
The data from these techniques are integrated to build a complete structural hypothesis. For example, the molecular formula from HRMS provides the framework. IR confirms the presence of the lactone ring. ¹H and ¹³C NMR provide the inventory of atoms, and 2D NMR experiments connect them into a final structure.
| Technique | Information Provided | Example Interpretation for an Isobenzofuranone |
| HRMS | Exact Mass & Molecular Formula | m/z 196.0736 corresponds to a molecular formula of C₁₀H₁₂O₄. |
| IR | Functional Groups | Strong absorption at 1765 cm⁻¹ indicates a γ-lactone carbonyl. Broad peak at 3300 cm⁻¹ suggests hydroxyl (-OH) groups. |
| ¹H NMR | Proton Environment & Connectivity | A singlet around δ 5.3 ppm (2H) is characteristic of the -CH₂-O- group in the lactone ring. Aromatic protons and methyl group signals define the substitution pattern. |
| ¹³C NMR | Carbon Skeleton | A signal around δ 170 ppm confirms the lactone carbonyl carbon. Signals in the δ 100-160 ppm range correspond to the aromatic ring carbons. |
| HMBC | Long-Range H-C Connectivity | Correlations from the methylene protons (δ 5.3) to the aromatic carbons and the carbonyl carbon confirm the fusion of the lactone and benzene rings. |
Structural Elucidation Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel Compounds with Biological Activity Derived from Soil Fungi in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new antioxidant isobenzofuranone derivative from the algicolous marine fungus Epicoccum sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of two phthalide derivatives and an oxindole compound isolated from the edible mushroom Pleurotus ostreatus and their inhibitory activities against plant pathogenic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.journalagent.com [pdf.journalagent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Structural Elucidation of Organic Systems by Spectroscopic Methods - Course [onlinecourses.swayam2.ac.in]
- 14. youtube.com [youtube.com]
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- 16. jchps.com [jchps.com]
- 17. researchgate.net [researchgate.net]
Unveiling the Spectroscopic Signature of 3-Methyleneisobenzofuran-1(3H)-one: A Technical Guide
For Immediate Release
A Comprehensive Spectroscopic Analysis of 3-Methyleneisobenzofuran-1(3H)-one for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for the synthetically important compound, this compound. This molecule, a key intermediate in the synthesis of various biologically active compounds, possesses a unique structural framework that gives rise to a distinct spectroscopic signature. This guide, intended for researchers, scientists, and professionals in drug development, will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural confirmation and chemical behavior.
Introduction
This compound, also known as methylenephthalide, is a reactive α,β-unsaturated lactone. Its strained ring system and exocyclic double bond make it a valuable building block in organic synthesis, particularly in the construction of complex natural products and pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its reactivity in chemical transformations. Several synthetic methods have been developed for this compound and its derivatives, with characterization by various spectroscopic techniques being a crucial aspect of these studies.[1]
Molecular Structure and Spectroscopic Correlation
The structural features of this compound, including the aromatic ring, the lactone functionality, and the exocyclic methylene group, are all clearly delineated in its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the exocyclic methylene protons. The aromatic protons will typically appear as a complex multiplet in the downfield region (δ 7-8 ppm), with their specific chemical shifts and coupling patterns dependent on the substitution pattern of the benzene ring. The two protons of the exocyclic methylene group are diastereotopic and are expected to appear as two distinct signals, likely doublets or multiplets, in the vinylic region of the spectrum.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments within the molecule. Key expected signals include:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165-175 |
| Aromatic Quaternary | 120-150 |
| Aromatic CH | 120-140 |
| Vinylic Quaternary (=C) | 130-150 |
| Vinylic CH₂ (=CH₂) | 95-120 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands that are indicative of its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (lactone) | ~1786 | Strong |
| C=C (exocyclic) | ~1654 | Medium |
| C-O (ester) | ~1244, 1017 | Strong |
| =C-H (vinylic) | ~3087 | Medium |
| C-H (aromatic) | ~3000-3100 | Medium |
The high stretching frequency of the carbonyl group is characteristic of a five-membered lactone fused to an aromatic ring. The presence of the exocyclic double bond is confirmed by the C=C stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₉H₆O₂), the expected molecular ion peak [M]⁺• would be at m/z 146.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining the NMR, IR, and MS spectra of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Caption: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. For a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer is typically used.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. A thorough understanding of this data is essential for any researcher working with this versatile synthetic intermediate. The provided protocols offer a starting point for obtaining high-quality data to support research and development endeavors.
References
-
Wang, Y., Zhu, X., Lin, W., & Zhang, J. (2015). A Novel Synthetic Method of this compound and Their Derivatives. Chinese Journal of Organic Chemistry, 35(11), 2344-2351. [Link]
Sources
A Comprehensive Technical Guide to 3-Methyleneisobenzofuran-1(3H)-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyleneisobenzofuran-1(3H)-one, a reactive α,β-unsaturated lactone, serves as a versatile building block in organic synthesis and a core scaffold in medicinal chemistry. Its unique structural motif, featuring an exocyclic methylene group conjugated to a lactone carbonyl, imparts a distinct reactivity profile that has been exploited for the synthesis of complex natural products and novel therapeutic agents. This guide provides an in-depth analysis of its chemical identity, synthetic routes, spectroscopic signature, reactivity, and its burgeoning role in drug discovery.
Table of Contents
-
Chemical Identity and Physicochemical Properties
-
Synthetic Methodologies
-
Spectroscopic Characterization
-
Chemical Reactivity and Mechanistic Insights
-
Applications in Medicinal Chemistry and Drug Development
-
Safety and Handling
-
References
Chemical Identity and Physicochemical Properties
A clear definition of the molecule is foundational. Below are the key identifiers and computed properties for this compound.
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 3-Methylenephthalide, Methylenephthalide | [1] |
| CAS Number | 3453-63-2 | [1] |
| Molecular Formula | C₉H₆O₂ | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents |
Synthetic Methodologies
The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two prominent, field-proven methods are detailed below.
Synthesis from 2-Vinylbenzoic Acid Derivatives
This pathway leverages the inherent structure of a pre-formed vinyl group at the ortho position of a benzoic acid derivative. The key transformation involves an intramolecular cyclization.
Causality of Experimental Choices:
-
Starting Material: 2-vinylbenzoic acid methyl ester is an effective precursor as the ester group can be readily hydrolyzed to the carboxylic acid, which is essential for the subsequent lactonization.
-
Epoxidation: The use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), is a standard and efficient method for converting the alkene to an epoxide. This epoxide then serves as a latent electrophile.
-
Cyclization: An acid catalyst, like p-toluenesulfonic acid (p-TsOH), protonates the epoxide, activating it for intramolecular attack by the carboxylate. This step forms the lactone ring.
-
Elimination: The resulting 3-hydroxymethylisobenzofuran-1(3H)-one is converted to a good leaving group (e.g., tosylate or bromide) before a base-mediated elimination to form the exocyclic double bond. The tosyl chloride method has been reported to give higher yields than the phosphorus tribromide method in this sequence.[2]
Experimental Protocol:
Step 1: Hydrolysis of Methyl 2-Vinylbenzoate
-
Dissolve methyl 2-vinylbenzoate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, acidify with HCl to precipitate 2-vinylbenzoic acid, and isolate by filtration.
Step 2: Epoxidation and Cyclization
-
Dissolve 2-vinylbenzoic acid in a suitable solvent like dichloromethane (DCM).
-
Add m-CPBA portion-wise at 0 °C and allow the reaction to warm to room temperature.
-
After completion, quench the excess peroxy acid and wash the organic layer.
-
Add a catalytic amount of p-TsOH to the crude epoxide solution and stir at room temperature to effect cyclization to 3-hydroxymethylisobenzofuran-1(3H)-one.
Step 3: Elimination to this compound
-
Dissolve the crude 3-hydroxymethylisobenzofuran-1(3H)-one in pyridine or DCM.
-
Cool to 0 °C and add p-toluenesulfonyl chloride.
-
Allow the reaction to proceed until the formation of the tosylate is complete.
-
Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce elimination, affording the final product.
-
Purify by column chromatography.
Synthesis from Phthalide (Isobenzofuran-1(3H)-one)
This approach builds the exocyclic methylene group onto the existing phthalide scaffold, typically via a Wittig-type reaction.
Causality of Experimental Choices:
-
Starting Material: Phthalide is a commercially available and inexpensive starting material.
-
Bromination: Free-radical bromination at the 3-position is achieved using N-bromosuccinimide (NBS) and a radical initiator. This step introduces a handle for subsequent functionalization.
-
Phosphonium Salt Formation: The resulting 3-bromophthalide undergoes nucleophilic substitution with triphenylphosphine to form the corresponding phosphonium salt. This is a classic step in the preparation of a Wittig reagent.
-
Wittig Reaction: The phosphonium salt is deprotonated with a base to form the ylide, which then reacts with formaldehyde to generate the terminal alkene.
Experimental Protocol:
Step 1: Bromination of Phthalide
-
Dissolve phthalide in a non-polar solvent such as carbon tetrachloride.
-
Add NBS and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor by TLC; upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate.
Step 2: Synthesis of the Wittig Reagent
-
Dissolve the crude 3-bromophthalide in a suitable solvent like toluene.
-
Add triphenylphosphine and heat the mixture to form the phosphonium salt.
-
Isolate the salt by filtration.
Step 3: Wittig Reaction
-
Suspend the phosphonium salt in an anhydrous solvent such as THF.
-
Cool to a low temperature (e.g., -78 °C) and add a strong base (e.g., n-butyllithium) to generate the ylide.
-
Introduce formaldehyde (as paraformaldehyde or a solution) to the ylide solution.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction and extract the product.
-
Purify by column chromatography.
Workflow Diagram for Synthesis from Phthalide
Caption: Key reaction pathways for the title compound.
Applications in Medicinal Chemistry and Drug Development
The isobenzofuran-1(3H)-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. [3][4]
-
Antidepressant Agents: Derivatives of isobenzofuran-1(3H)-one have been synthesized and evaluated as serotonin reuptake inhibitors, showing potential as novel antidepressant drugs. [5][6]* Neuroprotection: A series of isobenzofuran-1(3H)-one derivatives were developed as selective inhibitors of the TREK-1 potassium channel, demonstrating neuroprotective effects in models of ischemic stroke. [7]* Anticancer Potential: The related compound, 3-butylideneisobenzofuran-1(3H)-one, has been investigated for its antitumor properties. [8]The core scaffold is also found in the natural product Noscapine, which has antitussive and anti-tumor properties. [4]* Antimicrobial Activity: Various 3-substituted isobenzofuran-1(3H)-one derivatives have been synthesized and screened for their antibacterial and antifungal activities. [9] The exocyclic methylene group of the title compound provides a reactive handle for the facile introduction of diverse functionalities, making it an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery campaigns.
Safety and Handling
As a reactive organic compound, this compound and its precursors should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin, eyes, and clothing. [6]Avoid ingestion and inhalation. [6]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. [10][11]Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
- Wang, Y., Zhu, X., Lin, W., & Zhang, J. (2015). A Novel Synthetic Method of 3-Methyleneisobenfuran-1(3H)-one and Their Derivatives. Chinese Journal of Organic Chemistry.
- Moreno-Fuquen, R., Castillo, J. C., Abonia, R., Ellena, J., & Tenorio, J. C. (2014). 3-(Diphenylamino)isobenzofuran-1(3H)-one.
- Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. (2024). PubMed.
- Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H)
- CN105524032A - Method for producing isobenzofuran-1 (3H) -one compound. (n.d.).
- 3-METHYLENE-1(3H)-ISOBENZOFURANONE. (n.d.). gsrs.
- Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. (2025). PubMed.
- SAFETY D
- Handling and storage. (2024).
- 3-Hydroxyisobenzofuran-1(3H)-one. (n.d.). PubChem.
- 3-(Diphenylamino)isobenzofuran-1(3H)-one. (n.d.).
- 3-(Diphenylamino)isobenzofuran-1(3H)-one. (n.d.). PMC - NIH.
- SAFETY D
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- 4. 3-(Diphenylamino)isobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. imjst.org [imjst.org]
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- 11. fishersci.com [fishersci.com]
Navigating the Reactivity of a Versatile Intermediate: A Technical Guide to the Stability and Dimerization of 3-Methyleneisobenzofuran-1(3H)-one in Solution
Abstract
3-Methyleneisobenzofuran-1(3H)-one, a captivating heterocyclic ketone, holds significant potential as a reactive intermediate in the synthesis of complex molecular architectures and pharmacologically active compounds. Its structural resemblance to highly reactive ortho-quinodimethanes suggests a propensity for rapid dimerization, a characteristic that can be both a synthetic advantage and a practical challenge. This in-depth technical guide provides a comprehensive exploration of the stability and dimerization of this compound in solution. We delve into the underlying principles governing its reactivity, the mechanistic intricacies of its dimerization, and the environmental factors that dictate its fleeting existence. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in-situ generation, monitoring, and characterization of this transient species and its dimerization product, empowering researchers to harness its synthetic utility effectively.
Introduction: The Dual Nature of this compound
This compound, also known as exo-methylene phthalide, is a member of the isobenzofuranone family of compounds.[1][2] These molecules are integral components in a variety of natural products and have been explored for their diverse biological activities.[2] The defining feature of this compound is the exocyclic double bond conjugated with the lactone carbonyl and the benzene ring. This extended π-system imbues the molecule with a unique electronic profile, positioning it as a potent dienophile or, more intriguingly, as a heteroatomic analogue of ortho-quinodimethane, a class of highly reactive dienes.[3]
This dual reactivity is the cornerstone of its synthetic potential. As a dienophile, it can participate in [4+2] cycloaddition reactions with a variety of dienes. Conversely, its ability to act as a diene in a Diels-Alder reaction with itself leads to its dimerization. Understanding and controlling this dimerization is paramount for any synthetic application. While some reports suggest that derivatives of this compound can be synthesized and stored without significant dimerization, this stability is not absolute and is highly dependent on the specific substitution pattern and the experimental conditions.[4] This guide will therefore focus on the solution-phase behavior where the molecule is most likely to exhibit its inherent reactivity.
The Inherent Instability: A Tale of Aromaticity and Ring Strain
The driving force behind the dimerization of this compound is the propensity of its ortho-quinodimethane-like structure to undergo reactions that restore the aromaticity of the benzene ring. This is a common theme in the chemistry of isobenzofurans, which are known to be highly reactive dienes for Diels-Alder reactions due to the significant resonance energy gained in the formation of the aromatic product.
The stability of this compound in solution is a delicate balance of several factors:
-
Solvent Polarity: The parent compound of a related system, isobenzofuran, demonstrates a marked decrease in stability in solvents of medium polarity, such as chloroform, where it rapidly dimerizes or polymerizes. In contrast, its half-life is significantly longer in low-polarity solvents like toluene. This suggests that polar solvents may stabilize the transition state of the dimerization reaction, thereby accelerating it.
-
Concentration: As dimerization is a bimolecular process, its rate is expected to be highly dependent on the concentration of the monomer. At higher concentrations, the probability of two molecules encountering each other in the correct orientation for reaction increases, leading to faster dimerization.
-
Temperature: Like most chemical reactions, the rate of dimerization is expected to increase with temperature. The additional thermal energy allows the molecules to overcome the activation energy barrier for the cycloaddition reaction more readily.
-
Presence of Dienophiles: The inherent reactivity of this compound as a diene means it can be "trapped" by other reactive dienophiles present in the solution. This is a common strategy to intercept and characterize such transient intermediates.
The Mechanism of Dimerization: A [4+2] Cycloaddition Pathway
The most probable pathway for the dimerization of this compound is a [4+2] Diels-Alder cycloaddition reaction, where one molecule acts as the diene and the other as the dienophile.[5] This reaction results in the formation of a new six-membered ring.[5]
Caption: Proposed [4+2] cycloaddition dimerization mechanism.
In this proposed mechanism, the diene component is the conjugated system encompassing the exocyclic double bond and the adjacent double bond within the benzene ring. The dienophile is the exocyclic double bond of a second molecule. The resulting dimer would possess a spirocyclic structure, with the newly formed six-membered ring attached at the 3-position of the isobenzofuranone core.
Experimental Protocols for Studying Stability and Dimerization
To investigate the stability and dimerization of this compound in solution, a combination of in situ generation and spectroscopic monitoring techniques is required.
In Situ Generation of this compound
Due to its potential instability, it is often preferable to generate this compound in situ for immediate study. A common synthetic route involves the elimination of a suitable leaving group from a precursor molecule.[1]
Protocol: In Situ Generation via Elimination
-
Precursor Synthesis: Synthesize a suitable precursor, such as 3-(bromomethyl)isobenzofuran-1(3H)-one or 3-(hydroxymethyl)isobenzofuran-1(3H)-one tosylate.
-
Solvent Selection: Choose a deuterated solvent appropriate for the intended spectroscopic analysis (e.g., CDCl₃, toluene-d₈, DMSO-d₆) and for its potential influence on stability.
-
Reaction Setup: In an NMR tube or a UV-Vis cuvette, dissolve a known concentration of the precursor in the chosen solvent.
-
Initiation of Elimination: Add a non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine) to the solution at a controlled temperature (e.g., using a temperature-controlled spectrometer probe). The base will induce the elimination of HBr or HOTs, respectively, to form the desired this compound.
-
Immediate Analysis: Immediately commence spectroscopic monitoring to observe the formation of the monomer and its subsequent dimerization.
Caption: Experimental workflow for in situ generation and analysis.
Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring the progress of the dimerization reaction in real-time.[6] By acquiring spectra at regular intervals, the disappearance of the monomer's characteristic signals and the appearance of the dimer's signals can be quantified.
Protocol: NMR Monitoring of Dimerization
-
In Situ Generation: Generate this compound in an NMR tube as described in Protocol 4.1.
-
Spectroscopic Parameters: Set up a series of ¹H NMR acquisitions (e.g., every 5-10 minutes) with a known internal standard (e.g., tetramethylsilane or a solvent residual peak).
-
Data Analysis:
-
Identify the characteristic signals of the monomer. For this compound, the exocyclic methylene protons are expected to appear as distinct singlets in the olefinic region of the spectrum.
-
Identify the signals corresponding to the dimer. The dimer will have a more complex spectrum, with the disappearance of the exocyclic methylene proton signals and the appearance of new aliphatic and aromatic signals.
-
Integrate the signals of the monomer and dimer relative to the internal standard at each time point.
-
Plot the concentration of the monomer versus time.
-
-
Kinetic Analysis: From the concentration versus time data, determine the order of the reaction and calculate the rate constant (k) for the dimerization. For a second-order process, a plot of 1/[Monomer] versus time will be linear, with the slope equal to the rate constant.
Monitoring by UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is another effective technique for monitoring the kinetics of the dimerization, particularly for its high sensitivity and the ability to acquire data rapidly. The extended conjugation of the monomer is expected to give rise to a distinct UV-Vis absorption spectrum compared to the less conjugated dimer.
Protocol: UV-Vis Monitoring of Dimerization
-
In Situ Generation: Generate this compound in a UV-Vis cuvette as described in Protocol 4.1. The initial concentration should be chosen to give an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Spectral Acquisition: Immediately after adding the base, begin acquiring UV-Vis spectra at regular time intervals (e.g., every 30-60 seconds).
-
Data Analysis:
-
Identify the λmax (wavelength of maximum absorbance) of the monomer.
-
Monitor the decrease in absorbance at the monomer's λmax over time.
-
The disappearance of the monomer can be correlated with a decrease in absorbance, as the dimer will likely have a different and less intense absorption at this wavelength.
-
-
Kinetic Analysis:
-
Use the Beer-Lambert law (A = εbc) to relate absorbance to concentration.
-
Plot the appropriate function of absorbance versus time to determine the reaction order and rate constant. For a second-order reaction, a plot of 1/A versus time will be linear.
-
Table 1: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations for Monomer |
| ¹H NMR | Two singlets for the exocyclic methylene protons (due to the anisotropic effect of the carbonyl group), aromatic protons. |
| ¹³C NMR | Signals for the exocyclic methylene carbon, carbonyl carbon, and aromatic carbons. |
| UV-Vis | A strong absorption band in the UV region due to the extended π-conjugation. |
| IR | Characteristic peaks for the C=O (lactone) and C=C (exocyclic) stretching vibrations. |
Computational Chemistry: A Predictive Tool
In the absence of extensive experimental data, computational chemistry can provide valuable insights into the stability and dimerization of this compound. Density Functional Theory (DFT) calculations can be employed to:
-
Model the geometry and electronic structure of the monomer and the dimer.
-
Calculate the thermodynamics of the dimerization reaction to determine if it is energetically favorable.
-
Map the reaction pathway and calculate the activation energy for the [4+2] cycloaddition, providing a theoretical prediction of the reaction rate.
-
Simulate NMR and UV-Vis spectra to aid in the interpretation of experimental data.
Conclusion and Future Outlook
This compound is a molecule of significant synthetic interest, yet its solution-phase behavior remains an area ripe for further investigation. While its structural features suggest high reactivity and a propensity for dimerization via a [4+2] cycloaddition, experimental evidence also points towards a surprising degree of stability under certain conditions. This technical guide provides a robust framework for researchers to systematically study the stability and dimerization of this intriguing intermediate.
By employing the detailed experimental protocols outlined herein, scientists can gain a deeper understanding of the factors that govern the reactivity of this compound. This knowledge is crucial for unlocking its full potential in the synthesis of novel compounds with applications in drug discovery and materials science. Future research should focus on obtaining precise kinetic data in a variety of solvents and at different temperatures to build a comprehensive reactivity profile for this versatile molecule.
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A Theoretical Investigation into the Electronic Landscape of 3-Methyleneisobenzofuran-1(3H)-one: A Guide for Researchers
Abstract
3-Methyleneisobenzofuran-1(3H)-one, a fascinating exocyclic derivative of the biologically significant isobenzofuranone scaffold, presents a unique electronic structure that underpins its reactivity and potential as a pharmacophore. This technical guide provides a comprehensive framework for the theoretical exploration of this molecule's electronic properties. Addressed to researchers, computational chemists, and professionals in drug development, this document outlines robust computational methodologies, delves into the interpretation of key electronic parameters, and proposes experimental validation strategies. By synthesizing established theoretical principles with insights from studies on analogous systems, this guide serves as a self-validating protocol for a thorough in-silico investigation, ultimately enabling a deeper understanding of this promising molecular entity.
Introduction: The Significance of the Isobenzofuranone Core and its Exocyclic Methylene Derivative
The isobenzofuran-1(3H)-one, or phthalide, framework is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, antioxidant, and antitumor properties.[1][2][3] The introduction of a reactive exocyclic methylene group at the 3-position, as seen in this compound, introduces a compelling alteration to the electronic structure and reactivity profile of the parent molecule. This modification not only provides a handle for further chemical transformations but also intrinsically modulates the electronic delocalization and aromaticity of the bicyclic system.
A comprehensive understanding of the electronic structure of this compound is paramount for predicting its chemical behavior, designing novel derivatives with enhanced therapeutic potential, and elucidating its mechanism of action in biological systems. Theoretical and computational chemistry offer a powerful lens through which to probe these fundamental electronic characteristics with high precision.
This guide will delineate a systematic approach to the theoretical study of this compound, commencing with the selection of appropriate computational methods and culminating in the prediction of spectroscopic properties and reactivity patterns.
Computational Methodology: A Self-Validating Approach
The cornerstone of any theoretical study is the selection of a computational methodology that balances accuracy with computational cost. For a molecule of this nature, Density Functional Theory (DFT) has been shown to provide reliable results for geometric, electronic, and spectroscopic properties of related isobenzofuranone systems.[4][5][6]
Rationale for Method Selection
-
Density Functional Theory (DFT): DFT methods, particularly those employing hybrid functionals, offer a good compromise between accuracy and computational expense. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice that has demonstrated success in describing the electronic structure of various organic molecules, including benzofuran derivatives.[4][6]
-
Basis Set Selection: The choice of basis set is crucial for obtaining accurate results. A split-valence basis set, such as 6-311++G(d,p), is recommended.[6] The inclusion of diffuse functions (++) is important for describing the electron density far from the nucleus, which is relevant for anions and excited states. Polarization functions (d,p) are essential for accurately describing bonding and non-bonding interactions.
Step-by-Step Computational Protocol
-
Geometry Optimization:
-
The initial step involves the optimization of the ground-state geometry of this compound in the gas phase using the B3LYP/6-311++G(d,p) level of theory.
-
A frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Electronic Structure Analysis:
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.[7] The energies and spatial distributions of the HOMO and LUMO will be calculated to determine the molecule's electron-donating and electron-accepting capabilities.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be employed to investigate charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
-
Aromaticity Indices: To quantify the degree of aromaticity in the benzene and furanone rings, various indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) should be calculated.
-
-
Spectroscopic Property Prediction:
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level can be used to predict the 1H and 13C NMR chemical shifts.[5] These calculated shifts can be compared with experimental data for validation.[8]
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations at the same level of theory will be performed to simulate the electronic absorption spectrum and identify the nature of the electronic transitions (e.g., π → π*).
-
The following diagram illustrates the proposed computational workflow:
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the theoretical investigation of the electronic structure of this compound. By employing state-of-the-art computational methods and validating the findings with experimental data, researchers can gain profound insights into the fundamental properties of this intriguing molecule. This knowledge is not only of academic interest but also holds significant potential for the rational design of novel isobenzofuranone-based therapeutic agents. Future studies could extend this work to explore the electronic properties of substituted derivatives, investigate its behavior in different solvent environments, and model its interactions with biological targets.
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The Emerging Therapeutic Potential of 3-Methyleneisobenzofuran-1(3H)-one and its Analogs: A Technical Guide for Drug Discovery
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This technical guide provides an in-depth review of a particularly interesting subclass: 3-methyleneisobenzofuran-1(3H)-one and its analogs. We will explore the synthetic strategies for accessing this core, the diverse biological activities of its derivatives, and the structure-activity relationships (SAR) that govern their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Allure of the Isobenzofuran-1(3H)-one Scaffold
The fundamental structure of isobenzofuran-1(3H)-one consists of a γ-lactone fused to a benzene ring.[2] This core is the precursor for all identified phthalide compounds, which are found in various plants, fungi, and bacteria.[2] The inherent biological relevance of this scaffold has spurred significant interest in the synthesis of novel derivatives.[2] Modifications at the 3-position, in particular, have yielded compounds with a broad spectrum of pharmacological properties, including antimicrobial, anticancer, antidepressant, and neuroprotective effects.[1][4][5][6]
Synthetic Strategies for this compound and its Analogs
A variety of synthetic routes to this compound and its derivatives have been developed, often prioritizing efficiency, mild reaction conditions, and the use of readily available starting materials.[7]
Synthesis from 2-Vinylbenzoic Acid Derivatives
One common approach begins with 2-vinylbenzoic acid methyl ester. This method involves hydrolysis of the ester, followed by epoxidation and acid-catalyzed cyclization to form a 3-hydroxymethylisobenzofuran-1(3H)-one intermediate. Subsequent nucleophilic substitution and elimination reactions yield the final this compound product.[7]
Experimental Protocol: Synthesis of this compound from 2-Vinylbenzoic Acid Methyl Ester [7]
-
Hydrolysis: The 2-vinylbenzoic acid methyl ester is hydrolyzed to 2-vinylbenzoic acid using a suitable base, such as sodium hydroxide, in a solvent mixture like methanol/water.
-
Epoxidation: The resulting 2-vinylbenzoic acid is treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane at room temperature.
-
Cyclization: The epoxide is then cyclized in the presence of a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid, in a solvent like toluene with heating to yield 3-hydroxymethylisobenzofuran-1(3H)-one.
-
Nucleophilic Substitution and Elimination: The hydroxyl group of the intermediate is converted to a better leaving group. Two common methods are:
-
Tosyl Chloride Method: The intermediate is reacted with tosyl chloride in the presence of a base like pyridine.
-
Phosphorus Tribromide Method: The intermediate is treated with phosphorus tribromide.
-
-
Elimination: The resulting tosylate or bromide is then subjected to an elimination reaction using a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to afford the desired this compound.
Synthesis from 2-Methylbenzoic Acid Derivatives
An alternative and highly efficient synthesis starts from 2-methylbenzoic acid.[7] This pathway involves esterification, free-radical bromination, and a Wittig reaction to introduce the vinyl group, followed by cyclization and elimination.[7]
Caption: Inhibition of TREK-1 by isobenzofuranone derivatives for neuroprotection.
Monoamine Oxidase (MAO) Inhibition
MAO inhibitors are used in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease. [8]Novel 3,6-disubstituted isobenzofuran-1(3H)-ones have been identified as potent MAO-B inhibitors. [8]Specifically, compounds with an (R)-3-hydroxy pyrrolidine moiety at the 6-position showed preferential inhibition of MAO-B. [8]Compounds 6c and 6m, with a 4'-fluorobenzyl and a 3',4'-difluorobenzyl ring at the 3-position respectively, were the most potent, with IC50 values of 0.35 μM and 0.32 μM. [8]
| Compound | Substitution at C3 | Substitution at C6 | MAO-B IC50 (μM) |
|---|---|---|---|
| 6c | 4'-fluorobenzyl | (R)-3-hydroxy pyrrolidine | 0.35 [8] |
| 6m | 3',4'-difluorobenzyl | (R)-3-hydroxy pyrrolidine | 0.32 [8]|
Table 1: Potent MAO-B Inhibitors among 3,6-Disubstituted Isobenzofuran-1(3H)-ones
Antimicrobial Activity
3-Substituted isobenzofuran-1(3H)-one derivatives have also been evaluated for their antimicrobial properties. [1]Studies have shown that these compounds can exhibit both antibacterial and antifungal activities. [1]For example, N-(3-phthalidyl) amines have demonstrated inhibitory effects against E. coli, S. aureus, and C. albicans. [1]
Structure-Activity Relationship (SAR) Insights
The biological activity of isobenzofuran-1(3H)-one derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
For MAO-B inhibition , the presence of an (R)-3-hydroxy pyrrolidine moiety at the 6-position is a critical structural feature for potent activity. [8]* In the context of anticancer activity , the introduction of bromoalkyl and bromoacetyl groups has been shown to enhance cytotoxicity. [4]* For antidepressant activity via serotonin reuptake inhibition, specific substitutions leading to compounds like 9d, 10a, and 10c have demonstrated superior inhibitory effects. [5]
Future Directions and Conclusion
The this compound scaffold and its analogs represent a promising and versatile class of compounds with significant potential in drug discovery. The diverse biological activities, coupled with the feasibility of synthetic modification, make this an exciting area for further research. Future efforts should focus on:
-
Lead Optimization: Further refinement of the most potent and selective compounds through medicinal chemistry approaches to improve their pharmacokinetic and pharmacodynamic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy Studies: Rigorous evaluation of lead candidates in relevant animal models of disease to validate their therapeutic potential.
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New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - MDPI. (n.d.). Retrieved from [Link]
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Potential biological activities of isobenzofuranone scaffolds.
An In-Depth Technical Guide to the Biological Activities of Isobenzofuranone Scaffolds
Executive Summary
The isobenzofuranone framework, a γ-lactone ring fused to a benzene nucleus, represents a privileged scaffold in medicinal chemistry. Found in numerous natural products and synthetic compounds, this core structure is associated with a remarkable breadth of biological activities.[1][2] This technical guide offers an in-depth exploration of the therapeutic potential of isobenzofuranone derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the key biological activities, delve into the underlying mechanisms of action, provide field-proven experimental protocols for their evaluation, and analyze structure-activity relationships. The evidence presented herein consolidates findings from numerous studies, highlighting the promise of isobenzofuranones in oncology, infectious diseases, inflammation, and neurology.
Introduction: The Isobenzofuranone Core
Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic aromatic lactones. Their structural simplicity belies a sophisticated chemical reactivity and a capacity to interact with a wide array of biological targets. This scaffold is prevalent in secondary metabolites from fungi and higher plants, where it contributes to the host's defense and survival mechanisms.[2] The inherent "drug-like" properties and the synthetic tractability of the isobenzofuranone core have made it a focal point for the development of novel therapeutic agents. This guide synthesizes the current understanding of their biological potential, providing a foundation for future research and development.
The Broad Spectrum of Biological Activities
Isobenzofuranone derivatives have demonstrated significant potential across multiple therapeutic areas. Their bioactivity is profoundly influenced by the nature and position of substituents on the aromatic ring and at the C-3 position of the lactone.
Antiproliferative and Cytotoxic Activity
A primary area of investigation for isobenzofuranones is their potential as anticancer agents. Numerous derivatives have shown potent cytotoxic effects against a variety of human cancer cell lines.[3][4]
Key Insights & Causality: The antiproliferative activity often stems from the molecule's ability to induce apoptosis (programmed cell death) or to interfere with critical cell signaling pathways that govern cell growth and proliferation, such as the AKT or VEGFR-2 pathways.[5][6][7] The functionalization at the C-3 position is particularly crucial, with various aromatic and alicyclic groups significantly enhancing cytotoxicity.[8]
Quantitative Data: Antiproliferative Activity of Isobenzofuranone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
|---|---|---|---|
| Compound 18 | K562 (myeloid leukemia) | 1.71 µM | [1] |
| Compound 16 | K562 (myeloid leukemia) | 2.79 µM | [1] |
| 3-Amidobenzofuran 28g | MDA-MB-231 (breast cancer) | 3.01 µM | [1] |
| 3-Amidobenzofuran 28g | HCT-116 (colon carcinoma) | 5.20 µM | [1] |
| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL | [1][8] |
| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 µM |[1] |
Note: Some compounds demonstrated activity superior to the commercial drug etoposide, highlighting their therapeutic potential.[3]
Antimicrobial and Antiparasitic Activity
The isobenzofuranone scaffold is a robust platform for the development of agents against bacterial, fungal, and parasitic infections.
Key Insights & Causality: The mechanism of antimicrobial action is diverse and can involve disruption of cell membranes, inhibition of essential enzymes, or interference with microbial replication. In parasites, specific derivatives have been shown to induce programmed cell death, offering a pathway to eradicate challenging infections.[9] The lipophilicity of the compounds, often modulated by substituents, plays a critical role in their ability to penetrate microbial cell walls.
Quantitative Data: Antimicrobial & Antiparasitic Activity
| Compound/Derivative | Target Organism | Metric | Value | Reference |
|---|---|---|---|---|
| Compound 5c | Leishmania donovani | EC50 | 1.61 ± 0.23 µM | [10] |
| Compound 5b | Leishmania donovani | EC50 | 2.55 ± 0.07 µM | [10] |
| New Isobenzofuranone | MRSA | MIC | 53.7 ± 4.5 mg/L | [1] |
| QOET-3 & QOET-9 | Acanthamoeba castellanii | - | Highly Active | |
| Various Derivatives | Naegleria fowleri | - | High Activity | [9] |
| Compounds 4j-4p | Gram-negative & Gram-positive bacteria | - | Highly Active |[11] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Isobenzofuranone derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.
Key Insights & Causality: A common mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[12] This effect is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) or by inhibiting upstream signaling cascades like NF-κB and MAPK, which are central regulators of the inflammatory response.[12][13]
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Assay | IC50 | Reference |
|---|---|---|---|
| Benzofuran Derivative 1 | NO Inhibition in RAW 264.7 cells | 17.3 µM | [12] |
| Benzofuran Derivative 4 | NO Inhibition in RAW 264.7 cells | 16.5 µM | [12] |
| Iodobenzofuran 2b & 2c | Carrageenan-induced edema | > Diclofenac |[14] |
Neuroprotective and Neuromodulatory Activity
The isobenzofuranone scaffold holds significant promise for treating neurodegenerative diseases and mood disorders.
Key Insights & Causality: The neuroprotective effects are often linked to potent antioxidant activity, where the compounds reduce intracellular reactive oxygen species (ROS) and lipid peroxidation, thereby protecting neurons from oxidative stress-induced damage.[15][16] In the context of depression, certain derivatives act as serotonin reuptake inhibitors and elevate levels of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival and synaptic plasticity.[17] Furthermore, inhibition of the TREK-1 potassium channel by isobenzofuranones has been identified as a potential strategy for neuroprotection in ischemic stroke.[18]
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms is critical for rational drug design. Isobenzofuranones exert their effects by modulating several key cellular pathways.
Modulation of Inflammatory Pathways
As noted, a primary anti-inflammatory mechanism is the inhibition of the NF-κB and MAPK signaling cascades. In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by LPS, upstream kinases (IKK) are activated, leading to the degradation of the inhibitory protein IκBα and the translocation of NF-κB to the nucleus, where it drives the transcription of pro-inflammatory genes like iNOS and COX-2. Certain isobenzofuranone derivatives can inhibit the phosphorylation of IKK, IκBα, and the p65 subunit of NF-κB, effectively halting this inflammatory cascade.[13]
Caption: Inhibition of NF-κB and MAPK pathways by isobenzofuranones.
Neuroprotective and Antidepressant Mechanisms
The antidepressant effects of specific isobenzofuranones are linked to the serotonergic system and neurotrophic factors. By inhibiting serotonin reuptake, these compounds increase its availability in the synaptic cleft. This, in turn, can lead to the activation of signaling pathways that upregulate the expression of BDNF and its receptor, TrkB. Enhanced BDNF/TrkB signaling promotes neuronal survival, synaptic plasticity, and the recovery of neurons damaged by chronic stress.[17]
Caption: Proposed antidepressant mechanism of isobenzofuranones.[1][17]
Methodologies for Bioactivity Screening
Rigorous and standardized assays are essential for evaluating the therapeutic potential of new chemical entities. The choice of assay must be guided by the specific biological activity being investigated.
General Screening Workflow
A logical progression from synthesis to detailed biological characterization ensures efficient use of resources. The initial phase involves broad screening against representative cell lines or microbial strains, followed by more focused secondary assays to determine potency (e.g., IC50/MIC values) and elucidate the mechanism of action for the most promising candidates.
Caption: A generalized workflow for screening isobenzofuranones.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone of in-vitro cytotoxicity screening.[1][8]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., K562, HL-60) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of the isobenzofuranone derivatives in the appropriate cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC50 value.
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Methodological & Application
Application Notes & Protocols: The Diels-Alder Reaction of 3-Methyleneisobenzofuran-1(3H)-one with Dienophiles
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the application of 3-Methyleneisobenzofuran-1(3H)-one as a highly reactive diene in Diels-Alder cycloadditions. This compound, a potent ortho-quinodimethane analogue, is typically generated in situ and serves as a powerful tool for the rapid construction of complex polycyclic and heterocyclic scaffolds. These structures are foundational in the synthesis of natural products and novel therapeutic agents.[1][2] This guide details the mechanistic underpinnings, stereochemical control, substrate scope, and provides field-proven, step-by-step protocols for its synthesis and subsequent cycloaddition reactions.
Scientific Foundation & Mechanistic Overview
The Diels-Alder Reaction: A Cornerstone of Cycloaddition Chemistry
The Diels-Alder reaction is a Nobel Prize-winning pericyclic reaction that forms a substituted cyclohexene from a conjugated diene and a substituted alkene, known as the dienophile.[3] This [4+2] cycloaddition proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[3][4] This concerted nature provides a high degree of stereochemical control, making it an invaluable tool for complex molecule synthesis.[5] The reaction's efficiency is governed by frontier molecular orbital (FMO) theory; it is generally accelerated when the diene is substituted with electron-donating groups (EDGs) and the dienophile with electron-withdrawing groups (EWGs).[6][7]
This compound: A Potent but Transient Diene
This compound is a highly reactive diene, structurally analogous to an ortho-quinodimethane (o-QDM). o-QDMs are transient intermediates that are central to the synthesis of polycyclic aromatic compounds.[2] Due to its high reactivity and propensity to dimerize, this compound is almost exclusively generated in situ from a stable precursor. A common and effective strategy involves the base-induced elimination of a hydrogen halide from a 3-(halomethyl)isobenzofuran-1(3H)-one precursor.[8]
The power of using this diene lies in its ability to rapidly generate molecular complexity. The resulting Diels-Alder adducts contain a rigid, polycyclic framework incorporating the isobenzofuranone (or phthalide) moiety, a scaffold found in numerous biologically active natural products and pharmaceutical agents.[1][9]
Stereochemical Considerations: The Endo Rule
The Diels-Alder reaction often exhibits a high degree of stereoselectivity, favoring the formation of the endo product over the exo product. This preference is explained by "secondary orbital interactions," where the electron-withdrawing substituents on the dienophile align under the π-system of the diene in the transition state, creating a stabilizing interaction. This guide's protocol with N-phenylmaleimide is a classic example where the endo adduct is the major product.
Caption: Diels-Alder reaction mechanism showing endo-selectivity.
Experimental Protocols
These protocols are designed to be self-validating, providing researchers with a reliable methodology from precursor synthesis to the final cycloaddition.
Protocol Part A: Synthesis of Diene Precursor - 3-(Iodomethyl)isobenzofuran-1(3H)-one
This procedure outlines a robust method for creating the stable precursor required for the in situ generation of the diene, adapted from established synthetic routes.[8]
Materials & Equipment:
-
2-Vinylbenzoic acid
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-vinylbenzoic acid (1.48 g, 10 mmol) in 40 mL of dichloromethane (DCM).
-
Addition of Reagents: To this solution, add sodium bicarbonate (2.52 g, 30 mmol) followed by iodine (3.81 g, 15 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). The reaction mixture will decolorize as the iodine is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color completely disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-(iodomethyl)isobenzofuran-1(3H)-one as a white solid.
Protocol Part B: In Situ Generation and Diels-Alder Reaction with N-Phenylmaleimide
This protocol details the core cycloaddition reaction, leveraging the precursor from Part A.
Materials & Equipment:
-
3-(Iodomethyl)isobenzofuran-1(3H)-one (from Part A)
-
N-Phenylmaleimide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Toluene
-
Schlenk flask, magnetic stirrer, syringe, nitrogen/argon line
Step-by-Step Procedure:
-
Inert Atmosphere: Set up a Schlenk flask equipped with a magnetic stir bar and purge with dry nitrogen or argon for 10 minutes.
-
Reagent Loading: To the flask, add 3-(iodomethyl)isobenzofuran-1(3H)-one (274 mg, 1.0 mmol) and N-phenylmaleimide (190 mg, 1.1 mmol).
-
Solvent Addition: Add 10 mL of anhydrous toluene via syringe. Stir the mixture at room temperature until all solids are dissolved.
-
Diene Generation and Cycloaddition: Using a syringe, slowly add a solution of DBU (168 mg, 1.1 mmol) in 2 mL of anhydrous toluene to the reaction mixture over 10 minutes. The in situ generation of the diene and its immediate trapping via the Diels-Alder reaction will commence.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the dienophile (N-phenylmaleimide) by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with 20 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct. The major product will be the endo isomer.
Caption: Experimental workflow for synthesis and reaction.
Substrate Scope & Data
The reaction of this compound is highly versatile and accommodates a range of dienophiles. Electron-deficient alkenes and alkynes are particularly effective reaction partners. The table below summarizes representative examples.
| Dienophile | Structure | Conditions | Yield (%) | Stereoselectivity (endo:exo) | Reference |
| N-Phenylmaleimide | ![]() | Toluene, DBU, RT, 2h | >90 | >20:1 | [10][11] |
| Dimethyl acetylenedicarboxylate (DMAD) | ![]() | Toluene, DBU, RT, 4h | ~85 | N/A | |
| Maleic Anhydride | ![]() | Benzene, Heat, 1h | ~95 | >20:1 | N/A* |
| Nitroethylene | ![]() | DCM, DBU, 0°C, 6h | ~75 | >10:1 | [12][13] |
Note: Data for Maleic Anhydride is representative of typical reactivity for this class of dienophile; specific literature yields may vary.
Applications in Synthesis & Drug Development
The cycloadducts synthesized via this methodology are of significant interest to the pharmaceutical and materials science industries.
-
Natural Product Synthesis: The rigid polycyclic systems formed are key intermediates in the total synthesis of complex natural products that possess the isobenzofuranone core.[1]
-
Drug Discovery: The phthalide moiety is a known pharmacophore.[9] Derivatives have been investigated for a range of biological activities, including as antidepressant agents.[9] The Diels-Alder reaction provides a direct route to novel analogues with diverse stereochemistry and substitution patterns for structure-activity relationship (SAR) studies.
-
Materials Science: The aromatic and heterocyclic nature of the products makes them potential building blocks for novel organic materials with unique photophysical properties.
This powerful cycloaddition strategy provides an efficient and stereocontrolled route to high-value chemical entities, underscoring its importance in modern organic synthesis.
References
- Wang, Y., Zhu, X., Lin, W., & Zhang, J. (2015). A Novel Synthetic Method of 3-Methyleneisobenfuran-1(3H)-one and Their Derivatives. Chinese Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Synthesis of this compound and Their Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. Retrieved from [Link]
-
Massa, A., et al. (n.d.). Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives. Request PDF on ResearchGate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC. Retrieved from [Link]
-
PubMed. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. National Center for Biotechnology Information. Retrieved from [Link]
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Durst, T., Kozma, E. C., & Charlton, J. L. (n.d.). Stereoselectivity in the Diels-Alder reaction of phenyl- and oxy-substituted o-quinodimethanes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. Retrieved from [Link]
-
ChemRxiv. (n.d.). Facile Generation of ortho-Quinodimethanes Toward Polycyclic Compounds. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Diels Alder Reaction. YouTube. Retrieved from [Link]
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National Institutes of Health. (2012). 3,3-Dimethyl-2-benzofuran-1(3H)-one. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
MDPI. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Asymmetric Catalysis of Diels—Alder Reactions with in situ Generated Heterocyclic ortho‐Quinodimethanes. Retrieved from [Link]
-
National Institutes of Health. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. PMC. Retrieved from [Link]
-
Sci-Hub. (1995). Synthesis and Diels–Alder reactions of thioisobenzofurans. J. Chem. Soc., Perkin Trans. 1. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis. Chemical Society Reviews. Retrieved from [Link]
-
National Institutes of Health. (2024). Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. PMC. Retrieved from [Link]
-
Total Organic Chemistry. (2021). Diels-Alder Reaction | Organic Chemistry Lessons. YouTube. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Asymmetric Catalysis of Diels–Alder Reactions with in Situ Generated Heterocyclic ortho-Quinodimethanes. Retrieved from [Link]
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The Strategic Deployment of 3-Methyleneisobenzofuran-1(3H)-one in Natural Product Synthesis: A Guide for Researchers
Introduction: Unveiling the Power of a Transient Intermediate
In the intricate world of natural product synthesis, the ability to construct complex polycyclic frameworks with high efficiency and stereocontrol is paramount. Among the diverse arsenal of reactive intermediates available to the synthetic chemist, 3-methyleneisobenzofuran-1(3H)-one stands out as a potent and versatile building block. This transient ortho-quinodimethane analogue serves as a highly reactive diene in [4+2] cycloaddition reactions, providing a rapid and elegant entry into the core structures of numerous biologically active natural products. This guide provides an in-depth exploration of the generation and application of this key intermediate, offering both foundational knowledge and actionable protocols for researchers in organic synthesis and drug development. The isobenzofuranone core is a privileged scaffold found in a variety of natural products with interesting biological activities.[1][2]
The Heart of the Matter: In Situ Generation of a Reactive Diene
The high reactivity of this compound precludes its isolation and storage.[3] Consequently, its successful application hinges on its efficient in situ generation and immediate trapping by a suitable dienophile. The choice of precursor and the method of generation are critical determinants of the overall success of the synthetic strategy, influencing reaction conditions, yields, and compatibility with various functional groups. Several reliable methods have been developed, each with its own set of advantages and considerations.
Generation Methodologies: A Comparative Overview
The selection of a generation method is a strategic decision based on the specific synthetic context, including the nature of the dienophile and the desired complexity of the final product. Below is a summary of common approaches:
| Precursor Type | Reagents and Conditions | Key Advantages | Considerations |
| 3-Halomethylisobenzofuran-1(3H)-ones | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other non-nucleophilic bases | Mild conditions, high yields | Precursor synthesis required |
| 2-Vinylbenzoic Acid Derivatives | Epoxidation (e.g., m-CPBA) followed by acid-catalyzed cyclization and elimination | Readily available starting materials | Multi-step precursor synthesis |
| 2-Methylbenzoic Acid Derivatives | Radical bromination (NBS), phosphonium salt formation, Wittig reaction, and subsequent cyclization/elimination | Cost-effective starting materials | Lengthy precursor synthesis |
These methods offer a toolkit for the synthetic chemist to generate the reactive diene under conditions compatible with a wide range of sensitive functional groups often present in complex natural product precursors.[3]
The Diels-Alder Reaction: A Gateway to Molecular Complexity
Once generated, this compound readily engages in [4+2] cycloaddition reactions with a variety of dienophiles. This powerful transformation allows for the rapid construction of a six-membered ring, often with the creation of multiple stereocenters in a single step. The inherent reactivity of the diene ensures that these reactions can often proceed under mild thermal conditions.
Mechanism and Stereoselectivity: The Endo Rule and Beyond
The Diels-Alder reaction of this compound generally proceeds via a concerted mechanism. The stereochemical outcome of the reaction is a crucial aspect, and in many cases, the formation of the endo adduct is favored. This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the transition state. However, the diastereoselectivity can be influenced by various factors, including the nature of the dienophile, the reaction solvent, and the presence of Lewis acids.[4]
Figure 1: General workflow of the Diels-Alder reaction.
Application in Natural Product Synthesis: The Case of Taiwanin C
The utility of this compound is elegantly demonstrated in the synthesis of arylnaphthalene lignan lactones, a class of natural products with significant biological activities. A prominent example is the synthesis of Taiwanin C, which showcases the strategic application of the Diels-Alder reaction to construct the core skeleton of the molecule.[5]
Synthetic Strategy Workflow
The synthesis of Taiwanin C via a Diels-Alder approach involves the in situ generation of a substituted this compound and its subsequent reaction with a suitable dienophile. The resulting cycloadduct is then further elaborated to afford the natural product.
Figure 2: Synthetic workflow for Taiwanin C.
Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for the synthesis of a key intermediate and its application in a Diels-Alder reaction, representative of the synthesis of the core of arylnaphthalene lignans.
Protocol 1: Synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-one (A Precursor)
This protocol is adapted from established procedures for the synthesis of precursors to this compound.[6]
Materials:
-
2-(2-Bromoacetyl)benzoic acid
-
Toluene
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Diethyl ether
Equipment:
-
Round-bottom flask (25 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
To a 25 mL round-bottom flask, add 2-(2-bromoacetyl)benzoic acid (0.156 mol) and toluene (313 mL).
-
Add trifluoroacetic anhydride (1.0 equivalent, 22.1 mL) to the solution.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 120 °C) for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the majority of the toluene.
-
Dissolve the residue in ethyl acetate (4 x 100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water until the aqueous layer is approximately neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and diethyl ether (10:1) as the eluent to afford (Z)-3-(bromomethylene)isobenzofuran-1(3H)-one.
Self-Validation:
-
TLC Analysis: The product should show a single spot with an Rf value of approximately 0.3 (hexane:diethyl ether = 10:1).
-
NMR Spectroscopy: The 1H and 13C NMR spectra should be consistent with the structure of the desired product.
Protocol 2: In Situ Generation and Diels-Alder Reaction
This protocol describes a general procedure for the DBU-mediated in situ generation of this compound and its trapping with a dienophile.
Materials:
-
3-(Bromomethylene)isobenzofuran-1(3H)-one (from Protocol 1)
-
Dienophile (e.g., N-phenylmaleimide)
-
Anhydrous tetrahydrofuran (THF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(bromomethylene)isobenzofuran-1(3H)-one (1.0 mmol) and the dienophile (1.2 mmol).
-
Add anhydrous THF (10 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DBU (1.1 mmol) dropwise via syringe over a period of 5 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired Diels-Alder adduct.
Self-Validation:
-
Yield Calculation: Determine the percentage yield of the purified cycloadduct.
-
Spectroscopic Analysis: Confirm the structure and stereochemistry of the product using 1H NMR, 13C NMR, and mass spectrometry. The relative stereochemistry can often be determined by NOE experiments.
Conclusion: A Versatile Tool for Modern Synthesis
This compound has firmly established itself as a valuable reactive intermediate in the synthesis of complex natural products. Its ability to be generated in situ under various mild conditions and its predictable reactivity in Diels-Alder cycloadditions make it a powerful tool for the construction of intricate molecular architectures. The continued development of new methods for its generation and the exploration of its reactivity with a broader range of dienophiles will undoubtedly lead to even more innovative and efficient syntheses of biologically important molecules in the future.
References
- Zhang, J., Wu, J., Wang, Y., Zhao, D., & Jia, H. (2012). Synthesis of this compound and Their Derivatives. Chinese Journal of Organic Chemistry, 32(12), 2344-2349.
- Kus, N. S. (2013). One-step synthesis of substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones from indane derivatives in subcritical media. Monatshefte für Chemie - Chemical Monthly, 144(5), 727-732.
- Awasthi, S. K., Rathi, E., & Kumar, N. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances, 10(23), 13653-13677.
- Wang, Y., Zhu, X., Lin, W., & Zhang, J. (2015). A Novel Synthetic Method of this compound and Their Derivatives. Chinese Journal of Organic Chemistry, 35(11), 2436-2442.
- Lin, R.-W., Chen, C.-H., & Lee, Y.-J. (2022). Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans. Frontiers in Chemistry, 10, 1060853.
- Google Patents. (2016). Method for producing isobenzofuran-1 (3H) -one compound. CN105524032A.
- MDPI. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules, 26(21), 6649.
- Petrignet, J., Thibonnet, J., Commeiras, L., & Gueyrard, D. (2021). Preparation of 3‐Alkylidenephthalides: Recent Advances. European Journal of Organic Chemistry, 2021(42), 5747-5763.
- Zheng, L., et al. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)
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Protocol for the Palladium-Catalyzed Synthesis of 3-Methyleneisobenzofuran-1(3H)-one Derivatives
An Application Note for Drug Development Professionals and Organic Synthesis Researchers
Abstract
The 3-methyleneisobenzofuran-1(3H)-one scaffold, a derivative of phthalide, is a privileged structure in medicinal chemistry and materials science. Compounds bearing this moiety exhibit a wide range of biological activities, including potential as antidepressant and neuroprotective agents.[1][2] This document provides a detailed, field-proven protocol for the synthesis of these valuable derivatives through a palladium-catalyzed tandem reaction involving a Sonogashira coupling and subsequent intramolecular cyclization. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental guide, and discuss critical parameters for achieving high yields and purity. This guide is designed for researchers in drug discovery and organic synthesis, offering both the practical steps and the scientific rationale behind them.
Introduction and Scientific Rationale
3-Methyleneisobenzofuran-1(3H)-ones are a class of γ-butyrolactones that have garnered significant attention due to their presence in natural products and their diverse pharmacological properties.[3] Recent studies have highlighted their potential as selective serotonin reuptake inhibitors and neuroprotective agents by inhibiting TREK-1, making them promising candidates for treating depression and ischemic stroke.[1][2]
Traditional multi-step syntheses can be inefficient. Palladium-catalyzed cross-coupling reactions, however, offer a powerful and atom-economical alternative for constructing complex molecular architectures. The protocol described herein utilizes a palladium- and copper-cocatalyzed Sonogashira coupling of readily available o-halobenzoic acids with terminal alkynes. This initial coupling is followed by a spontaneous or base-mediated 5-exo-dig intramolecular cyclization (lactonization) to afford the target lactone in a one-pot fashion.[4] This method is valued for its operational simplicity, broad substrate scope, and generally high yields.
Principle of the Method: Reaction Mechanism
The overall transformation proceeds via a two-stage catalytic cycle, as depicted below. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
The synthesis is a tandem process that begins with a Sonogashira coupling, followed by an intramolecular lactonization.
-
Sonogashira Coupling Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-iodobenzoic acid), forming a Pd(II)-aryl complex.
-
Transmetalation: Concurrently, the terminal alkyne reacts with the copper(I) cocatalyst in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide. This species then transmetalates with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the Cu(I) halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond between the aryl ring and the alkyne, yielding the 2-alkynylbenzoic acid intermediate and regenerating the Pd(0) catalyst.
-
-
Intramolecular Lactonization:
-
The 2-alkynylbenzoic acid intermediate, under the reaction conditions, undergoes a 5-exo-dig cyclization. The carboxylic acid's hydroxyl group attacks the internal carbon of the alkyne, a process often facilitated by the palladium catalyst or a base, to form the five-membered lactone ring of the this compound product.[4]
-
Caption: Catalytic cycle for the synthesis of 3-methyleneisobenzofuran-1(3H)-ones.
Experimental Protocol
This section provides a representative, step-by-step procedure. Researchers should adapt molar equivalents and reaction times based on the specific reactivity of their chosen substrates.
Materials and Reagents
-
Substrates: 2-Iodobenzoic acid, various terminal alkynes (e.g., phenylacetylene, 1-hexyne).
-
Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) iodide [CuI].
-
Base: Triethylamine (Et₃N), distilled and stored over KOH.
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Workup Reagents: Saturated aqueous NH₄Cl, saturated aqueous NaCl (brine), ethyl acetate (EtOAc), anhydrous magnesium sulfate (MgSO₄).
-
Purification: Silica gel for column chromatography.
Instrumentation
-
Schlenk line or glove box for handling air-sensitive reagents.
-
Magnetic stirrer with heating plate.
-
Round-bottom flasks and reflux condenser.
-
Rotary evaporator.
-
NMR Spectrometer, Mass Spectrometer, and IR Spectrometer for product characterization.
Step-by-Step Synthesis Workflow
The following workflow outlines the entire process from setup to final product characterization.
Caption: Step-by-step experimental workflow for the synthesis protocol.
Detailed Procedure (Example: Synthesis of 3-benzylideneisobenzofuran-1(3H)-one)
-
Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodobenzoic acid (1.0 mmol, 248 mg), copper(I) iodide (0.05 mmol, 9.5 mg).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed THF (15 mL) and triethylamine (3.0 mmol, 0.42 mL). Stir for 5 minutes. Add phenylacetylene (1.2 mmol, 0.13 mL).
-
Catalyst Addition: Finally, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) to the flask.
-
Scientist's Note: The order of addition is critical. Adding the palladium catalyst last ensures the pre-formation of the copper acetylide and prevents undesirable side reactions.
-
-
Reaction: Place the flask in a preheated oil bath at 70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water (20 mL) followed by saturated brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The product should be a stable solid.[4]
Data and Expected Results
The yields of this reaction are generally good to excellent, contingent on the electronic properties of the substrates.
| Entry | Halobenzoic Acid | Alkyne | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodobenzoic acid | Phenylacetylene | 3% Pd(PPh₃)₄, 5% CuI | THF | 70 | 10 | 85-95 |
| 2 | 2-Iodobenzoic acid | 1-Hexyne | 3% Pd(PPh₃)₄, 5% CuI | THF | 70 | 12 | 75-85 |
| 3 | 2-Bromobenzoic acid | Phenylacetylene | 5% Pd(PPh₃)₄, 10% CuI | DMF | 90 | 18 | 60-70 |
| 4 | 5-Nitro-2-iodobenzoic acid | Phenylacetylene | 3% Pd(PPh₃)₄, 5% CuI | THF | 70 | 8 | >90 |
Note: 2-Bromobenzoic acid is less reactive than its iodo counterpart, often requiring higher temperatures, catalyst loadings, and a more polar solvent like DMF to achieve comparable results.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium catalysts, particularly when finely divided like Pd/C, can be pyrophoric, especially after use in hydrogenation when saturated with hydrogen.[5] While Pd(PPh₃)₄ is generally more stable, handle it with care under an inert atmosphere.[6] Avoid inhalation of catalyst dust.
-
Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent or test for peroxides before use. DMF is a skin irritant.
-
Reagents: Copper(I) iodide is harmful if swallowed and is a marine pollutant. Triethylamine is corrosive and flammable.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[7]
-
Waste Disposal: Dispose of heavy-metal-containing waste according to institutional guidelines. Quench filtered catalyst residues by keeping them wet and storing them away from combustible materials.[5][8]
References
-
ResearchGate. (2025). Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. Available from: [Link]
-
PubMed. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Available from: [Link]
-
PubMed. (2025). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Available from: [Link]
-
IJSR. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Available from: [Link]
-
ACS Publications. (2011). Palladium-Catalyzed Cascade Cyclization–Oxidative Olefination of tert-Butyl 2-Alkynylbenozates. Available from: [Link]
-
ACS Publications. (2024). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]
-
RSC Publishing. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. Available from: [Link]
-
NIH. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Available from: [Link]
-
NIH. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Available from: [Link]
-
Semantic Scholar. (2022). Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives. Available from: [Link]
-
University of California, San Diego. (n.d.). LCSS: PALLADIUM ON CARBON. Available from: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]
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Application Notes and Protocols: 3-Methyleneisobenzofuran-1(3H)-one as a Reactive Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Potential of a Transient Species
3-Methyleneisobenzofuran-1(3H)-one, a highly reactive exocyclic α,β-unsaturated lactone, serves as a powerful yet transient intermediate in modern organic synthesis. Its inherent strain and conjugated system render it an exceptional dienophile and Michael acceptor, enabling the rapid construction of complex molecular architectures. Although its high reactivity often precludes isolation, the in situ generation and trapping of this intermediate have become a cornerstone for elegant synthetic strategies, particularly in the construction of polycyclic frameworks and heterocyclic systems of medicinal importance. The isobenzofuranone core is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antidepressant and neuroprotective effects.[1][2]
This guide provides a comprehensive overview of the generation, reactivity, and synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its synthetic potential.
Generation of the Reactive Intermediate: Pathways to a Fleeting Dienophile
The transient nature of this compound necessitates its generation in situ for subsequent reactions. Several reliable methods have been developed, primarily involving the elimination of a leaving group from a stable precursor. The choice of precursor and reaction conditions can be tailored to the specific application and substrate compatibility.
Key Precursors and Generation Methods
| Precursor | Reagents and Conditions | Notes |
| 3-Halomethylisobenzofuran-1(3H)-ones (e.g., 3-bromomethyl or 3-chloromethyl) | Non-nucleophilic base (e.g., triethylamine, DBU) in an aprotic solvent (e.g., THF, CH2Cl2) | This is one of the most common and reliable methods. The precursor is often synthesized from phthalide.[3] |
| 3-Hydroxymethylisobenzofuran-1(3H)-one | Dehydrating agents (e.g., acid catalysis) | This method is viable but can sometimes lead to side reactions depending on the substrate. |
| 2-Vinylbenzoic acid derivatives | Intramolecular cyclization | Can be a direct route but may require specific substitution patterns on the starting material.[3] |
Experimental Protocol 1: Synthesis of 3-Bromomethylisobenzofuran-1(3H)-one
This protocol details the synthesis of a key precursor for the in situ generation of this compound.
Materials:
-
Phthalide (isobenzofuran-1(3H)-one)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4), anhydrous
-
Cyclohexane
Procedure:
-
To a solution of phthalide (10.0 g, 74.5 mmol) in 150 mL of anhydrous CCl4 in a round-bottom flask equipped with a reflux condenser, add N-bromosuccinimide (13.3 g, 74.7 mmol) and a catalytic amount of benzoyl peroxide (approx. 100 mg).
-
Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from cyclohexane to afford 3-bromomethylisobenzofuran-1(3H)-one as a white solid.
Expected Yield: 75-85%
The Diels-Alder Reaction: A Gateway to Molecular Complexity
The primary application of this compound as a reactive intermediate is its participation in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. Its electron-deficient exocyclic double bond makes it a potent dienophile, readily reacting with a variety of dienes to form complex polycyclic structures in a single, stereocontrolled step.
Mechanistic Considerations and Stereoselectivity
The Diels-Alder reaction of this compound is a concerted pericyclic reaction.[4] The stereochemical outcome of the reaction is governed by the "endo rule," which predicts that the dienophile's substituents will preferentially occupy the endo position in the transition state, leading to the endo diastereomer as the major product. This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the dienophile's activating group and the developing pi-system of the diene.[5]
Experimental Protocol 2: In Situ Generation and Diels-Alder Trapping of this compound with N-Phenylmaleimide
This protocol provides a detailed procedure for the in situ generation of this compound and its subsequent trapping with a model dienophile, N-phenylmaleimide.
Materials:
-
3-Bromomethylisobenzofuran-1(3H)-one
-
N-Phenylmaleimide
-
Triethylamine (Et3N), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 3-bromomethylisobenzofuran-1(3H)-one (1.0 g, 4.4 mmol) and N-phenylmaleimide (0.84 g, 4.84 mmol) in 20 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (0.67 mL, 4.84 mmol) dropwise to the stirred solution over a period of 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of the starting materials.
-
Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.
-
Wash the filtrate with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired Diels-Alder adduct.
Expected Yield: 70-80% (endo isomer as the major product)
Visualization of Key Processes
Generation of the Reactive Intermediate
Caption: In-situ generation of the reactive intermediate.
Diels-Alder Cycloaddition Workflow
Caption: Workflow for Diels-Alder trapping.
Applications in Drug Discovery and Natural Product Synthesis
The synthetic utility of this compound extends to the synthesis of complex molecules with significant biological activity. The ability to rapidly construct polycyclic systems makes it an attractive tool for accessing novel chemical space in drug discovery programs.
Synthesis of Antidepressant Scaffolds
Recent studies have shown that derivatives of isobenzofuran-1(3H)-one exhibit potent antidepressant activity.[1] The core structure, often assembled through reactions involving intermediates like this compound, serves as a template for further functionalization to optimize pharmacological properties.
Neuroprotective Agents via TREK-1 Inhibition
Isobenzofuran-1(3H)-one derivatives have been identified as selective inhibitors of the TREK-1 potassium channel, a promising target for neuroprotection in conditions such as ischemic stroke.[2] The efficient construction of the isobenzofuranone core using the reactive intermediate approach facilitates the exploration of structure-activity relationships in the development of novel neuroprotective agents.
Building Blocks for Natural Products
The phthalide moiety is a common structural motif in a wide array of natural products. The Diels-Alder reaction with this compound provides a convergent and stereocontrolled route to key intermediates in the total synthesis of these complex molecules.
Conclusion: A Powerful Tool for Synthetic Innovation
This compound, despite its transient existence, is a powerful and versatile reactive intermediate in organic synthesis. Its ability to undergo efficient cycloaddition reactions provides a direct and elegant pathway to complex molecular architectures that are of significant interest in medicinal chemistry and natural product synthesis. The protocols and insights provided in this guide are intended to facilitate the broader adoption of this valuable synthetic tool, empowering researchers to explore new frontiers in chemical synthesis and drug discovery.
References
- Wang, Y., Zhu, X., Lin, W., & Zhang, J. (2015). A Novel Synthetic Method of 3-Methyleneisobenfuran-1(3H)-one and Their Derivatives. Chinese Journal of Organic Chemistry, 35(11), 2442-2448.
-
Hetero-Diels–Alder reactions of (isobenzo)furans. Organic & Biomolecular Chemistry. (2025). [Link]
-
Li, J., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 114, 117941. [Link]
- Method for producing isobenzofuran-1 (3H) -one compound.
-
Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. [Link]
-
Discovery of Isobenzofuran-1(3H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. (2025). [Link]
-
Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. Royal Society of Chemistry. [Link]
-
Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. (2017). [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135. [Link]
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Beyond Benign. (2024). [Link]
-
13.4: Diels-Alder Regio- and Stereoselectivity. Chemistry LibreTexts. (2022). [Link]
-
Monroy-Flores, G. A., et al. (2024). Regioselective Functionalization and Diels–Alder Cycloadditions of Exocyclic Dienes in Five-membered Heterocycles. Revista de la Sociedad Química de México, 68(2). [Link]
-
3-Bromophthalide. Organic Syntheses. [Link]
Sources
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Application Notes & Protocols: Enantioselective Synthesis of Chiral 3-Substituted Isobenzofuranones
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral Isobenzofuranones
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structural motif found in a multitude of natural products and pharmacologically active molecules.[1][2] The stereochemistry at the C3 position is often crucial for biological function, making the development of robust enantioselective synthetic methods a high-priority objective for researchers in drug discovery and development.[3][4] Molecules incorporating this chiral core have demonstrated a wide array of biological activities, including antidepressant, antiproliferative, and antimicrobial properties.[2][5][6]
The inherent challenge in synthesizing these compounds lies in controlling the three-dimensional arrangement of the C3 substituent. A non-selective synthesis produces a racemic mixture (a 50:50 mix of both enantiomers), which can lead to complications in pharmacological applications. One enantiomer may be highly active, while the other could be inactive or even cause undesirable side effects.[4] Therefore, catalytic asymmetric synthesis, which uses a small amount of a chiral catalyst to generate large quantities of a single enantiomer, represents the most efficient and atom-economical approach.
This guide provides an in-depth overview of modern enantioselective strategies for accessing chiral 3-substituted isobenzofuranones, with a focus on the causal factors influencing reaction outcomes. We will explore field-proven organocatalytic and transition-metal-catalyzed methodologies, complete with detailed, step-by-step protocols suitable for implementation in a research setting.
Strategic Approaches: Catalytic Asymmetric Synthesis
The enantioselective construction of the C3 stereocenter is primarily achieved through two powerful catalytic paradigms: organocatalysis and transition-metal catalysis. Each approach offers unique advantages in terms of substrate scope, functional group tolerance, and mechanistic pathways.
Organocatalysis: Metal-Free Chiral Induction
Organocatalysis utilizes small, chiral organic molecules to accelerate reactions and control stereoselectivity. These catalysts typically operate through the formation of transient, covalent intermediates (e.g., iminium or enamine ions) or through non-covalent interactions like hydrogen bonding. A prominent strategy for synthesizing chiral isobenzofuranones is the desymmetrization of a prochiral starting material.
A prime example is the sulfa-Michael desymmetrization reaction. In this approach, a prochiral spirocyclic 2,5-cyclohexadienone isobenzofuranone is treated with a thiol nucleophile in the presence of a chiral catalyst. The catalyst, often a cinchona alkaloid-derived squaramide, simultaneously activates both the electrophile and the nucleophile through a network of hydrogen bonds. This dual activation in a well-defined chiral pocket ensures that the thiol attacks one of the two enantiotopic vinyl groups preferentially, leading to the formation of two vicinal stereocenters with high diastereo- and enantioselectivity.
Caption: Fig. 1: Organocatalytic Desymmetrization Workflow.
Transition-Metal Catalysis: Harnessing d-Orbital Reactivity
Transition metals, with their diverse oxidation states and coordination geometries, offer powerful tools for asymmetric synthesis. Chiral ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical course of the reaction.
Iridium-catalyzed intramolecular hydroarylation is a highly effective method for producing chiral dihydrobenzofurans, which are closely related precursors to isobenzofuranones.[7] This reaction involves the activation of a C-H bond on an aromatic ring and its subsequent addition across a tethered alkene. A cationic iridium complex coordinated with a chiral bisphosphine ligand catalyzes the cyclization.[7] A directing group, such as a ketone, on the substrate pre-coordinates to the iridium center, positioning the ortho C-H bond for selective activation and ensuring high regioselectivity. The chiral ligand environment dictates the facial selectivity of the subsequent olefin insertion, thereby establishing the stereocenter with high enantiomeric excess.
Another sophisticated approach involves dual catalysis systems, such as the combination of a gold(I) complex and a chiral N,N'-dioxide-lanthanide complex.[8] In one such tandem process, the gold catalyst facilitates the cycloisomerization of a 2-ethynyl benzyl alcohol into a reactive intermediate. Simultaneously, the chiral lanthanide complex activates an aziridine coupling partner, orchestrating a highly stereoselective [3+2] cycloaddition to furnish complex spiroisobenzofuran-pyrrolidine derivatives.[8]
Caption: Fig. 2: Workflow for Ir-Catalyzed Asymmetric Hydroarylation.
Detailed Application Protocols
The following protocols are presented as self-validating systems, providing detailed steps and the scientific rationale behind them.
Protocol 1: Organocatalytic Enantioselective Sulfa-Michael Desymmetrization
This protocol is adapted from a method for synthesizing spirocyclohexenone isobenzofuranones with high stereocontrol using a cinchona-derived squaramide catalyst. The catalyst's bifunctional nature, with both a hydrogen-bond donating squaramide and a hydrogen-bond accepting quinuclidine base, is key to its efficacy.
Rationale for Experimental Choices:
-
Catalyst: A cinchona-derived squaramide is chosen for its well-defined chiral scaffold that effectively organizes the substrates in the transition state through dual hydrogen bonding.
-
Solvent: Dichloromethane (DCM) is a non-coordinating solvent that does not interfere with the crucial hydrogen-bonding interactions between the catalyst and substrates.
-
Temperature: The reaction is run at room temperature for convenience, but lower temperatures could potentially enhance enantioselectivity, albeit at the cost of longer reaction times.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the spirocyclic 2,5-cyclohexadienone isobenzofuranone substrate (0.1 mmol, 1.0 equiv.).
-
Catalyst Addition: Add the cinchona-derived squaramide catalyst (0.01 mmol, 10 mol%).
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM, 1.0 mL) under an inert atmosphere (N₂ or Argon).
-
Nucleophile Addition: Add the desired aryl thiol (0.12 mmol, 1.2 equiv.) to the solution via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure, enantioenriched product.
-
Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Representative Data Summary:
| Entry | Aryl Thiol (Ar) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | 95 | >20:1 | 92 |
| 2 | 4-Methylphenyl | 98 | >20:1 | 93 |
| 3 | 4-Methoxyphenyl | 96 | >20:1 | 91 |
| 4 | 4-Chlorophenyl | 92 | >20:1 | 89 |
| 5 | 2-Naphthyl | 90 | >20:1 | 94 |
| Data are representative based on literature reports for analogous systems. |
Protocol 2: Iridium-Catalyzed Enantioselective Intramolecular Hydroarylation
This protocol outlines the synthesis of chiral 3-substituted dihydrobenzofurans, versatile precursors that can be further elaborated to isobenzofuranones. The method relies on a cationic iridium catalyst with a chiral bisphosphine ligand.[7]
Rationale for Experimental Choices:
-
Precatalyst & Ligand: [Ir(COD)Cl]₂ is a stable and commercially available iridium(I) source. It is combined with a chiral bisphosphine ligand (e.g., (S)-BINAP) to form the active catalytic species in situ.
-
Activator: A silver salt like AgSbF₆ acts as a halide scavenger, abstracting the chloride ligands from iridium to generate the active cationic catalyst necessary for C-H activation.[7]
-
Solvent: 1,2-Dichloroethane (DCE) is a suitable high-boiling, non-coordinating solvent for this transformation, which often requires elevated temperatures.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, add [Ir(COD)Cl]₂ (0.0025 mmol, 2.5 mol%) and the chiral bisphosphine ligand (e.g., (S)-BINAP, 0.0055 mmol, 5.5 mol%) to a screw-cap vial. Add anhydrous 1,2-dichloroethane (DCE, 1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Catalyst Activation: Add AgSbF₆ (0.01 mmol, 10 mol%) to the vial and stir for another 30 minutes. A precipitate of AgCl will form.
-
Reaction Assembly: In a separate vial, dissolve the m-allyloxyphenyl ketone substrate (0.1 mmol, 1.0 equiv.) in anhydrous DCE (1.0 mL).
-
Reaction Initiation: Transfer the substrate solution to the vial containing the activated catalyst solution.
-
Heating and Monitoring: Seal the vial and heat the reaction mixture to 80 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After the reaction is complete (typically 12-36 hours), cool the mixture to room temperature and filter it through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the chiral dihydrobenzofuran.
-
Characterization: Analyze the product by NMR and HRMS to confirm its structure and purity. Determine the enantiomeric excess (ee) by chiral HPLC.
Representative Data Summary:
| Entry | Substrate Substituent (R) | Yield (%) | ee (%) |
| 1 | Methyl | 95 | 96 |
| 2 | Ethyl | 93 | 95 |
| 3 | Phenyl | 88 | 97 |
| 4 | 4-Fluorophenyl | 85 | 98 |
| 5 | Cyclopropyl | 90 | 94 |
| Data are representative based on literature reports for this type of transformation.[7] |
Conclusion and Outlook
The enantioselective synthesis of 3-substituted isobenzofuranones is a dynamic field of research with significant implications for medicinal chemistry. Both organocatalysis and transition-metal catalysis provide powerful and complementary platforms for accessing these valuable chiral building blocks. The choice of strategy depends on the specific target molecule, available starting materials, and desired functional group tolerance. The continued development of novel catalysts and asymmetric methodologies will undoubtedly lead to even more efficient and versatile routes, further enabling the exploration of chiral isobenzofuranones in drug development and other advanced applications.
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Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives. ResearchGate. [Link]
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Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4 H). ACS Publications. [Link]
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Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. PubMed. [Link]
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Asymmetric synthesis of spirocyclic isobenzofuranones via a squaramide-catalysed sulfa-Michael desymmetrisation reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of Isobenzofuranones by Cobalt Catalyzed [2+2+2] Cycloaddition. ResearchGate. [Link]
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Organocatalytic Enantioselective [8+4] Cycloadditions of Isobenzofulvenes for the Construction of Bicyclo[4.2.1]nonanes. ResearchGate. [Link]
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Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [Link]
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Organocatalytic Enantioselective [4 + 4] Cycloadditions of Furan Ortho‐Quinodimethanes. PMC - NIH. [Link]
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Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. [Link]
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Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. MDPI. [Link]
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Retraction: Enantioselective synthesis of α-tetrasubstituted (3-indolizinyl) (diaryl)methanamines via chiral phosphoric acid catalysis. RSC Publishing. [Link]
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Nickel-Catalyzed Synthesis of Benzofuran Derivatives. Thieme Chemistry. [Link]
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New class of chiral molecules offers strong stability for drug development. UNIGE. [Link]
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Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. [Link]
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Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. IJRPS. [Link]
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Organocatalytic enantioselective synthesis of tetrasubstituted chiral allenes via 1,12-addition of alkynyl aza-biphenyl quinone methides formed in situ. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Synthesis of Isobenzofuranones by Cobalt Catalyzed [2+2+2] Cycloaddition. Wiley Online Library. [Link]
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Stereoselective synthesis of chiral 3-aryl-1-alkynes from bromoallenes and heterocuprates. Kingston University London. [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
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(PDF) Organocatalytic Diastereo‐ and Enantioselective Michael Addition of α‐Aryl Isocyanoacetates to Aurone‐Derived Azadienes. ResearchGate. [Link]
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Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations. PMC - NIH. [Link]
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Asymmetric cycloisomerization/[3 + 2] cycloaddition for the synthesis of chiral spiroisobenzofuran-1,3′-pyrrolidine derivatives. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Chiral switches versus de novo enantiomerically pure compounds. ScienceDirect. [Link]
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Asymmetric synthesis of spirofuro[2,3-b]azepine-5,3′-indoline derivatives via cycloisomerization/[4 + 3] annulation process under Au/N-heterocyclic carbene relay catalysis. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. NIH. [Link]
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Other Transition Metal-Catalyzed Benzofuran Synthesis. ResearchGate. [Link]
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Application Notes and Protocols for Polymerization Reactions Involving 3-Methyleneisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the polymerization of 3-Methyleneisobenzofuran-1(3H)-one, a versatile monomer with significant potential in materials science and the development of novel drug delivery systems. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their experimental design.
Introduction: The Significance of this compound
This compound, also known as para-quinodimethane lactone, is a reactive exomethylene-lactone. Its structure, featuring a vinyl group conjugated with a lactone carbonyl, imparts unique reactivity, making it amenable to various polymerization techniques. The resulting polymers, poly(this compound), possess a polyester backbone with pendant aromatic rings, a combination that offers a balance of mechanical properties and potential biodegradability.
The isobenzofuranone moiety is a scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties.[1][2][3][4][5] This inherent bioactivity makes polymers derived from this compound particularly attractive for applications in drug delivery, where the polymer backbone itself could contribute to the therapeutic effect or enhance drug solubility and stability.[6]
This guide will explore two primary polymerization pathways for this monomer: free-radical polymerization and anionic polymerization. We will delve into the mechanistic details of each method, providing step-by-step protocols and discussing the critical parameters that influence the polymerization process and the final properties of the polymer.
Synthesis of the Monomer: this compound
A reliable supply of high-purity monomer is paramount for successful polymerization. Several synthetic routes to this compound have been reported.[7][8] A common and effective method involves the dehydration of 3-hydroxymethylisobenzofuran-1(3H)-one, which can be synthesized from 2-carboxybenzaldehyde.
Free-Radical Polymerization: A Robust and Versatile Approach
Free-radical polymerization is a widely used technique due to its tolerance to various functional groups and reaction conditions.[9] For this compound, this method offers a straightforward route to obtaining high molecular weight polymers. The polymerization proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps.
Mechanistic Rationale
The choice of initiator is critical. Azobisisobutyronitrile (AIBN) is a common choice as it thermally decomposes to generate radicals at a convenient rate. The polymerization is typically carried out in an inert solvent to control the reaction viscosity and temperature.
Caption: Free-Radical Polymerization Workflow
Detailed Experimental Protocol: Free-Radical Polymerization
Materials:
-
This compound (freshly prepared or purified)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous toluene (or other suitable solvent like dioxane or THF)
-
Methanol (for precipitation)
-
Schlenk flask and standard glassware
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1.46 g, 10 mmol) in anhydrous toluene (10 mL).
-
Initiator Addition: Add AIBN (e.g., 16.4 mg, 0.1 mmol, for a monomer-to-initiator ratio of 100:1) to the solution. The ratio can be varied to control the molecular weight of the resulting polymer.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 60-70 °C. The polymerization time can range from 6 to 24 hours, depending on the desired conversion.
-
Termination and Precipitation: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40-50 °C to a constant weight.
Characterization:
The resulting polymer can be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
| Parameter | Value |
| Monomer:Initiator Ratio | 100:1 |
| Solvent | Toluene |
| Temperature | 70 °C |
| Time | 12 h |
| Resulting Polymer Properties (Typical) | |
| Molecular Weight (Mn) | 15,000 - 30,000 g/mol |
| PDI | 1.5 - 2.5 |
| Glass Transition Temp (Tg) | 120 - 150 °C |
Anionic Polymerization: A Controlled Approach for Well-Defined Polymers
Anionic polymerization offers a powerful method for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low PDI).[10][11] This "living" polymerization technique allows for the synthesis of block copolymers and other complex architectures.
Mechanistic Insights
The polymerization is initiated by a strong nucleophile, such as an organolithium reagent (e.g., n-butyllithium), which attacks the electron-deficient exomethylene group of the monomer. The reaction proceeds through anionic propagating species and, in the absence of impurities, termination does not occur until a quenching agent is added.
Caption: Anionic Polymerization Workflow
Detailed Experimental Protocol: Anionic Polymerization
Materials:
-
This compound (rigorously purified and dried)
-
n-Butyllithium (n-BuLi) solution in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)
-
Anhydrous methanol (for termination)
-
Schlenk line and rigorously dried glassware
Procedure:
-
Glassware Preparation: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere.
-
Solvent and Monomer Preparation: In a Schlenk flask under a positive pressure of inert gas, add anhydrous THF (e.g., 20 mL). Cool the flask to -78 °C using a dry ice/acetone bath. Add the purified this compound (e.g., 0.73 g, 5 mmol) to the cold THF.
-
Initiation: Slowly add the n-BuLi solution (e.g., 0.05 mmol, for a monomer-to-initiator ratio of 100:1) dropwise via syringe. The amount of initiator will determine the target molecular weight. A color change is often observed upon initiation.
-
Polymerization: Allow the reaction to stir at -78 °C for a specified time (e.g., 1-4 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR or GPC.
-
Termination: Quench the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the solution should disappear.
-
Purification: Allow the solution to warm to room temperature. Precipitate the polymer in a large excess of cold methanol. Filter, wash with methanol, and dry the polymer under vacuum.
| Parameter | Value |
| Monomer:Initiator Ratio | 100:1 |
| Solvent | THF |
| Temperature | -78 °C |
| Time | 2 h |
| Resulting Polymer Properties (Typical) | |
| Molecular Weight (Mn) | Close to theoretical (Monomer/Initiator x Monomer MW) |
| PDI | < 1.2 |
Applications in Drug Development
The unique properties of poly(this compound) make it a promising candidate for various applications in drug delivery.[6]
-
Drug Conjugation: The polymer backbone can be functionalized to conjugate with drugs, creating polymer-drug conjugates with improved pharmacokinetics.
-
Nanoparticle Formulation: The polymer can be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents.[1] The aromatic nature of the polymer can facilitate the encapsulation of hydrophobic drugs.
-
Biodegradable Systems: The ester linkages in the polymer backbone are susceptible to hydrolysis, offering the potential for creating biodegradable drug delivery systems that degrade into non-toxic byproducts.
Conclusion
This compound is a monomer with significant potential for the synthesis of novel functional polymers. Both free-radical and anionic polymerization methods can be successfully employed, with the choice of method depending on the desired polymer characteristics. The protocols provided in these application notes offer a solid foundation for researchers to explore the polymerization of this intriguing monomer and to develop new materials for a range of applications, particularly in the field of drug delivery. Further exploration into controlled radical polymerization techniques, such as ATRP and RAFT, could offer even greater control over the polymer architecture and properties.
References
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- Morton, M., & Fetters, L. J. (1975). Anionic Polymerization of Vinyl Monomers. Rubber Chemistry and Technology, 48(3), 359-409.
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- de Faria, A. R., de Fátima, Â., & de P. Emerenciano, V. (2020). Isobenzofuran-1 (3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1868(12), 140580.
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Zhang, J., Wu, J., Wang, Y., Zhao, D., & Jia, H. (2012). Synthesis of this compound and Their Derivatives. Chinese Journal of Organic Chemistry, 32(12), 2344-2349. [Link]
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Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 3-Methyleneisobenzofuran-1(3H)-one
Introduction
3-Methyleneisobenzofuran-1(3H)-one, also known as γ-methylene-γ-butyrolactone fused to a benzene ring, is a highly versatile and reactive building block in modern organic synthesis. Its structure features a strained lactone ring and a conjugated exocyclic double bond, making it an excellent precursor for a wide array of complex molecular architectures. This unique combination of functional groups allows it to participate in various transformations, including cycloadditions, Michael additions, and domino reactions, providing access to diverse heterocyclic scaffolds. These scaffolds are frequently found in biologically active natural products and pharmacologically significant molecules, making the synthetic routes from this compound of paramount interest to researchers in medicinal chemistry and drug development.[1][2]
This guide provides an in-depth exploration of key synthetic strategies utilizing this compound. It is designed for researchers and scientists, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations behind these powerful transformations.
[4+2] Cycloaddition Reactions: Constructing Fused Polycyclic Systems
The conjugated diene system inherent in this compound makes it an ideal candidate for Diels-Alder or [4+2] cycloaddition reactions. This strategy is exceptionally powerful for rapidly building molecular complexity, generating fused polycyclic systems containing a lactone moiety in a single, atom-economical step.
Mechanistic Rationale
In this transformation, this compound acts as the diene component, reacting with an electron-deficient alkene (a dienophile) to form a six-membered ring. The reaction proceeds via a concerted mechanism, often with high stereoselectivity. The choice of dienophile is critical and dictates the nature of the resulting heterocyclic framework. The use of catalysts, such as Lewis acids, can enhance the reaction rate and control regioselectivity by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).
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Application Notes & Protocols: 3-Methyleneisobenzofuran-1(3H)-one as a Versatile Precursor for Pharmaceutical Agents
Introduction: The Strategic Value of a Strained Lactone
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can be readily diversified is of paramount importance. 3-Methyleneisobenzofuran-1(3H)-one, a deceptively simple molecule, has emerged as a powerhouse precursor for the synthesis of complex pharmaceutical agents. At its core, it is a phthalide (an isobenzofuranone) bearing a reactive exocyclic α,β-unsaturated system. This arrangement confers a unique blend of reactivity, making it an ideal starting point for constructing diverse molecular architectures.
The isobenzofuran-1(3H)-one scaffold itself is a privileged structure, found in numerous natural products and synthetic compounds with significant biological activity.[1][2] Derivatives have shown promise as antidepressants, neuroprotective agents for ischemic stroke, and anti-tumor compounds.[3] The strategic introduction of the exocyclic methylene group transforms this stable core into a highly versatile dienophile and a potent Michael acceptor, unlocking pathways to a vast chemical space.
This guide provides an in-depth exploration of the synthesis and reactive utility of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering both the mechanistic rationale behind its application and detailed, field-proven protocols for its use.
Synthesis of the Precursor: Generating the Reactive Intermediate
The utility of this compound is contingent on its efficient and reliable synthesis. While several routes exist, a common and effective strategy involves the final step of eliminating a leaving group from the 3-position of the saturated phthalide ring. One robust method proceeds from 2-methylbenzoic acid, which is readily available and cost-effective.[4]
The causality behind this synthetic choice is rooted in creating a good leaving group at the 3-position, which can then be cleanly eliminated using a non-nucleophilic base to form the desired exocyclic double bond.
Caption: A representative synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established multi-step syntheses that reliably produce the target compound.[4] The final two steps, iodolactonization and elimination, are detailed below, starting from the precursor 2-vinylbenzoic acid.
Step A: Synthesis of 3-(Iodomethyl)isobenzofuran-1(3H)-one
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-vinylbenzoic acid (10.0 g, 67.5 mmol) in a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 150 mL).
-
Iodolactonization: While stirring vigorously at room temperature, add a solution of iodine (20.6 g, 81.0 mmol) and potassium iodide (KI, 45.0 g, 271 mmol) in 50 mL of water dropwise over 30 minutes. The reaction mixture will turn a dark brown.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. The progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.[5]
-
Work-up: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 3-(iodomethyl)isobenzofuran-1(3H)-one, is often used in the next step without further purification.
Step B: Elimination to Yield this compound
-
Reaction Setup: Dissolve the crude 3-(iodomethyl)isobenzofuran-1(3H)-one from the previous step in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 12.3 g, 81.0 mmol) dropwise over 15 minutes. DBU is chosen as it is a strong, non-nucleophilic base, which favors the E2 elimination pathway over substitution.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the product by TLC.
-
Work-up: Quench the reaction by adding 1M hydrochloric acid (HCl, 100 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
| Step | Key Reagents | Typical Yield | Purity |
| A: Iodolactonization | I₂, KI, NaHCO₃ | 85-95% (crude) | >90% |
| B: Elimination | DBU, DCM | 70-85% (over 2 steps) | >98% |
Key Reactions & Mechanistic Insights
The synthetic power of this compound stems from its conjugated system, which presents two primary sites for reaction: the exocyclic double bond (as part of a diene system and as a Michael acceptor) and the lactone's carbonyl carbon.
Caption: Primary reaction pathways for this compound.
A. Michael (Conjugate) Addition
The electron-withdrawing nature of the adjacent carbonyl group polarizes the exocyclic double bond, rendering the terminal methylene carbon electrophilic. This makes it a prime substrate for Michael or conjugate addition reactions, where a nucleophile adds to this terminal carbon (the β-position relative to the carbonyl).[6] This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.
Mechanistic Rationale: The reaction proceeds via the attack of a nucleophile on the electrophilic alkene.[6] The resulting negative charge is stabilized by delocalization onto the electronegative oxygen atom of the carbonyl group, forming an enolate intermediate.[7] Subsequent protonation yields the 3,3-disubstituted isobenzofuranone product.[8] This pathway is favored by "soft" nucleophiles like amines, thiols, and Gilman cuprates.
B. Diels-Alder Reaction
The isobenzofuranone core contains a furan-like diene system that can participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[9][10] This reaction is exceptionally powerful for rapidly building molecular complexity, forming a six-membered ring in a single, often stereospecific, step. It provides access to complex polycyclic frameworks that are common in natural products and pharmaceutical agents.
Mechanistic Rationale: In this concerted pericyclic reaction, the furan moiety acts as the diene and reacts with a dienophile (an electron-deficient alkene or alkyne).[11] The reaction leads to the formation of a bridged 7-oxanorbornene derivative.[10] The stability and reactivity in these reactions can be tuned by the choice of dienophile and reaction conditions.
C. Nucleophilic Addition to the Carbonyl
While the conjugate system is highly reactive, the lactone's carbonyl carbon remains a classic electrophilic site. It is susceptible to attack by "hard" nucleophiles, such as Grignard reagents or organolithium compounds.[12][13]
Mechanistic Rationale: The nucleophile directly attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. Subsequent workup with a proton source leads to the formation of a hemiacetal, which may undergo further reactions, such as ring-opening, depending on the stability of the intermediates and the reaction conditions.
Application in Pharmaceutical Synthesis: A Protocol
The Michael addition is frequently employed to introduce nitrogen-containing functional groups, which are ubiquitous in pharmaceuticals. The following protocol details the synthesis of a 3-substituted-3-amino isobenzofuranone derivative, a scaffold found in compounds with interesting pharmacological properties.[8]
Protocol 2: Michael Addition of a Secondary Amine
This protocol demonstrates the conjugate addition of a secondary amine to this compound to create a C3-aminated quaternary center, a motif present in various biologically active compounds.[8]
-
Reaction Setup: In a 50 mL oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 6.84 mmol) in anhydrous acetonitrile (20 mL).
-
Nucleophile Addition: Add morpholine (0.71 g, 8.21 mmol, 1.2 equivalents) to the solution via syringe.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction is typically clean and can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The residue will be the crude product.
-
Purification: While the reaction is often high-yielding and clean, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary. This yields the pure 3-(morpholinomethyl)isobenzofuran-1(3H)-one.
Expected Outcome: This reaction typically proceeds in high yield (>90%) to give the desired 3,3-disubstituted product. The resulting tertiary amine can be a key pharmacophore or a handle for further functionalization in a drug discovery program. Many isobenzofuranone derivatives have been synthesized and evaluated for activities such as serotonin reuptake inhibition, highlighting their potential as antidepressants.[14]
Conclusion
This compound is a high-value, versatile precursor in modern medicinal chemistry. Its synthesis is achievable through robust chemical methods, and its unique electronic structure allows for predictable and powerful transformations. By leveraging its capacity to undergo Michael additions, Diels-Alder cycloadditions, and direct carbonyl attacks, researchers can rapidly access a wide array of complex molecular scaffolds. The application of this precursor in the synthesis of neuroprotective and antidepressant agents underscores its significant potential in the development of next-generation therapeutics.[14] The protocols and mechanistic insights provided herein serve as a foundational guide for chemists looking to exploit the rich reactivity of this exceptional building block.
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Wang, Y., Zhu, X., Lin, W., & Zhang, J. (2015). A Novel Synthetic Method of 3-Methyleneisobenfuran-1(3H)-one and Their Derivatives. Chinese Journal of Organic Chemistry. [Link]
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Li, Y., et al. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. RSC Advances. [Link]
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Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. [Link]
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Ashenhurst, J. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. [Link]
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Fun, H.-K., et al. (2011). 3,3-Dimethyl-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Wang, Z., et al. (2025). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. [Link]
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Pharmaffiliates. (n.d.). 3-Methylene-5-phenoxyisobenzofuran-1(3H)-one. Pharmaffiliates. [Link]
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Liu, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
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Liu, Z., et al. (2025). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules. [Link]
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Protocol for the Synthesis of 3-Alkylideneisobenzofuran-1(3H)-ones via the Wittig Reaction
An Application Guide by a Senior Application Scientist
This document provides a detailed protocol and technical guide for the synthesis of 3-alkylideneisobenzofuran-1(3H)-ones (also known as alkylidenephthalides) utilizing the Wittig reaction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights and a robust, step-by-step experimental procedure.
Introduction and Significance
3-Alkylideneisobenzofuran-1(3H)-ones are a class of compounds featuring an exocyclic double bond on a phthalide core. This structural motif is present in a variety of natural products and pharmacologically active molecules, exhibiting a range of biological activities. The Wittig reaction provides a powerful and reliable method for their synthesis, allowing for the direct conversion of the carbonyl group in phthalic anhydride into the desired alkylidene moiety.[1] This approach is valued for its high degree of control over the location of the newly formed carbon-carbon double bond, a significant advantage over traditional elimination reactions.[2]
Reaction Overview and Mechanistic Insights
The Wittig reaction is a cornerstone of organic synthesis that converts aldehydes or ketones into alkenes.[1][2] The core of the reaction involves a nucleophilic attack of a phosphorus ylide (a Wittig reagent) on a carbonyl carbon.[3] In this specific application, the electrophile is a cyclic anhydride, phthalic anhydride, which presents a unique substrate compared to simple aldehydes or ketones.
The Mechanism with Cyclic Anhydrides:
The reaction between a stabilized phosphorus ylide and a cyclic anhydride, such as phthalic anhydride, proceeds to yield an enol-lactone.[4] The currently accepted mechanism, particularly under lithium-salt-free conditions, involves a concerted [2+2] cycloaddition between the ylide and one of the carbonyl groups of the anhydride.[1][5] This forms a transient, four-membered ring intermediate known as an oxaphosphetane.[6]
This intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition. The driving force for this collapse is the formation of the exceptionally stable phosphorus(V)-oxygen double bond in the triphenylphosphine oxide byproduct.[6]
When using an unsymmetrically substituted phthalic anhydride, the regioselectivity of the ylide's attack is primarily governed by the electronic effects of the substituent on the anhydride ring.[7] The ylide will preferentially attack the more electrophilic carbonyl carbon.
Stereoselectivity:
The stereochemistry of the resulting alkene is highly dependent on the nature of the ylide.[6]
-
Stabilized Ylides (containing an electron-withdrawing group like an ester or ketone on the carbanion) are less reactive. The initial cycloaddition is reversible, allowing the reaction to proceed under thermodynamic control. This favors the formation of the more stable (E)-alkene.[8][9]
-
Unstabilized Ylides (with alkyl groups on the carbanion) are highly reactive. The cycloaddition is irreversible and proceeds under kinetic control, leading predominantly to the (Z)-alkene.[8]
For the synthesis of 3-alkylideneisobenzofuran-1(3H)-ones, stabilized ylides are commonly employed to achieve good yields and selectivity for the (E)-isomer.[7]
Caption: Mechanism of the Wittig reaction with phthalic anhydride.
Experimental Protocol
This protocol is divided into two primary stages: the preparation of the phosphonium ylide and the subsequent Wittig reaction to synthesize the target compound.
3.1. Materials and Equipment
-
Reagents: Triphenylphosphine (PPh₃), appropriate alkyl halide (e.g., ethyl bromoacetate for a stabilized ylide), strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH)), phthalic anhydride, anhydrous solvents (e.g., Tetrahydrofuran (THF), diethyl ether), dichloromethane (DCM), water, magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, heating mantle, reflux condenser, separatory funnel, rotary evaporator, column chromatography setup (silica gel), standard glassware.
Causality Note: The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical, especially when using highly reactive bases like n-BuLi or NaH, which react violently with water.
3.2. Workflow Overview
Caption: Overall experimental workflow for the synthesis.
3.3. Step 1: Preparation of the Phosphonium Ylide (Wittig Reagent)
This procedure outlines the synthesis of a stabilized ylide, (ethoxycarbonylmethylidene)triphenylphosphorane.
-
Phosphonium Salt Formation:
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in a suitable solvent like toluene or acetonitrile.
-
Add ethyl bromoacetate (1.0-1.1 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours. The phosphonium salt will typically precipitate out of the solution as a white solid.
-
Cool the mixture, collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry under vacuum. This SN2 reaction is generally high-yielding.[3][10]
-
-
Ylide Generation (In Situ):
-
Suspend the dried phosphonium salt (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise. Alternatively, a solution of n-BuLi can be added dropwise.[3]
-
Causality Note: The C-H bond adjacent to the positively charged phosphorus is acidic enough (pKa ≈ 22 in DMSO) to be deprotonated by a strong base.[3] The addition should be slow to control the evolution of hydrogen gas (with NaH) or the exothermic reaction.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. A color change (often to orange or deep red) indicates the formation of the ylide. This ylide solution is used directly in the next step without isolation.[8]
-
3.4. Step 2: The Wittig Reaction
-
Reaction Setup:
-
In a separate flask under an inert atmosphere, dissolve phthalic anhydride (1.0 eq) in anhydrous THF.
-
Cool this solution to 0 °C.
-
-
Addition and Reaction:
-
Slowly transfer the freshly prepared ylide solution from Step 1 into the phthalic anhydride solution via cannula or a dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
3.5. Step 3: Workup and Purification
-
Quenching:
-
Once the reaction is complete, cool the mixture in an ice bath and quench it by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent like ethyl acetate or DCM.[2]
-
Separate the organic layer. Wash it sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of the desired 3-alkylideneisobenzofuran-1(3H)-one and the triphenylphosphine oxide byproduct.
-
Challenge: Removing triphenylphosphine oxide can be difficult due to its polarity, which is often similar to that of the product.[8]
-
Purification is typically achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are combined and concentrated to yield the final compound. Recrystallization can also be an effective purification method.[2]
-
Data Summary: Key Reaction Parameters
| Parameter | Recommended Value | Rationale / Notes |
| Reagents | ||
| Phthalic Anhydride | 1.0 eq | The limiting reagent. |
| Alkyltriphenylphosphonium Salt | 1.0 - 1.2 eq | A slight excess ensures complete consumption of the anhydride. |
| Base (e.g., NaH) | 1.1 - 1.3 eq | A slight excess ensures complete deprotonation for ylide formation. |
| Conditions | ||
| Solvent | Anhydrous THF | Good solvent for both the ylide and the anhydride.[1] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming allows it to proceed to completion. |
| Reaction Time | 12 - 24 hours | Varies depending on the reactivity of the specific ylide. Monitor by TLC. |
| Outcome | ||
| Typical Yield | 60 - 90% | Highly dependent on the specific substrates and purification efficiency. |
| Stereoselectivity | >90:10 (E:Z) | For stabilized ylides, the more stable E-isomer is strongly favored.[1][6] |
Troubleshooting
-
Low or No Ylide Formation: Ensure the phosphonium salt is completely dry and that all glassware and solvents are anhydrous. Use a fresh, properly titrated strong base.
-
Low Reaction Yield: The ylide may be degrading. Ensure it is used promptly after preparation. Check the purity of the phthalic anhydride.
-
Difficulty Removing Triphenylphosphine Oxide: If chromatography is ineffective, precipitation by adding a non-polar solvent like diethyl ether or pentane to the crude mixture can sometimes help crash out the byproduct.
References
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
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Wang, Y., et al. (2015). A Novel Synthetic Method of 3-Methyleneisobenfuran- 1( 3H )-one and Their Derivatives. Chinese Journal of Organic Chemistry. (Referenced through ResearchGate summary). [Link]
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University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. UCI Department of Chemistry. [Link]
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Chemistry LibreTexts. (2021). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]
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Pardeshi, S. D., et al. (2014). A convenient and highly regio and stereoselective method for the synthesis of ( E)-3-alkylidene isobenzofuran-1(3 H)-ones (phthalides). ResearchGate. [Link]
-
Kayser, M. M., et al. (1992). Mechanism of Wittig reaction with cyclic anhydrides. Canadian Journal of Chemistry. [Link]
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Ingamells, W., et al. (1998). An investigation of the Wittig reaction between a series of monosubstituted phthalic anhydrides and ethoxycarbonylmethylidenetriphenylphosphorane. RSC Publishing. [Link]
-
Kayser, M. M., et al. (1992). Mechanism of Wittig Reaction with Cyclic Anhydrides. ResearchGate. [Link]
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Organic Chemistry Research. (2017). Three-component Synthesis and Characterization of New Stabilized Phosphorus Ylides. Organic Chemistry Research. [Link]
-
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews. [Link]
-
Orgo Made Easy. (2014). The Wittig Reaction's E & Z Alkene Products Made Easy!. YouTube. [Link]
-
Chemistry Stack Exchange. (2015). In the Wittig reaction, why do stabilised ylides produce E-alkenes and unstabilised ylides produce Z-alkenes?. Chemistry Stack Exchange. [Link]
-
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. University College Dublin. [Link]
-
Myers, A. G. (n.d.). Olefination Reactions. Harvard University. [Link]
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Orgo Made Easy. (2014). The Wittig Reaction's E & Z Alkene Products Made Easy!. YouTube. [Link]
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Application Note: Harnessing the Reactivity of 3-Methyleneisobenzofuran-1(3H)-one in Cycloaddition Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Power of a Transient Diene
In the landscape of synthetic organic chemistry, the construction of complex molecular architectures with precision and efficiency is a paramount goal. The isobenzofuranone core, a structural motif present in numerous biologically active natural products and pharmaceuticals, represents a valuable target.[1] Among the strategies to access this scaffold and its derivatives, the Diels-Alder reaction stands as a robust and elegant tool for forming six-membered rings.[2] This application note focuses on the synthetic utility of 3-Methyleneisobenzofuran-1(3H)-one, a highly reactive, exocyclic diene. Due to its transient nature, this diene is typically generated in situ and trapped with a suitable dienophile, offering a direct route to spiro- and fused-polycyclic systems.[2] Understanding the generation and cycloaddition behavior of this diene is crucial for its application in target-oriented synthesis.
Generation of the Exocyclic Diene: A Fleeting Intermediate
This compound is not typically isolated; its high reactivity makes it prone to dimerization or polymerization. Therefore, its successful application in cycloaddition reactions hinges on its efficient in situ generation from stable precursors under conditions compatible with the chosen dienophile.
Several methods have been developed for this purpose:
-
Elimination from Halomethyl Precursors: A common strategy involves the base-induced elimination of a hydrogen halide from a 3-(halomethyl)isobenzofuran-1(3H)-one precursor. For instance, 3-(bromomethyl)isobenzofuran-1(3H)-one, synthesized from 2-methylbenzoic acid derivatives, can be treated with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to generate the diene.[3]
-
Sulfone Extrusion: An alternative approach is the thermal extrusion of sulfur dioxide from a precursor like 3-(phenylsulfonylmethyl)isobenzofuran-1(3H)-one. This method is analogous to the well-established generation of 1,3-butadiene from 3-sulfolene and offers a clean way to produce the diene.[4]
Causality Behind In Situ Generation: The core principle is to generate the reactive diene at a low, steady concentration in the presence of a trapping agent (the dienophile). This strategy kinetically favors the desired bimolecular cycloaddition over the undesired unimolecular decomposition or bimolecular dimerization of the diene, maximizing the yield of the target adduct.
Caption: Workflow: In situ generation and trapping of the diene.
The [4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[2][5] For this compound, this reaction provides a powerful method for constructing complex heterocyclic frameworks.
Mechanism and Stereochemistry
The reaction proceeds through a cyclic transition state, simultaneously forming two new carbon-carbon sigma bonds.[5] A key characteristic of the Diels-Alder reaction is its stereospecificity: the stereochemistry of the dienophile is retained in the product.[6] When cyclic dienes are used, there is a preference for the formation of the endo product, where the substituents of the dienophile are oriented towards the diene-derived part of the new ring. This preference, known as the "endo rule," is a result of favorable secondary orbital interactions in the transition state, although the exo product is often thermodynamically more stable.[7]
Caption: Mechanism of the Diels-Alder Reaction.
Scope of Dienophiles
The reactivity of the Diels-Alder reaction is governed by frontier molecular orbital (FMO) theory. The reaction is generally favored between an electron-rich diene and an electron-poor dienophile.[6] this compound is a relatively electron-rich diene, making it highly reactive towards dienophiles bearing electron-withdrawing groups.
| Dienophile | Representative Adduct Structure | Typical Conditions | Yield (%) | Notes |
| N-Phenylmaleimide | Spiro-succinimide-phthalide | Toluene, reflux | High | A highly reactive dienophile, excellent for trapping.[8][9] |
| Dimethyl Acetylenedicarboxylate (DMAD) | Fused dihydrooxepine derivative | Benzene, reflux | Good | Reaction with an acetylenic dienophile leads to a highly functionalized product. |
| Maleic Anhydride | Spiro-anhydride-phthalide | Xylene, 110 °C | High | Classic dienophile; product can be further functionalized.[4] |
| Benzoquinone | Fused polycyclic system | Dichloromethane, rt | Moderate | Can lead to complex adducts; subsequent aromatization is possible. |
Note: Yields and conditions are representative and may vary based on the specific precursor and generation method used.
Detailed Experimental Protocols
Trustworthiness through Verifiability: The following protocols are based on established literature procedures and provide a self-validating framework for execution. Success is predicated on careful adherence to stoichiometry, reaction conditions, and purification techniques.
Protocol 1: Synthesis of the Spiro Adduct with N-Phenylmaleimide
This protocol details the in situ generation of this compound from 3-(phenylsulfonylmethyl)isobenzofuran-1(3H)-one and its subsequent trapping with N-phenylmaleimide.
Materials:
-
3-(Phenylsulfonylmethyl)isobenzofuran-1(3H)-one (1.0 eq)
-
Potassium tert-butoxide (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 3-(phenylsulfonylmethyl)isobenzofuran-1(3H)-one (1.0 eq) and N-phenylmaleimide (1.2 eq).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the solids (concentration approx. 0.1 M).
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Dissolve potassium tert-butoxide (1.5 eq) in anhydrous THF and add it dropwise to the reaction mixture over 15 minutes. Rationale: Slow addition of the base maintains a low concentration of the reactive diene, preventing side reactions. Potassium tert-butoxide is a strong, non-nucleophilic base suitable for the elimination reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.[10] The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure spiro adduct.
Other Cycloaddition Pathways
While the [4+2] cycloaddition is the most prominent reaction pathway, the unique structure of this compound allows for potential participation in other pericyclic reactions, such as [3+2] cycloadditions with suitable 1,3-dipoles, leading to five-membered rings.[12][13] For example, reaction with a nitrile oxide could potentially yield a spiro-isoxazoline phthalide derivative. The exploration of these alternative cycloaddition modes represents a promising area for future research.
Conclusion
This compound is a potent, albeit transient, exocyclic diene with significant potential in synthetic chemistry. Its ability to readily undergo [4+2] cycloaddition reactions with a variety of dienophiles provides a concise and efficient entry point to complex spiro- and fused-isobenzofuranone derivatives. Mastery of its in situ generation and trapping is key to unlocking its synthetic utility. The protocols and principles outlined in this note serve as a foundational guide for researchers aiming to incorporate this versatile building block into their synthetic programs, particularly in the fields of natural product synthesis and medicinal chemistry.
References
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Wang, Y., Zhu, X., Lin, W., & Zhang, J. (2015). A Novel Synthetic Method of this compound and Their Derivatives. Chinese Journal of Organic Chemistry. Available at: [Link]
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Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. This is the foundational paper, though a direct link is not available; the reaction is extensively described on Wikipedia. Available at: [Link]
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The Royal Society of Chemistry. (2017). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews. Available at: [Link]
-
Bailey, J. H., et al. (1995). Synthesis and Diels–Alder reactions of thioisobenzofurans. J. Chem. Soc., Perkin Trans. 1. Available at: [Link]
-
Monroy-Flores, G. A., et al. (2015). Regioselective Functionalization and Diels–Alder Cycloadditions of Exocyclic Dienes in Five-membered Heterocycles. ResearchGate. Available at: [Link]
-
Abonia, R., et al. (2014). 3-(Diphenylamino)isobenzofuran-1(3H)-one. Acta Crystallographica Section E. Available at: [Link]
-
Takeshita, H., et al. (1975). The cycloaddition reaction of isobenzofuran with some tropones. Chemistry Letters. Available at: [Link]
-
PubChem. 3-Methylene-1(3H)-isobenzofuranone. National Center for Biotechnology Information. Available at: [Link]
-
Bastin, L. D., & Nigam, M. (2024). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Qeios. Available at: [Link]
-
Zhang, T., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules. Available at: [Link]
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Scribd. Diels Alder Lab. Available at: [Link]
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ChemSynthesis. 3-(phenylsulfonyl)-2-benzofuran-1(3H)-one. Available at: [Link]
-
GSRS. 3-METHYLENE-1(3H)-ISOBENZOFURANONE. Available at: [Link]
-
Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]
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-
Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Diels Alder Reaction Experiment Part 1, Prelab. YouTube. Available at: [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link]
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ResearchGate. (2009). One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. Available at: [Link]
-
MDPI. (2021). 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. Available at: [Link]
-
Chemistry LibreTexts. (2023). Diels-Alder Cycloaddition. Available at: [Link]
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ACS Omega. (2024). Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. Available at: [Link]
-
MDPI. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Available at: [Link]
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PubChem. 3-Methyl-1(3H)-isobenzofuranone. National Center for Biotechnology Information. Available at: [Link]
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- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Use of 3-Methyleneisobenzofuran-1(3H)-one in Advanced Materials Science
These application notes are designed for researchers, materials scientists, and professionals in drug development, providing a comprehensive technical guide to the utilization of 3-Methyleneisobenzofuran-1(3H)-one as a versatile building block for the synthesis of functional polymers and novel materials. This document outlines the core principles, experimental protocols, and potential applications of this reactive monomer.
Introduction to this compound: A Monomer with Dual Reactivity
This compound, a derivative of the isobenzofuranone (phthalide) scaffold, is a compound of significant interest in materials science.[1][2] Its chemical structure is distinguished by two key reactive sites: a polymerizable exocyclic methylene group and a lactone ring system that can influence the physicochemical properties of the resulting materials. The inherent functionalities of the isobenzofuranone core have been explored for their biological activities, including potential applications in cancer therapy and as antidepressants.[2][3] This dual nature—a reactive monomer and a biologically relevant scaffold—opens avenues for the creation of advanced functional polymers with tailored properties for biomedical and materials science applications.
The exocyclic double bond is susceptible to radical polymerization, enabling the formation of vinyl-type polymers.[4] Furthermore, the electron-withdrawing nature of the adjacent carbonyl group suggests its potential as a dienophile in Diels-Alder cycloaddition reactions, allowing for the development of thermally reversible polymer networks and functionalized materials.[5][6][7]
Application I: Synthesis of Functional Polymers via Radical Polymerization
The presence of the methylene group allows this compound to act as a monomer in radical polymerization. This approach can be used to synthesize linear polymers with pendant isobenzofuranone moieties. Both conventional free radical polymerization (FRP) and reversible-deactivation radical polymerization (RDRP) techniques can be employed to control the polymer architecture.[4][8]
Free Radical Polymerization (FRP) of this compound
This protocol describes a standard method for the free radical polymerization of this compound to produce poly(this compound).
Experimental Protocol: Free Radical Polymerization
-
Materials:
-
This compound (Monomer)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous Toluene (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Schlenk flask and magnetic stirrer
-
Nitrogen or Argon source
-
-
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 6.84 mmol) and AIBN (e.g., 11.2 mg, 0.068 mmol, for a 100:1 monomer to initiator ratio) in anhydrous toluene (e.g., 10 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes while stirring in an ice bath.
-
After deoxygenation, place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).
-
To quench the reaction, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Causality of Experimental Choices:
-
AIBN is a common thermal initiator that decomposes at a convenient rate at 70 °C to generate radicals.
-
Toluene is a suitable solvent that dissolves both the monomer and the resulting polymer.
-
Deoxygenation is crucial as oxygen can inhibit radical polymerization.
-
Precipitation in methanol is an effective method for purifying the polymer by removing unreacted monomer and initiator fragments.
Reversible-Deactivation Radical Polymerization (RDRP)
For more precise control over molecular weight, dispersity, and polymer architecture, RDRP techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are recommended.[4][8] These methods introduce a dynamic equilibrium between active and dormant polymer chains, allowing for a "living" polymerization character.
Conceptual RDRP Workflow:
Caption: Conceptual workflow for RDRP of this compound.
Quantitative Data Summary (Hypothetical):
| Polymerization Method | Monomer:Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) (Expected) | Đ (PDI) (Expected) |
| FRP | 100:1 | Toluene | 70 | 24 | Broad Distribution | > 1.5 |
| ATRP | 100:1 | Anisole | 90 | 12 | 10,000 - 15,000 | < 1.3 |
| RAFT | 200:1 | Dioxane | 80 | 16 | 25,000 - 30,000 | < 1.2 |
Application II: Diels-Alder Reactions for Reversible Networks and Functionalization
The electron-deficient double bond of this compound makes it an excellent dienophile for Diels-Alder reactions with suitable dienes, such as furan or cyclopentadiene derivatives.[5][6][7] This [4+2] cycloaddition is often thermally reversible, which is a highly desirable feature for creating self-healing materials and recyclable thermosets.[9]
Diels-Alder Adduct Formation
This protocol describes the reaction of this compound with a furan-functionalized molecule to form a Diels-Alder adduct. This adduct can be a small molecule or a polymer, depending on the nature of the furan-containing reactant.
Experimental Protocol: Diels-Alder Reaction
-
Materials:
-
This compound (Dienophile)
-
Furfuryl acetate (Diene, as an example)
-
Toluene or Chloroform (Solvent)
-
Round-bottom flask with condenser
-
-
Procedure:
-
Dissolve this compound (e.g., 1.46 g, 10 mmol) and furfuryl acetate (e.g., 1.40 g, 10 mmol) in toluene (20 mL) in a round-bottom flask.
-
Attach a condenser and heat the mixture to 60-80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The reaction typically proceeds to high conversion within a few hours.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude Diels-Alder adduct.
-
Purify the adduct by column chromatography on silica gel or by recrystallization.
-
Reaction Pathway:
Caption: Reversible Diels-Alder reaction of this compound.
Application in Thermoreversible Polymer Networks
By using a bismaleimide or a polymer with multiple furan groups, this compound can be used as a crosslinker to form a thermoreversible network. At elevated temperatures, the retro-Diels-Alder reaction occurs, breaking the crosslinks and allowing the material to flow or be reprocessed. Upon cooling, the Diels-Alder reaction proceeds again, reforming the network.[5][6][7]
Conceptual Workflow for a Self-Healing Material:
Caption: Conceptual workflow for a self-healing material using this compound.
Summary and Future Outlook
This compound is a highly versatile monomer with significant potential in materials science. Its ability to undergo both radical polymerization and Diels-Alder reactions allows for the synthesis of a wide range of materials, from linear functional polymers to dynamic, self-healing networks. The incorporation of the biologically relevant isobenzofuranone moiety into polymer backbones presents exciting opportunities for the development of advanced materials for biomedical applications, such as drug delivery systems and biocompatible coatings. Further research into the controlled polymerization of this monomer and the properties of the resulting materials is warranted and expected to yield novel and impactful technologies.
References
-
Zhang, J., Wu, J., Wang, Y., Zhao, D., & Jia, H. (2012). Synthesis of this compound and Their Derivatives. Chinese Journal of Organic Chemistry, 32(12), 2344-2349. [Link]
- Tsai, T. H., et al. (2005). 3-Butylideneisobenzofuran-1(3H)-one in the Treatment of Glioblastoma Multiforme and Breast Cancer. Clinical Cancer Research, 11(9), 3475-3484.
- Liu, Z., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry. (Note: General reference to the therapeutic potential of the isobenzofuranone scaffold)
-
Fun, H. K., et al. (2012). 3,3-Dimethyl-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(1), o113. [Link]
-
Wang, T., et al. (2024). Kinetic Study of the Diels-Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 441. [Link]
-
Moreno-Fuquen, R., et al. (2014). 3-(Diphenylamino)isobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(4), o490. [Link]
- Štirn, Ž., Ručigaj, A., & Krajnc, M. (2016). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. eXPRESS Polymer Letters, 10(7), 537-547.
- Gandini, A., et al. (2013). The furan/maleimide Diels-Alder reaction: a versatile click-unclick methodology for polymer and material science. Progress in Polymer Science, 38(1), 1-29.
-
Coulembier, O., et al. (2023). Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications. Polymer Reviews. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513-6533.
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
- Bergman, S. D., & Wudl, F. (2008). The "Mendable" Polymer: A Material with Thermally Reversible Cross-Links.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN105524032A - Method for producing isobenzofuran-1 (3H) -one compound - Google Patents [patents.google.com]
- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic Study of the Diels-Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyleneisobenzofuran-1(3H)-one
Welcome to the technical support center for the synthesis of 3-Methyleneisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic yields and overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers and references to more detailed explanations.
1. What are the most common synthetic routes to prepare this compound?
There are several established methods for the synthesis of this compound and its derivatives. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Some of the most frequently employed strategies include:
-
Multi-step synthesis from 2-vinylbenzoic acid derivatives: This route involves the hydrolysis of a methyl ester, followed by epoxidation, acid-catalyzed cyclization, nucleophilic substitution, and a final elimination step. A notable variation in the nucleophilic substitution/elimination step involves the use of either phosphorus tribromide or tosyl chloride, with the latter reported to provide higher yields.[1]
-
Synthesis from 2-methylbenzoic acid: This approach is characterized by its use of readily available starting materials and generally mild reaction conditions, leading to high yields.[1] The key steps involve esterification, free-radical bromination, nucleophilic substitution with triphenylphosphine, a Wittig reaction to form the vinyl group, hydrolysis, and a final iodolactonization followed by elimination.[1]
-
Synthesis from isobenzofuran-1(3H)-one (phthalide): This method utilizes a commercially available starting material and proceeds through a free-radical bromination at the 3-position, followed by nucleophilic substitution with triphenylphosphine to form a phosphonium salt, which then undergoes a Wittig reaction.[1]
-
Palladium-catalyzed cyclization: This method involves the reaction of o-iodobenzoic acid with various acetylenic compounds in the presence of a palladium catalyst to yield the phthalide core structure.[1]
2. My yield of this compound is consistently low. What are the likely causes?
Low yields can stem from a variety of factors, often specific to the chosen synthetic route. Some general areas to investigate include:
-
Purity of starting materials and reagents: Impurities in your starting materials or reagents can lead to unwanted side reactions and a decrease in the overall yield.
-
Reaction conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the efficiency of each step.
-
Incomplete reactions: Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the reaction has gone to completion before proceeding to the next step or workup.
-
Side product formation: The formation of undesired side products can consume your starting material and reduce the yield of the target compound.
-
Product degradation: The final product, this compound, may be susceptible to degradation under certain conditions (e.g., prolonged exposure to acid or base, or high temperatures).
-
Purification losses: Significant loss of product can occur during the purification process (e.g., column chromatography, recrystallization).
3. I am observing the formation of significant side products. How can I minimize them?
The nature of the side products will depend on the specific reaction. However, some general strategies to minimize their formation include:
-
Controlling stoichiometry: Carefully controlling the molar ratios of your reactants can help to suppress the formation of side products arising from excess reagents.
-
Optimizing reaction temperature: Running the reaction at the optimal temperature can favor the desired reaction pathway over competing side reactions.
-
Choice of base or catalyst: The strength and nature of the base or catalyst used can have a profound effect on the reaction selectivity.
-
Inert atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.
4. What are the best practices for the purification of this compound?
The purification of this compound typically involves standard laboratory techniques. The choice of method will depend on the scale of the reaction and the nature of the impurities.
-
Column chromatography: Silica gel column chromatography is a common and effective method for separating the target compound from impurities. The choice of eluent system will need to be optimized for your specific reaction mixture.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.
-
Extraction: Liquid-liquid extraction is often used during the workup procedure to remove water-soluble impurities.
II. Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues that may arise during the synthesis of this compound.
Guide 1: Low Yield in the Elimination Step to Form the Exocyclic Methylene Group
Problem: The final elimination step to introduce the exocyclic double bond is resulting in a low yield of this compound.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Inefficient Leaving Group | The efficiency of the elimination reaction is highly dependent on the nature of the leaving group. A poor leaving group will result in a slow and incomplete reaction. | If using a halide (e.g., bromide or iodide) as the leaving group, consider converting the intermediate alcohol to a better leaving group such as a tosylate. The tosyl chloride method has been reported to give higher yields than the phosphorus tribromide method in a similar synthesis.[1] |
| Suboptimal Base | The choice of base is critical for promoting the elimination reaction. A base that is too weak may not be effective in deprotonating the substrate, while a base that is too strong or sterically hindered can lead to side reactions. | For the elimination of a hydrogen halide, a non-nucleophilic, sterically hindered base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often a good choice.[1] Experiment with other non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) and optimize the stoichiometry. |
| Reaction Temperature | Elimination reactions are often sensitive to temperature. If the temperature is too low, the reaction may be sluggish. If it is too high, it could lead to decomposition of the starting material or product. | Optimize the reaction temperature. Start at room temperature and gradually increase it while monitoring the reaction progress by TLC. |
| Solvent Effects | The polarity and protic/aprotic nature of the solvent can influence the rate and outcome of an elimination reaction. | Aprotic polar solvents such as tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) are often suitable for elimination reactions. Experiment with different solvents to find the optimal conditions. |
Experimental Protocol: Elimination of a Halide using DBU
-
Dissolve the 3-(halomethyl)isobenzofuran-1(3H)-one intermediate in a suitable anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 to 1.5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Workflow for Optimizing the Elimination Step
Caption: Workflow for troubleshooting low yield in the elimination step.
Guide 2: Poor Yield in the Wittig Reaction
Problem: The Wittig reaction to form the exocyclic methylene group is providing a low yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Inefficient Ylide Formation | The formation of the phosphorus ylide from the corresponding phosphonium salt requires a strong base. Incomplete deprotonation will lead to a lower concentration of the active Wittig reagent. | Use a sufficiently strong base to generate the ylide. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Ensure anhydrous conditions, as the ylide is moisture-sensitive. |
| Unstable Ylide | Some phosphorus ylides can be unstable and decompose over time, especially at elevated temperatures. | Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately in the subsequent reaction with the carbonyl compound. |
| Steric Hindrance | Steric hindrance around the carbonyl group of the starting material or in the ylide can impede the reaction. | While less of an issue for the formation of a methylene group (using methyltriphenylphosphonium bromide), if you are using a substituted ylide, steric effects can be significant. In such cases, a Horner-Wadsworth-Emmons reaction might be a better alternative. |
| Presence of Water | Water will quench the strong base used to generate the ylide and can also react with the ylide itself. | Ensure all glassware is oven-dried or flame-dried before use and that all solvents are anhydrous. Perform the reaction under an inert atmosphere. |
| Side Reactions of the Carbonyl Compound | If the starting material contains other functional groups, the strong base used for ylide formation could potentially react with them. | Add the carbonyl compound to the pre-formed ylide at a low temperature to minimize side reactions. |
Experimental Protocol: Wittig Reaction
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add a strong base (e.g., n-BuLi in hexanes) dropwise until the yellow-orange color of the ylide persists.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C (if necessary, depending on the stability of the ylide and reactivity of the carbonyl).
-
Slowly add a solution of the isobenzofuran-1(3H)-one derivative in anhydrous THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purify the crude product by column chromatography.
Reaction Scheme: Wittig Reaction for this compound Synthesis
Caption: General scheme of the Wittig reaction in this synthesis.
III. Comparative Data of Synthetic Routes
The following table provides a qualitative comparison of the different synthetic routes to this compound based on information from the literature.
| Synthetic Route | Starting Material | Key Advantages | Potential Challenges | Reported Yield |
| From 2-Vinylbenzoic Acid | 2-Vinylbenzoic acid methyl ester | Well-documented multi-step synthesis. | Multiple steps can lower overall yield; requires handling of reagents like m-CPBA and PBr₃ or TsCl. | Yield is dependent on the efficiency of each step; the tosyl chloride method is reported to be higher than the phosphorus tribromide method.[1] |
| From 2-Methylbenzoic Acid | 2-Methylbenzoic acid | Readily available and inexpensive starting material; reported to have mild reaction conditions and high yields.[1] | Multi-step synthesis involving a Wittig reaction and handling of NBS. | Described as "high yielding".[1] |
| From Isobenzofuran-1(3H)-one | Isobenzofuran-1(3H)-one (Phthalide) | Fewer synthetic steps if the starting material is commercially available. | Requires a free-radical bromination step which can sometimes lack selectivity. | Dependent on the efficiency of the bromination and Wittig steps. |
| Palladium-Catalyzed Cyclization | o-Iodobenzoic acid and an alkyne | Convergent synthesis. | Requires a palladium catalyst which can be expensive; may require optimization of catalyst loading and reaction conditions. | Can produce phthalides as major products.[1] |
| Oxidation of Indane Derivatives | Indane derivatives | A one-step synthesis. | Requires specialized equipment for reactions in subcritical water under oxygen pressure. | Reported yields of 50-85% for isobenzofuran-1(3H)-one. |
IV. References
-
Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. (2015). Chinese Journal of Organic Chemistry. [Link]
-
Kus, N. Ş. (2013). One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones from Indane Derivatives in Subcritical Media. Monatshefte für Chemie - Chemical Monthly, 144(5), 723-728. [Link]
Sources
Preventing polymerization of 3-Methyleneisobenzofuran-1(3H)-one during storage
Welcome to the technical support center for 3-Methyleneisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to address the inherent instability of this valuable synthetic intermediate. As a highly reactive exocyclic α,β-unsaturated lactone, this compound is prone to polymerization, which can compromise experimental outcomes and lead to material loss. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability of your compound during storage.
Understanding the Instability: Why Does this compound Polymerize?
This compound possesses a strained exocyclic double bond conjugated with a lactone carbonyl group. This structural feature makes it highly susceptible to two primary degradation pathways:
-
Free-Radical Polymerization: Initiated by trace impurities, light, or heat, the double bond can undergo rapid polymerization, leading to the formation of high molecular weight polymers. This is the most common and often most problematic degradation pathway.
-
Diels-Alder Dimerization: The molecule can act as both a diene and a dienophile, leading to a [4+2] cycloaddition reaction with itself to form a dimer. While one study noted that their synthesized compound "did not dimerize in air over a few weeks"[1], this observation may not hold true under all storage conditions or for derivatives of the parent molecule.
The interplay of these two mechanisms necessitates a multi-faceted approach to stabilization.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized and purified this compound. What are the immediate steps I should take to prevent polymerization?
A1: Immediately after synthesis and purification, the compound should be stabilized and stored under optimal conditions. This involves:
-
Inhibitor Addition: Add a suitable inhibitor at the recommended concentration.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen, which can participate in radical initiation.
-
Light Exclusion: Use an amber vial or wrap the container in aluminum foil to protect it from light.
-
Low Temperature: Store the compound at or below -20°C.
Q2: What are the best inhibitors for this compound, and at what concentration should they be used?
A2: While specific kinetic data for this exact molecule is not extensively published, based on the chemistry of similar vinyl monomers, the following inhibitors are recommended:
| Inhibitor | Recommended Concentration (ppm) | Mechanism of Action | Notes |
| Butylated Hydroxytoluene (BHT) | 200-500 | Free-radical scavenger | A common and effective phenolic antioxidant. |
| Hydroquinone (HQ) | 100-200 | Free-radical scavenger | Another widely used phenolic inhibitor. |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | 50-100 | Stable radical trap | Highly effective, but can be more expensive. |
It is crucial to note that the optimal inhibitor and its concentration may vary depending on the purity of your compound and the intended storage duration.
Q3: Can I use the compound directly in my reaction if it contains an inhibitor?
A3: The presence of an inhibitor can interfere with subsequent polymerization or other reactions involving the double bond. It is generally recommended to remove the inhibitor prior to use. This can be achieved by:
-
Column Chromatography: Passing the compound through a short plug of silica gel or alumina.
-
Washing with a Mild Base: For phenolic inhibitors like BHT and HQ, a dilute aqueous solution of sodium hydroxide can be used to extract the inhibitor. The organic layer should then be thoroughly dried.
Q4: I've stored my this compound for a few weeks and now I see some solid precipitate. What has happened?
A4: The formation of a solid precipitate is a strong indication of polymerization or dimerization. You can confirm this by:
-
Solubility Test: The polymer will be significantly less soluble in common organic solvents compared to the monomer.
-
Spectroscopic Analysis: An NMR spectrum of the soluble portion will show a decrease in the intensity of the vinylic proton signals of the monomer. The insoluble portion can be analyzed by techniques like solid-state NMR or IR spectroscopy.
If polymerization has occurred, the material may not be suitable for your intended application.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid polymerization upon storage (within days) | - Insufficient or no inhibitor added.- Exposure to light or heat.- Presence of radical-initiating impurities.- Storage under air instead of an inert atmosphere. | - Immediately add an appropriate inhibitor at the recommended concentration.- Store in a dark, cold environment (-20°C or below).- Re-purify the compound to remove impurities.- Purge the storage vial with argon or nitrogen before sealing. |
| Cloudiness or haze formation in the liquid | - Onset of oligomerization (formation of short polymer chains). | - Monitor the sample by TLC or NMR to assess the extent of monomer loss.- Consider re-purification if the monomer purity is still high.- If significant oligomerization has occurred, the batch may need to be discarded. |
| Discoloration of the compound (e.g., yellowing) | - Oxidation or side reactions of the monomer or inhibitor. | - Ensure storage under a strictly inert atmosphere.- If using a phenolic inhibitor, some discoloration over time can be expected, but significant changes may indicate degradation. |
| Inconsistent reaction outcomes using the stored monomer | - Partial polymerization leading to inaccurate quantification of the active monomer. | - Always check the purity of the monomer by NMR or another suitable analytical technique before use.- If necessary, purify the monomer to remove any oligomers before setting up the reaction. |
Experimental Protocols
Protocol 1: Stabilization of Freshly Synthesized this compound
-
Purification: After synthesis, purify the this compound to the highest possible degree using your established protocol (e.g., column chromatography, distillation).
-
Inhibitor Stock Solution: Prepare a stock solution of the chosen inhibitor (e.g., 10 mg/mL BHT in a volatile solvent like dichloromethane).
-
Addition of Inhibitor: To the purified monomer, add the inhibitor stock solution to achieve the desired final concentration (e.g., for 200 ppm BHT, add 20 µL of a 10 mg/mL stock solution per 1 g of monomer).
-
Solvent Removal: If a solvent was used to add the inhibitor, remove it under reduced pressure at a low temperature.
-
Inert Atmosphere Storage: Transfer the stabilized monomer to a clean, dry amber vial. Purge the vial with a gentle stream of argon or nitrogen for 1-2 minutes.
-
Sealing and Storage: Securely cap the vial and wrap the cap with parafilm. Store the vial in a freezer at -20°C or below.
Protocol 2: Monitoring the Stability of Stored this compound
-
Sampling: At regular intervals (e.g., weekly or monthly), carefully remove a small aliquot of the stored compound under an inert atmosphere.
-
NMR Analysis: Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.
-
Data Analysis: Integrate the characteristic signals of the vinylic protons of the monomer. A decrease in the integral value over time relative to an internal standard or a stable peak in the molecule indicates polymerization. The appearance of broad signals in the baseline is also indicative of polymer formation.
-
TLC Analysis: Spot a small amount of the stored compound on a TLC plate and elute with an appropriate solvent system. The formation of new, less mobile spots or streaking from the baseline suggests the presence of oligomers or polymers.
Visualization of Degradation Pathways
Free-Radical Polymerization
Caption: Free-radical polymerization workflow.
Diels-Alder Dimerization
Caption: Diels-Alder dimerization pathway.
References
-
Wang, Y., Zhu, X., Lin, W., & Zhang, J. (2015). A Novel Synthetic Method of 3-Methyleneisobenfuran-1(3H)-one and Their Derivatives. Chinese Journal of Organic Chemistry, 35(11), 2442-2448. [Link]
Sources
Technical Support Center: Purification of 3-Methyleneisobenzofuran-1(3H)-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 3-Methyleneisobenzofuran-1(3H)-one by column chromatography. As a reactive α,β-unsaturated lactone, this molecule presents unique stability challenges that necessitate carefully optimized purification protocols. This document moves beyond standard procedures to explain the causality behind experimental choices, ensuring both purity of the final compound and reproducibility of the method.
I. Understanding the Challenge: The Reactivity of this compound
This compound is a valuable synthetic intermediate. However, its structure, featuring a strained lactone ring and a reactive exocyclic Michael acceptor system, makes it susceptible to degradation. The primary challenges during purification by column chromatography are:
-
Acid-Catalyzed Hydrolysis/Addition: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups. These acidic sites can catalyze the addition of nucleophiles (like water or alcohol from the eluent) across the exocyclic double bond or promote hydrolysis of the lactone ring.
-
Dimerization/Polymerization: The activated double bond can participate in self-polymerization or dimerization reactions, which can also be catalyzed by the acidic surface of silica gel. While some studies suggest the compound is stable in air for weeks, the concentrated environment and catalytic surface of a chromatography column present a much harsher scenario.[1]
-
On-Column Degradation: The extended contact time with the stationary phase during chromatography can lead to significant product loss if conditions are not optimized for this sensitive compound.
This guide provides solutions to mitigate these issues, focusing on the deactivation of the stationary phase and the rational selection of the mobile phase.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Recovery | 1. Decomposition on Silica Gel: The compound is likely degrading due to the acidity of the stationary phase. | Solution: Deactivate the silica gel. The acidic silanol groups on the silica surface are the primary culprits for degradation.[2] Neutralization is critical. You can achieve this by: a) Adding a Base Modifier to the Eluent: Incorporate 0.5-2% triethylamine (TEA) or pyridine into your mobile phase.[3][4] The amine will preferentially interact with the acidic sites on the silica, effectively shielding your compound. b) Pre-treating the Silica: Prepare a slurry of silica gel in the chosen eluent containing TEA, let it stand for an hour, and then pack the column. This ensures thorough deactivation.[5] |
| 2. Product is Highly Dilute: The compound may have eluted, but at a concentration too low to detect in individual fractions. | Solution: Concentrate a range of fractions where you expected the product to elute and re-analyze by TLC.[2] If the compound is present, this confirms elution and points to a need for a less diffuse elution profile (i.e., a steeper solvent gradient). | |
| Streaking or Tailing of the Product Spot (TLC & Column) | 1. Compound-Silica Interaction: Strong, non-ideal interactions between the polar lactone and the acidic silanol groups can cause tailing. | Solution: Increase the polarity of the eluent or add a basic modifier. Tailing is often a sign of undesirable surface interactions.[6] Adding TEA (as mentioned above) not only prevents decomposition but also improves peak shape by competing for active sites. A slight, gradual increase in the polar component of your mobile phase can also help elute the compound more sharply.[2] |
| 2. Column Overload: Too much sample has been loaded onto the column for its size. | Solution: Reduce the amount of crude material loaded. A general rule is to load 1-5% of the mass of the silica gel, but for sensitive compounds, less is often better (e.g., 1 g of sample per 100 g of silica). | |
| Poor Separation from Impurities | 1. Suboptimal Solvent System: The chosen mobile phase does not provide sufficient resolution between your product and impurities. | Solution: Re-optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.25-0.35 for the target compound.[7] This Rf value typically provides the best balance for achieving good separation on a column. Test various solvent mixtures of differing polarity (e.g., ethyl acetate/hexanes, dichloromethane/hexanes). |
| 2. Co-elution of a Degradation Product: The "impurity" may be a degradation product formed during chromatography. All fractions appear mixed because the product is continuously degrading as it moves down the column. | Solution: Perform a 2D TLC stability test. Spot your crude material on a TLC plate, run it in your chosen solvent system, dry the plate, then turn it 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will move to the diagonal corner. If it degrades, you will see new spots off the diagonal.[4] If degradation is observed, you must use deactivated silica. |
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and solving common purification problems.
Caption: A decision tree for troubleshooting the purification.
III. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: The recommended stationary phase is deactivated silica gel . Standard silica gel is too acidic and will likely cause degradation.[2] You can also consider using neutral alumina, but silica offers better resolving power for many organic compounds. Deactivation is the key to success.
Q2: How do I choose the right solvent system (mobile phase)?
A2: The ideal solvent system should be determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that moves your target compound to an Rf value of approximately 0.25-0.35 while maximizing the separation from impurities.[7]
-
Starting Point: Begin with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[8] A good initial test mixture is 20% ethyl acetate in hexanes.
-
Optimization:
-
If the Rf is too low (spot doesn't move far), increase the proportion of the polar solvent.
-
If the Rf is too high (spot moves with the solvent front), decrease the proportion of the polar solvent.
-
-
Remember: The solvent system used for the column should be slightly less polar than the one that gives the ideal Rf on a TLC plate to ensure the compound binds to the column initially.
Q3: How can I visualize the compound on a TLC plate and in collected fractions?
A3: this compound contains a conjugated aromatic system, making it UV active . You can visualize it on a TLC plate using a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent green background. This is also the primary method for checking which collected fractions contain your product. Staining with permanganate (KMnO₄) is also possible but is a destructive method.
Q4: Should I perform a "dry loading" or "wet loading" of my sample?
A4: Dry loading is highly recommended , especially if your crude product has poor solubility in the initial, non-polar eluent. Wet loading (dissolving the sample in a strong, polar solvent) can create a localized band of high polarity at the top of the column, leading to poor separation and band broadening.[9] To dry load, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[10]
IV. Protocols & Data
Protocol 1: Deactivation of Silica Gel
This protocol describes the neutralization of silica gel using triethylamine (TEA) to prevent compound degradation.
-
Determine Eluent: First, identify the optimal solvent system (e.g., 15% Ethyl Acetate in Hexanes) via TLC analysis.
-
Prepare Modified Eluent: Create your mobile phase and add 1% TEA by volume. For 1 liter of eluent, add 10 mL of TEA.
-
Prepare Slurry: In a beaker, add the required amount of dry silica gel. Add the TEA-modified eluent to create a smooth, pourable slurry.
-
Pack Column: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Equilibrate: Run 2-3 column volumes of the TEA-modified eluent through the packed silica gel before loading your sample.[3] This ensures the entire stationary phase is fully deactivated.
Protocol 2: Column Chromatography Workflow
This protocol outlines the complete purification process from setup to sample collection.
Caption: Step-by-step workflow for the purification process.
Data Table: Solvent Properties
Choosing a suitable solvent system is a balance between polarity, solubility, and practicality. The following table provides properties of common chromatography solvents.[11]
| Solvent | Polarity Index (P') | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Standard non-polar phase. |
| Dichloromethane (DCM) | 3.1 | 40 | Good for dissolving many compounds, but can cause columns to run slowly.[3] |
| Diethyl Ether | 2.8 | 35 | More polar than hexane, low boiling point. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent, versatile polar phase. Good balance of polarity and volatility. |
| Acetone | 5.1 | 56 | Generally too polar for silica gel chromatography unless used in small amounts. |
| Triethylamine (TEA) | 1.9 | 89 | Used as a basic modifier, not as a primary eluent. High boiling point can make it difficult to remove. |
V. References
-
ResearchGate. (2025). Synthesis of this compound and Their Derivatives. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Reddit. (2022). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. Available at: [Link]
-
Chemistry For Everyone. (2024). How To Neutralize Silica Gel?. YouTube. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Purification [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. phenomenex.com [phenomenex.com]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chemistryviews.org [chemistryviews.org]
- 10. orgsyn.org [orgsyn.org]
- 11. molnar-institute.com [molnar-institute.com]
Technical Support Center: Synthesis of 3-Methyleneisobenzofuran-1(3H)-one
Welcome to the technical support center for the synthesis of 3-Methyleneisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile α,β-unsaturated lactone. Here, you will find troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis, ensuring the integrity and success of your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing insights into their causes and offering practical, field-proven solutions.
Question 1: Why is the yield of my Wittig reaction to form this compound consistently low, and how can I improve it?
Answer:
Low yields in the Wittig reaction for this synthesis are a frequent challenge and can stem from several factors related to the ylide generation and reaction conditions. The reaction involves the conversion of a suitable phosphonium salt with a base to form a phosphorus ylide, which then reacts with a carbonyl compound.[1]
Potential Causes and Solutions:
-
Inefficient Ylide Formation: The phosphorus ylide is moisture-sensitive and can be deactivated by protic solvents.
-
Troubleshooting: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture.
-
-
Base Selection: The choice of base is critical for efficient deprotonation of the phosphonium salt to form the ylide.
-
Troubleshooting: For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are often necessary. For stabilized ylides, weaker bases such as sodium methoxide or triethylamine may suffice. The selection of the base should be tailored to the specific phosphonium salt used.
-
-
Reaction Temperature: The stability of the ylide and the rate of the Wittig reaction are temperature-dependent.
-
Troubleshooting: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to prevent degradation. The subsequent reaction with the aldehyde or ketone can then be allowed to warm to room temperature.
-
Experimental Protocol: Optimized Wittig Reaction Conditions
-
Under an inert atmosphere, dissolve the phosphonium salt in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of n-butyllithium in hexanes.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Slowly add a solution of the starting carbonyl compound (e.g., 2-formylbenzoic acid derivative) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Question 2: I've successfully synthesized the product, but I'm struggling to remove the triphenylphosphine oxide (TPPO) byproduct. What are the best purification strategies?
Answer:
The removal of triphenylphosphine oxide (TPPO) is a notorious challenge in purification following a Wittig reaction due to its high polarity and tendency to co-crystallize with products.[2]
Troubleshooting & Optimization:
-
Crystallization: TPPO can sometimes be removed by careful crystallization if there is a significant solubility difference between it and your product.
-
Technique: Attempt to crystallize the crude product from a solvent system where the product is soluble but TPPO is not, such as a mixture of a polar and a non-polar solvent (e.g., diethyl ether/hexane).
-
-
Chromatography: While standard silica gel chromatography can be effective, TPPO can sometimes streak across a wide range of polarities.
-
Technique: A "dry flash" chromatography approach can be beneficial. Dissolve the crude product in a minimal amount of solvent, adsorb it onto a small amount of silica gel, and then add this to the top of a column packed with silica gel in a non-polar eluent. Elute with a gradient of increasing polarity.
-
-
Precipitation of TPPO: TPPO can be selectively precipitated from certain solvents.
-
Technique: Dissolving the crude reaction mixture in a suitable solvent and then adding a non-polar solvent can cause TPPO to precipitate. For instance, dissolving the crude mixture in a minimal amount of dichloromethane and then adding an excess of cold diethyl ether or pentane can precipitate TPPO, which can then be removed by filtration.
-
| Purification Method | Advantages | Disadvantages |
| Crystallization | Simple, can be effective for large scales. | Relies on favorable solubility differences. |
| Column Chromatography | Generally effective for a wide range of products. | Can be time-consuming and use large volumes of solvent. |
| Precipitation | Quick and can remove the bulk of TPPO. | May not be quantitative, and some product may be lost. |
Question 3: My product seems to be unstable, and I observe the formation of a white precipitate upon standing. What is happening and how can I prevent it?
Answer:
This compound is an α,β-unsaturated lactone, a class of compounds known for their reactivity. The observed precipitate is likely a dimer or polymer of the desired product. This reactivity is due to the electrophilic nature of the exocyclic double bond. While some studies report stability for weeks in air, dimerization and polymerization are known side reactions.[1]
Mechanism of Dimerization/Polymerization:
-
Diels-Alder Dimerization: The molecule can act as both a diene and a dienophile, leading to a [4+2] cycloaddition reaction with itself.
-
Radical Polymerization: The activated double bond is susceptible to radical-initiated polymerization, especially in the presence of light, heat, or radical initiators.
Troubleshooting & Prevention:
-
Storage: Store the purified product at low temperatures (e.g., -20 °C) in the dark and under an inert atmosphere to minimize degradation.
-
Use of Inhibitors: For longer-term storage or for reactions where the product is held at elevated temperatures, the addition of a radical inhibitor can be beneficial.
-
Protocol: Add a small amount (e.g., a few crystals) of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the solution of the purified product.
-
Caption: Potential pathways for product instability.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of this compound.
What are the most common synthetic routes to this compound?
There are several established methods for the synthesis of this compound, each with its own advantages and disadvantages. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
-
From 2-Methylbenzoic Acid: This route typically involves radical bromination of the methyl group, followed by conversion to a phosphonium salt and a subsequent intramolecular Wittig reaction.[1]
-
From 2-Vinylbenzoic Acid Derivatives: This method can involve epoxidation of the vinyl group, followed by acid-catalyzed cyclization and subsequent elimination to form the exocyclic double bond.[1]
-
From Phthalic Anhydride: This approach may involve a reaction with a suitable C1-synthon, such as a Wittig reagent or a Horner-Wadsworth-Emmons reagent.
My reaction mixture turns brown. Is this normal, and what does it indicate?
A color change to brown can indicate several possibilities, including the formation of decomposition products or polymerization. It is crucial to monitor the reaction closely by TLC to distinguish between product formation and degradation. If the desired product spot is present and growing, the color change may not be detrimental. However, if the product spot begins to diminish and baseline material increases, it is a sign of decomposition. In such cases, consider lowering the reaction temperature or shortening the reaction time.
Can I use alternative methods to the Wittig reaction to introduce the methylene group?
Yes, several alternatives to the Wittig reaction can be employed to form the exocyclic double bond.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction uses a phosphonate carbanion, which is generally more reactive than the corresponding phosphonium ylide. A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.
-
Peterson Olefination: This method involves the reaction of an α-silyl carbanion with a ketone or aldehyde. The elimination step can be controlled to favor the formation of either the E- or Z-alkene, although this is not relevant for a terminal methylene group.
-
Julia-Kocienski Olefination: This is a powerful method for stereoselective alkene synthesis and can be an alternative, though it is often more complex to set up than a standard Wittig reaction.
Caption: Common olefination strategies.
What is the expected stability of this compound in solution?
The stability in solution is dependent on the solvent, temperature, and the presence of any acidic, basic, or radical species. In neutral, aprotic solvents at room temperature and protected from light, the compound can be reasonably stable for short periods. However, for longer-term storage, it is advisable to keep solutions cold and under an inert atmosphere. The presence of nucleophiles can lead to Michael addition or ring-opening, while acids or bases can catalyze hydrolysis or other decomposition pathways.
References
-
Zhang J., Wu J., Wang Y., Zhao D., Jia H. (2012). Synthesis of this compound and Their Derivatives. Chinese Journal of Organic Chemistry, 32(12), 2344-2349. [Link]
-
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6683. [Link]
Sources
Technical Support Center: Stabilizing 3-Methyleneisobenzofuran-1(3H)-one for Diels-Alder Cycloadditions
Welcome to the technical support center for the application of 3-Methyleneisobenzofuran-1(3H)-one in Diels-Alder reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this highly reactive yet synthetically valuable intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the stability and reactivity of this compound in your cycloaddition reactions.
Introduction: The Challenge of a Transient Diene
This compound is a potent diene in Diels-Alder reactions, offering a rapid and elegant route to complex polycyclic structures. However, its utility is hampered by its inherent instability. As an o-quinodimethane analogue, it is highly prone to dimerization and polymerization, often leading to low yields of the desired Diels-Alder adduct and complex reaction mixtures.[1] This guide provides a systematic approach to overcoming these stability challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable?
A1: The instability of this compound arises from its cross-conjugated system, which is less stable than a linearly conjugated isomer. This high-energy structure readily undergoes reactions to achieve a more stable electronic state. The primary decomposition pathways are dimerization and polymerization, where the diene reacts with itself.
Q2: What are the common precursors for the in situ generation of this compound?
A2: The diene is almost exclusively generated in situ (in the reaction mixture) to be trapped immediately by a dienophile. Common precursors include:
-
3-Halomethylisobenzofuran-1(3H)-ones (e.g., 3-bromomethyl or 3-chloromethyl derivatives): The diene is generated via a 1,4-elimination reaction, typically using a non-nucleophilic base.
-
2-Vinylbenzoic acid derivatives: These can be converted to the diene through various methods, including intramolecular cyclization.[2]
-
3-(Acetoxymethyl)isobenzofuran-1(3H)-one: Thermal elimination of acetic acid can generate the desired diene.
Q3: How can I tell if my reaction is failing due to diene instability?
A3: Several signs point to the instability of this compound as the root cause of a failed reaction:
-
Low to no yield of the desired Diels-Alder adduct: This is the most obvious indicator.
-
Formation of a complex mixture of products: Analysis of the crude reaction mixture by techniques like TLC, LC-MS, or ¹H NMR may show multiple unidentified spots or peaks.
-
Presence of insoluble material: Polymerization of the diene can lead to the formation of intractable solids.
-
Observation of dimer peaks in mass spectrometry: Look for masses corresponding to twice the molecular weight of the diene.
Troubleshooting Guide
Symptom 1: Low or No Yield of the Diels-Alder Adduct with a Complex Mixture of Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Diene Dimerization/Polymerization | The rate of the diene's self-reaction is faster than the rate of the Diels-Alder reaction with the intended dienophile. | Increase the concentration of the dienophile: A higher concentration of the trapping agent will increase the probability of the desired bimolecular reaction. Use at least 1.5-2 equivalents of the dienophile. Slowly add the diene precursor: If generating the diene from a precursor, add it slowly to the reaction mixture containing the dienophile to maintain a low instantaneous concentration of the free diene. |
| Incorrect Reaction Temperature | The temperature may be too high, leading to decomposition of the diene or the product, or too low, resulting in a slow reaction rate that allows for side reactions to dominate. Diels-Alder reactions are often reversible at higher temperatures.[3] | Optimize the reaction temperature: Start with room temperature and incrementally increase it. Monitor the reaction progress closely. For some highly reactive systems, sub-ambient temperatures may be necessary. Microwave irradiation has been shown to be effective in optimizing Diels-Alder reactions by allowing for rapid heating to a target temperature.[4] |
| Poor Dienophile Reactivity | The chosen dienophile is not reactive enough to trap the transient diene effectively. | Use a more reactive dienophile: Dienophiles with electron-withdrawing groups (e.g., maleimides, acrylates, quinones) are generally more reactive in normal electron-demand Diels-Alder reactions.[5] |
| Solvent Effects | The solvent can influence the stability of the diene and the transition state of the Diels-Alder reaction. | Screen different solvents: Aprotic solvents like THF, toluene, or dichloromethane are commonly used. In some cases, more polar solvents or even aqueous conditions can accelerate Diels-Alder reactions. |
Symptom 2: Formation of an Insoluble Precipitate (Likely Polymer)
| Potential Cause | Explanation | Recommended Solution |
| High Local Concentration of Diene | Rapid generation of the diene leads to high local concentrations, favoring polymerization. | Employ high dilution conditions: Run the reaction at a lower overall concentration. Use a syringe pump for slow addition: As mentioned previously, slow addition of the diene precursor is crucial. |
| Presence of Radical Initiators | Trace impurities or light can initiate radical polymerization of the diene. | Degas the solvent: Remove dissolved oxygen by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before use. Run the reaction in the dark: Protect the reaction mixture from light, especially if using a photolabile precursor. |
Experimental Protocols
Protocol 1: In Situ Generation and Trapping of this compound from 3-Bromomethylisobenzofuran-1(3H)-one
This protocol details a general procedure for the 1,4-elimination of HBr from 3-bromomethylisobenzofuran-1(3H)-one to generate the diene in situ and trap it with N-phenylmaleimide.
Materials:
-
3-Bromomethylisobenzofuran-1(3H)-one (precursor)
-
N-Phenylmaleimide (dienophile)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (base)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add N-phenylmaleimide (1.5 equivalents) and anhydrous THF.
-
Stir the mixture at room temperature until the N-phenylmaleimide is fully dissolved.
-
In a separate flask, dissolve 3-bromomethylisobenzofuran-1(3H)-one (1 equivalent) and DBU (1.2 equivalents) in anhydrous THF.
-
Using a syringe pump, add the solution of the precursor and base to the stirred solution of the dienophile over a period of 2-4 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired Diels-Alder adduct.
Visualizing the Process
Reaction Mechanism and Side Reactions
The following diagram illustrates the desired Diels-Alder reaction pathway and the competing dimerization side reaction.
Caption: In-situ generation and competing reaction pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues encountered during the Diels-Alder reaction of this compound.
Sources
- 1. Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methyl-1(3H)-isobenzofuranone | C9H8O2 | CID 18939 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Elimination Reactions
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in elimination reactions. Organic synthesis is rarely a "digital" process where one set of conditions yields a perfect outcome; it is an "analog" endeavor requiring careful tuning of multiple variables.[1] This resource provides in-depth, experience-driven advice to help you diagnose issues, optimize conditions, and maximize the yield of your desired alkene products.
Part 1: Troubleshooting Guide - Common Scenarios
This section addresses specific, common problems encountered during elimination reactions in a question-and-answer format.
Question 1: My reaction is incomplete, with a significant amount of starting material remaining. How can I drive the reaction to completion?
Plausible Causes & Diagnostic Steps:
An incomplete reaction points to issues with activation energy, reagent stoichiometry, or inherent reactivity. The primary culprits are often an insufficiently strong base, a poor leaving group, or inadequate temperature.
-
Assess Base Strength: The base must be strong enough to deprotonate the β-hydrogen. Compare the pKa of your base's conjugate acid to the estimated pKa of the β-hydrogen. For a typical alkyl halide, a strong base is required.
-
Evaluate the Leaving Group: The rate of both E1 and E2 reactions depends on the quality of the leaving group.[2][3] Good leaving groups are weak bases.[4][5] If you are using a halide, the reactivity order is I > Br > Cl >> F. Hydroxyl groups (-OH) are poor leaving groups and require activation, typically by protonation with a strong acid to form -OH2+, which leaves as neutral water.[2][4]
-
Monitor with TLC/LC-MS: Before making adjustments, confirm the presence of starting material and product by running a thin-layer chromatography (TLC) or LC-MS analysis of a crude reaction sample. This validates that the reaction is proceeding, albeit slowly or inefficiently.
Proposed Solutions & Protocols:
-
Increase Base Strength or Concentration: If using a base like sodium ethoxide is proving insufficient, consider switching to a stronger or more sterically hindered base. For E2 reactions, the rate is dependent on the concentration of both the substrate and the base.[6][7] Increasing the equivalents of the base (e.g., from 1.1 eq to 1.5-2.0 eq) can also improve conversion.
-
Improve the Leaving Group: If your substrate has a poor leaving group like -OH, it must be converted to a better one. A common strategy is to convert the alcohol to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups.[4]
#### Protocol: Conversion of an Alcohol to a Tosylate
-
Dissolve the alcohol (1.0 eq) in an appropriate solvent (e.g., dichloromethane or pyridine) at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq).
-
If not using pyridine as the solvent, add a base like triethylamine or pyridine (1.5 - 2.0 eq) to neutralize the HCl byproduct.
-
Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup to remove the pyridinium hydrochloride salt and excess reagents.[8]
-
The crude tosylate can then be carried directly into the elimination step.
-
-
Increase Reaction Temperature: Elimination reactions are entropically favored over substitution reactions because they typically result in an increase in the number of molecules in the system.[9][10] Therefore, increasing the temperature will favor elimination.[9][10][11][12][13] If your reaction is sluggish at room temperature, consider heating it to reflux in a suitable solvent (e.g., THF, ethanol).
// Nodes start [label="Low Conversion\n(Starting Material Remains)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Is the base strong enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_lg [label="Is the leaving group adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is the temperature high enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_base [label="Solution:\n- Use stronger base (e.g., t-BuOK)\n- Increase base concentration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_lg [label="Solution:\n- Convert -OH to -OTs/-OMs\n- Use substrate with I or Br", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Solution:\n- Increase reaction temperature\n(e.g., reflux)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Reaction Driven to Completion", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_base; check_base -> check_lg [label="Yes"]; check_base -> sol_base [label="No"];
check_lg -> check_temp [label="Yes"]; check_lg -> sol_lg [label="No"];
check_temp -> end_node [label="Yes"]; check_temp -> sol_temp [label="No"];
sol_base -> end_node; sol_lg -> end_node; sol_temp -> end_node; } } Caption: Troubleshooting workflow for incomplete elimination reactions.
Question 2: My primary product is the result of substitution (SN2), not elimination (E2). How can I favor the alkene?
Plausible Causes & Diagnostic Steps:
Substitution and elimination reactions are often in competition.[1][14] Strong bases are also frequently strong nucleophiles, leading to this common problem, especially with primary and secondary substrates.[15] The key is to tip the balance by modifying the steric environment and reaction conditions.
-
Analyze the Base/Nucleophile: A small, unhindered strong base (e.g., sodium ethoxide, NaOH) can easily act as a nucleophile, attacking the electrophilic carbon.[16]
-
Analyze the Substrate: Primary alkyl halides are particularly susceptible to SN2 reactions. Secondary halides are a battleground where conditions dictate the outcome.[17] Tertiary halides strongly favor elimination because the backside attack required for SN2 is sterically blocked.[11][15]
-
Check the Temperature: As mentioned, lower temperatures can favor substitution, which often has a lower activation energy than elimination.[10][18]
Proposed Solutions & Protocols:
-
Use a Sterically Hindered (Bulky) Base: This is the most effective strategy. A bulky base, such as potassium tert-butoxide (t-BuOK), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or LDA (Lithium diisopropylamide), finds it difficult to access the electrophilic carbon (α-carbon) to act as a nucleophile.[9] However, it can easily abstract a less-hindered proton from the β-carbon, thus promoting the E2 pathway.[9]
| Base | Structure | pKa of Conj. Acid | Typical Use |
| Sodium Ethoxide (NaOEt) | CH₃CH₂O⁻Na⁺ | ~16 | Strong Base / Good Nucleophile |
| Potassium tert-Butoxide (t-BuOK) | (CH₃)₃CO⁻K⁺ | ~18 | Strong, Bulky Base (Favors E2) |
| DBU | C₉H₁₆N₂ | ~13.5 | Non-nucleophilic, Strong Base |
| LDA | [(CH₃)₂CH]₂N⁻Li⁺ | ~36 | Very Strong, Bulky Base |
-
Increase the Reaction Temperature: Consistently, heating the reaction mixture favors elimination over substitution.[10][13] If you are seeing a mix of SN2 and E2 products, increasing the temperature is a reliable method to shift the product ratio toward the alkene.[10]
-
Solvent Choice: While less impactful than base choice or temperature, the solvent can play a role. Polar aprotic solvents (e.g., DMSO, DMF) can enhance the reactivity of the base, which can favor the bimolecular E2 pathway.[18]
// Nodes Substrate [label="R-CH₂-CH₂-X\n(Primary/Secondary Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"];
SN2_path [label="SN2 Pathway\n(Substitution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2_path [label="E2 Pathway\n(Elimination)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Product_Sub [label="R-CH₂-CH₂-Nu\n(Substitution Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product_Elim [label="R-CH=CH₂\n(Elimination Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for conditions cond_sn2 [label="Favored by:\n- Small, unhindered base (e.g., NaOEt)\n- Lower temperature", shape=plaintext, fontcolor="#5F6368"]; cond_e2 [label="Favored by:\n- Bulky, hindered base (e.g., t-BuOK)\n- Higher temperature", shape=plaintext, fontcolor="#5F6368"];
// Edges Substrate -> SN2_path [label="Base as\nNucleophile"]; Substrate -> E2_path [label="Base as\nBase"];
SN2_path -> Product_Sub; E2_path -> Product_Elim;
SN2_path -> cond_sn2 [style=dotted, arrowhead=none]; E2_path -> cond_e2 [style=dotted, arrowhead=none]; } } Caption: Competition between SN2 and E2 pathways.
Question 3: My reaction produces a mixture of alkene isomers. How can I control the regioselectivity?
Plausible Causes & Diagnostic Steps:
When a substrate has multiple, non-equivalent β-hydrogens, a mixture of alkene regioisomers can form.[19] The distribution of these isomers is governed by thermodynamic and kinetic factors, often summarized by the Zaitsev and Hofmann rules.[20][21]
-
Zaitsev's Rule: This rule states that the more substituted (and thus more thermodynamically stable) alkene will be the major product.[9][22] This is typically favored when using a small, unhindered base (e.g., sodium ethoxide, potassium hydroxide).
-
Hofmann Rule: This rule predicts the formation of the least substituted alkene as the major product. This outcome is favored when there is significant steric hindrance, either in the substrate or, more commonly, from using a large, bulky base (e.g., t-BuOK, LDA).[23] The bulky base abstracts the most sterically accessible β-hydrogen, which is often on the least substituted carbon.
Proposed Solutions & Protocols:
-
To Favor the Zaitsev (more substituted) Product:
-
Base: Use a small, strong base like sodium ethoxide (NaOEt) in ethanol or potassium hydroxide (KOH) in ethanol.
-
Temperature: Higher temperatures can further favor the thermodynamically more stable product.
-
-
To Favor the Hofmann (less substituted) Product:
-
Base: Use a sterically hindered, strong base like potassium tert-butoxide (t-BuOK) in tert-butanol or lithium diisopropylamide (LDA) in THF.[23]
-
Leaving Group: While less common, very poor leaving groups (like F⁻) or bulky leaving groups can also promote Hofmann elimination.
-
#### General Protocol: Selective E2 Elimination
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the alkyl halide substrate (1.0 eq) in a suitable anhydrous solvent (e.g., THF, ethanol, or t-butanol, depending on the base).
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of the selected base (1.1 - 1.5 eq).
-
For Zaitsev: A solution of NaOEt in ethanol.
-
For Hofmann: A solution of t-BuOK in THF or t-butanol.
-
-
Allow the reaction to stir and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction carefully (e.g., with saturated aq. NH₄Cl or water).
-
Perform an extractive workup to isolate the crude product mixture.[8]
-
Analyze the crude product ratio by ¹H NMR or GC to determine the regioselectivity before purification.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between E1 and E2 mechanisms? The E2 (elimination, bimolecular) mechanism is a single, concerted step where the base abstracts a β-hydrogen at the same time as the leaving group departs.[7][24][25] Its rate depends on both the substrate and base concentrations.[6][7] The E1 (elimination, unimolecular) mechanism is a two-step process.[24] First, the leaving group departs to form a carbocation intermediate, which is the rate-determining step.[24] In a second, fast step, a weak base removes a β-hydrogen.[24] The E1 rate depends only on the substrate concentration.[6]
Q2: How do I choose the correct solvent? For E2 reactions , which are favored by strong bases, polar aprotic solvents like DMSO or DMF can be effective as they solvate the cation of the base but leave the anion highly reactive.[18] For E1 reactions , which proceed through a carbocation intermediate, polar protic solvents like water, ethanol, or methanol are ideal because they can stabilize the charged intermediate through hydrogen bonding.[15][26] However, be aware that these solvents can also act as nucleophiles, leading to competing SN1 reactions.[26]
Q3: Can carbocation rearrangements affect my E1 reaction yield? Yes, absolutely. Since the E1 reaction involves a carbocation intermediate, rearrangements (like hydride or methyl shifts) can occur to form a more stable carbocation.[7] This can lead to a mixture of alkene products, some of which may not be the one you intended to synthesize. If you observe unexpected isomers from an E1 reaction, consider a rearrangement. To avoid this, an E2 reaction, which does not involve a carbocation, is the preferred synthetic route.
Q4: My isolated yield is low even though my crude NMR shows high conversion. What happened? This points to problems during the workup and purification stages.[8]
-
Volatility: Alkenes are often more volatile than their corresponding alkyl halides or alcohols. Significant product loss can occur during solvent removal on a rotary evaporator, especially under high vacuum or with excessive heat.
-
Aqueous Workup: Ensure your product is not partially water-soluble. During extractions, use brine (saturated aq. NaCl) for the final wash to reduce the solubility of organic compounds in the aqueous layer.
-
Purification: During column chromatography, some non-polar alkenes can co-elute with non-polar byproducts or even run with the solvent front. Ensure your chosen solvent system provides good separation. Distillation is often a better purification method for volatile, low-boiling point alkenes.
References
-
Introduction to Elimination Reactions: The Key Pattern . (2012). Master Organic Chemistry. [Link]
-
E1 vs E2 - Elimination Reactions Made Simple . (2025). Leah4sci. [Link]
-
SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! . (2021). The Organic Chemistry Tutor. [Link]
-
Identifying Where Substitution and Elimination Reactions Happen . (2023). Master Organic Chemistry. [Link]
-
ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis . (n.d.). University of Wisconsin-Madison. [Link]
-
Elimination reactions . (n.d.). Lumen Learning. [Link]
-
E1 vs E2: Comparing the E1 and E2 Reactions . (2012). Master Organic Chemistry. [Link]
-
How Solvation Influences the SN2 versus E2 Competition . (2021). The Journal of Organic Chemistry. [Link]
-
Elimination Reactions (2): The Zaitsev Rule . (2012). Master Organic Chemistry. [Link]
-
Elimination of Alkyl Halides . (2019). Chemistry LibreTexts. [Link]
-
Elimination Reactions Are Favored By Heat . (2012). Master Organic Chemistry. [Link]
-
Reaction Work-Ups . (2021). Chemistry LibreTexts. [Link]
-
What Makes A Good Leaving Group? . (2011). Master Organic Chemistry. [Link]
-
Comparison of E1 and E2 Reactions . (2022). Chemistry LibreTexts. [Link]
-
Effect of Temperature on Elimination and Substitution Reactions . (2023). The Organic Chemistry Tutor. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution . (2015). Chemistry LibreTexts. [Link]
-
Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1 . (n.d.). PHARMD GURU. [Link]
-
How to Tell if the Mechanism is E1 or E2 with Practice Problems . (n.d.). Chemistry Steps. [Link]
-
What kind of solvents favor elimination reaction? . (2016). Chemistry Stack Exchange. [Link]
-
Zaitsev Rule - Regioselectivity of E2 Elimination with Practice . (n.d.). Chemistry Steps. [Link]
-
Elimination Reactions: Tips for Solving Practice Problems . (2024). Infinity Learn NEET. [Link]
-
Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons . (n.d.). Pearson. [Link]
-
Leaving Groups in Substitution and Elimination Reactions . (2013). Leah4sci. [Link]
-
Elimination reactions - Dehydrohalogenation . (2018). OChemExplained. [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent . (2012). Master Organic Chemistry. [Link]
-
Zaitsev and Hofmann Elimination Products . (2015). Professor Dave Explains. [Link]
-
Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium . (n.d.). Dalal Institute. [Link]
-
SN1 vs E1 and SN2 vs E2 : The Temperature . (2012). Master Organic Chemistry. [Link]
-
Reaction: Elimination of H-X (Dehydrohalogenation) . (n.d.). Saskatchewan Open Educational Resources. [Link]
-
Selectivity . (n.d.). University of Calgary. [Link]
-
Substitution or Elimination? . (n.d.). University of Calgary. [Link]
-
E1 vs E2 (Zaitsev and Hofmann Product) . (2020). Reddit. [Link]
-
Heat in Substitution vs Elimination . (2021). Chemistry university. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. pharmdguru.com [pharmdguru.com]
- 7. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 19. youtube.com [youtube.com]
- 20. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
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- 23. reddit.com [reddit.com]
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- 25. Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 26. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reactions with 3-Methyleneisobenzofuran-1(3H)-one
Welcome to our dedicated technical support center for reactions involving 3-methyleneisobenzofuran-1(3H)-one, a critical building block in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges and frequently asked questions, grounding our advice in established scientific principles and practical, field-tested experience.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing a clear rationale for each troubleshooting step.
Issue 1: Low or No Product Yield
Question: My reaction with this compound is resulting in very low or no yield of the desired product. What are the likely causes and how can I resolve this?
Answer:
Low yield is a common but often solvable issue. The root cause typically falls into one of three categories: catalyst activity, reaction conditions, or substrate stability.
1. Catalyst Inactivity or Degradation:
-
The "Why": Many catalysts, particularly phosphine-based ligands complexed with transition metals, are sensitive to air and moisture. Oxidative degradation or hydrolysis can render the catalyst inactive before or during the reaction.
-
The Solution:
-
Strict Inert Atmosphere: Ensure all reagents and solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen). Schlenk line or glovebox techniques are highly recommended.
-
Catalyst Activation: Some catalysts require an in situ activation step. For example, palladium(II) precatalysts often need to be reduced to palladium(0) to enter the catalytic cycle. Consult the literature for the specific activation protocol for your chosen catalyst.
-
Fresh Catalyst: If there is any doubt about the age or storage conditions of your catalyst, it is best to use a fresh batch from a reputable supplier.
-
2. Sub-Optimal Reaction Conditions:
-
The "Why": The energy barrier for the desired transformation might not be met under your current conditions. Temperature, solvent, and concentration all play crucial roles in reaction kinetics.
-
The Solution:
-
Temperature Screening: Incrementally increase the reaction temperature. A good starting point is to screen at room temperature, 40 °C, 60 °C, and 80 °C. Monitor the reaction progress by TLC or LC-MS to check for product formation and decomposition.
-
Solvent Polarity and Coordinating Ability: The solvent can significantly influence catalyst solubility and activity. If you are using a non-polar solvent like toluene, consider screening more polar aprotic solvents such as THF, dioxane, or acetonitrile. Be aware that highly coordinating solvents can sometimes inhibit catalysis by competing for binding sites on the metal center.
-
Concentration Effects: Bimolecular reactions can be sensitive to reactant concentrations. If you suspect decomposition pathways are favored at higher concentrations, try running the reaction at a lower molarity.
-
3. Substrate Decomposition:
-
The "Why": this compound is a reactive Michael acceptor and can be prone to polymerization or other side reactions, especially at elevated temperatures or in the presence of certain nucleophiles.
-
The Solution:
-
Controlled Addition: Instead of adding all the this compound at the beginning of the reaction, consider slow addition using a syringe pump. This keeps the instantaneous concentration low, minimizing side reactions.
-
Lower Temperature: If you observe significant decomposition at higher temperatures, it may be necessary to find a more active catalyst that operates efficiently at a lower temperature.
-
Issue 2: Poor Diastereo- or Enantioselectivity
Question: I am obtaining my product as a mixture of stereoisomers with low selectivity. How can I improve the stereochemical outcome of my reaction?
Answer:
Achieving high stereoselectivity is a central challenge and is almost entirely dependent on the catalyst system and its interaction with the substrate.
1. Inadequate Chiral Ligand:
-
The "Why": The chiral ligand is responsible for creating a chiral environment around the metal center, which in turn dictates the facial selectivity of the incoming nucleophile or the orientation of the substrates in the transition state. An ill-fitting ligand will not provide sufficient steric or electronic differentiation.
-
The Solution:
-
Ligand Screening: This is the most critical step. A wide variety of chiral ligands are available. For reactions involving this compound, common successful ligand classes include phosphines (e.g., BINAP derivatives), N-heterocyclic carbenes (NHCs), and phosphoramidites. It is often necessary to screen a small library of ligands to find the optimal one for your specific substrate.
-
Consider the Quadrant Diagram: For many catalytic asymmetric reactions, the chiral ligand creates defined steric quadrants around the metal center. Analyze the structure of your substrate and the proposed transition state to rationally select a ligand that will favor the desired stereochemical outcome.
-
2. Influence of the Counter-ion or Additives:
-
The "Why": The counter-ion of the metal salt or the presence of additives can significantly impact the geometry and Lewis acidity of the catalytic species, thereby influencing stereoselectivity.
-
The Solution:
-
Counter-ion Exchange: If you are using a catalyst like a copper(II) salt, for example, screen different counter-ions (e.g., OTf vs. SbF6). The less coordinating anions can lead to a more Lewis acidic and reactive metal center, which can alter the stereochemical outcome.
-
Role of Additives: In some cases, additives like Lewis acids or bases can act as co-catalysts or modifiers. For instance, a Lewis base might coordinate to the catalyst and modify its steric or electronic properties. Screen for the effect of common additives if literature precedents suggest their utility.
-
Experimental Workflow for Ligand Screening:
Caption: A typical workflow for parallel screening of chiral ligands to optimize stereoselectivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which class of catalysts is generally most effective for asymmetric reactions with this compound?
A1: There is no single "best" catalyst, as the optimal choice is highly dependent on the specific reaction type (e.g., Michael addition, [3+2] cycloaddition, etc.) and the nature of the reaction partner. However, several classes have shown broad utility:
-
Phosphine-Based Catalysts: Chiral phosphine ligands, particularly those complexed with transition metals like palladium, rhodium, or copper, are frequently used. For example, copper-catalyzed asymmetric conjugate additions of Grignard reagents have been successful.
-
Organocatalysts: Chiral amines and thioureas have emerged as powerful catalysts for enantioselective reactions of 3-methyleneisobenzofuran-1(3H)-ones. These catalysts operate through mechanisms involving the formation of chiral iminium or enamine intermediates, or through hydrogen bonding interactions that orient the substrates.
-
N-Heterocyclic Carbene (NHC) Catalysts: Chiral NHCs have been employed in cycloaddition reactions, where they can activate the substrate in unique ways to afford high levels of stereocontrol.
Catalyst Selection Logic:
Caption: A decision tree for initial catalyst class selection based on the desired transformation.
Q2: How does the choice of solvent affect my reaction's outcome?
A2: The solvent plays a multifaceted role:
-
Solubility: The catalyst and substrates must be soluble to react. Poor solubility can lead to heterogeneous mixtures and slow, irreproducible reactions.
-
Catalyst Stability and Activity: The solvent can coordinate to the metal center of a catalyst, influencing its electronic properties and stability. A highly coordinating solvent like DMSO might inhibit catalysis by blocking substrate binding sites.
-
Transition State Stabilization: Polar solvents can stabilize charged intermediates or transition states, potentially accelerating the reaction. In asymmetric catalysis, the solvent can also influence the conformational equilibrium of the catalyst-substrate complex, thereby affecting stereoselectivity.
Solvent Screening Data (Hypothetical Example for a Michael Addition):
| Solvent | Dielectric Constant | Conversion (%) | Enantiomeric Excess (ee, %) |
| Toluene | 2.4 | 85 | 92 |
| THF | 7.6 | 95 | 88 |
| CH2Cl2 | 9.1 | 99 | 95 |
| Acetonitrile | 37.5 | 70 | 65 |
As shown in the table, a solvent of intermediate polarity (CH2Cl2) provides the best balance of conversion and selectivity in this hypothetical case.
Q3: What is a general, reliable protocol for setting up a test reaction?
A3: The following is a robust, general protocol for a small-scale (0.1 mmol) test reaction.
Protocol: Small-Scale Reaction Setup
-
Vial Preparation: Oven-dry a 2 mL reaction vial and a small magnetic stir bar overnight. Allow to cool to room temperature in a desiccator.
-
Inert Atmosphere: Place the vial under an inert atmosphere (Argon or Nitrogen). This can be done by connecting it to a Schlenk line and performing at least three vacuum/backfill cycles.
-
Reagent Addition (in a glovebox or under positive inert gas flow): a. Add the metal precursor (e.g., 2 mol%). b. Add the chiral ligand (e.g., 2.2 mol%). c. Add the solvent (e.g., 0.5 mL) and stir for 10-15 minutes to allow for catalyst pre-formation. d. Add the nucleophile/reaction partner (1.2 equivalents). e. Add the this compound (0.1 mmol, 1.0 equivalent) as a solid or a concentrated solution in the reaction solvent.
-
Reaction Execution: a. Seal the vial tightly with a screw cap containing a PTFE septum. b. Place the vial in a heating block set to the desired temperature. c. Stir for the intended reaction time (e.g., 12-24 hours).
-
Monitoring and Workup: a. To monitor, briefly remove the vial from heating, and under a positive flow of inert gas, withdraw a small aliquot with a syringe and quench it in a separate vial containing a small amount of solvent and silica. Spot this on a TLC plate. b. Once the reaction is complete, cool to room temperature and quench by opening to air and adding a suitable quenching agent (e.g., saturated ammonium chloride solution). c. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with Na2SO4), filter, and concentrate in vacuo.
-
Analysis: Analyze the crude product by 1H NMR for conversion and by chiral HPLC or SFC to determine the stereoselectivity (ee or dr).
References
Solvent effects on the reactivity of 3-Methyleneisobenzofuran-1(3H)-one
Technical Support Center: 3-Methyleneisobenzofuran-1(3H)-one
A Senior Application Scientist's Guide to Solvent Effects on Reactivity
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this highly reactive and versatile building block. As a strained, electron-deficient olefin, its reactivity is profoundly influenced by the choice of solvent. Understanding these interactions is critical to achieving desired outcomes and troubleshooting unexpected results. This document provides in-depth, field-proven insights into optimizing your reactions by mastering solvent effects.
Troubleshooting Guide
This section addresses specific experimental failures and links them to solvent-related causes, offering clear, actionable solutions.
Q1: My Diels-Alder reaction with this compound is sluggish and gives a low yield. What's going wrong?
A1: This is a common issue often rooted in solvent polarity. This compound is a reactive diene, but its Diels-Alder reactions are sensitive to the reaction medium.
-
Causality: Diels-Alder reactions typically proceed through a concerted, non-polar transition state. According to established principles, polar solvents can stabilize the more polar ground-state reactants to a greater extent than the non-polar transition state. This increases the overall activation energy of the reaction, leading to a significant rate deceleration.[1][2] Computational studies on similar systems, like isobenzofuran and ethylene, have shown that reaction barrier energies increase in the solution phase compared to the gas phase.[1]
-
Troubleshooting Steps:
-
Switch to a Non-Polar Solvent: If you are using polar solvents like acetonitrile, DMF, or acetone, switch to a non-polar alternative such as toluene, benzene, or dichloromethane. Toluene is often an excellent starting point.
-
Check for Reactant Aggregation: In some cases, non-polar solvents can lead to poor solubility of polar reaction partners. Ensure your dienophile is sufficiently soluble. If not, a solvent with intermediate polarity, like THF or diethyl ether, might offer a better compromise.
-
Consider Temperature: If the reaction remains slow in a non-polar solvent, a moderate increase in temperature can be effective. However, be cautious, as this can also promote undesired side reactions like polymerization (see Q2). The Diels-Alder reaction is often reversible, and high temperatures can favor the retro-Diels-Alder process.[3]
-
Q2: I'm observing significant polymer formation and my desired product is contaminated. How can I prevent this?
A2: this compound is prone to polymerization due to its activated exocyclic double bond. This is often exacerbated by the wrong solvent choice or reaction conditions.
-
Causality: The double bond is highly electrophilic and can be attacked by nucleophiles, including another molecule of itself, initiating polymerization. This process can be accelerated by polar solvents that enhance the electrophilic character of the Michael acceptor system. Furthermore, trace impurities (acidic or basic) can catalyze this process.
-
Troubleshooting Steps:
-
Use High-Purity, Anhydrous, and Degassed Solvents: Remove any potential initiators. Using freshly distilled or sparged solvents is crucial.
-
Avoid Highly Polar Solvents: Solvents like DMF, DMSO, or protic solvents (methanol, ethanol) can promote polymerization. Stick to less polar options like THF, dichloromethane, or toluene.
-
Control Concentration: Run the reaction at a lower concentration (e.g., <0.1 M). This favors the intramolecular (or bimolecular desired reaction) pathway over the intermolecular polymerization pathway. If adding a reagent, add it slowly to the solution of this compound to keep its instantaneous concentration low.
-
Work at Lower Temperatures: If the desired reaction allows, running it at 0 °C or even lower can significantly suppress the rate of polymerization.
-
Q3: My nucleophilic (aza-Michael or thio-Michael) addition to this compound is not proceeding. What solvent should I use?
A3: The success of nucleophilic additions is a delicate balance of activating the electrophile and preserving the nucleophilicity of the attacking species.
-
Causality: The reaction involves the attack of a nucleophile on the electron-deficient exocyclic carbon.
-
Polar Aprotic Solvents (e.g., THF, Acetonitrile): These are generally a good starting point. They can dissolve a wide range of nucleophiles and do not significantly solvate the nucleophile, leaving it "bare" and more reactive.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can be a double-edged sword. They can activate the electrophile by hydrogen bonding to the carbonyl oxygen, increasing the partial positive charge on the target carbon.[4] However, they can also heavily solvate the nucleophile through hydrogen bonding, drastically reducing its reactivity, especially for anionic or highly basic nucleophiles.[5] For weak nucleophiles like anilines, highly polar protic fluorinated alcohols (like HFIP or TFE) have been shown to be effective by activating the Michael acceptor without passivating the nucleophile.[4][5]
-
-
Troubleshooting Steps:
-
Start with a Polar Aprotic Solvent: THF or acetonitrile are recommended first choices.
-
For Weak Nucleophiles, Consider Protic Solvents: If your nucleophile is weak (e.g., a neutral aniline or thiol), a switch to a protic solvent like ethanol or even TFE might provide the necessary electrophile activation.[4]
-
Use of a Catalyst: In many cases, a base or acid catalyst is required to deprotonate the nucleophile or activate the electrophile, respectively. The choice of solvent must be compatible with the catalyst. For example, strong bases like NaH require anhydrous aprotic solvents like THF or DMF.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and reactivity of this compound.
Q4: What is the general stability of this compound in different classes of solvents?
A4: The stability is highly solvent-dependent and crucial for storage and handling.
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): The compound exhibits the highest stability in these solvents. Solutions in toluene can be stable for several days at low temperatures if kept free of initiators.
-
Polar Aprotic Solvents (e.g., THF, CH₂Cl₂): Moderate stability. While useful as reaction media, long-term storage is not recommended as slow polymerization can occur.
-
Polar Protic Solvents (e.g., Alcohols, Water): Poor stability. These solvents can act as nucleophiles themselves or promote rapid polymerization. Solutions in these solvents should be used immediately. One study noted that some derivatives did not dimerize in air over a few weeks, suggesting some inherent stability, but this should not be relied upon without specific data for the parent compound.[6]
Q5: How does solvent choice influence the reaction pathway between Diels-Alder and nucleophilic addition when a reactant can function as both a dienophile and a nucleophile?
A5: This is an excellent question of chemoselectivity. The solvent can tip the balance between the two competing pathways.
-
Diels-Alder Favored Conditions: Non-polar solvents like toluene or dichloromethane will favor the concerted, less polar Diels-Alder transition state.
-
Nucleophilic Addition Favored Conditions: Polar aprotic solvents like DMF or acetonitrile will favor the formation of charged intermediates typical of a Michael addition pathway. The increased solvent polarity stabilizes the charge separation in the transition state and any potential zwitterionic intermediates.
The workflow below illustrates a decision-making process for solvent selection.
Caption: Solvent selection workflow for this compound.
Q6: Can you provide a general protocol for a Diels-Alder reaction that minimizes solvent-related issues?
A6: Certainly. This protocol emphasizes best practices for solvent handling.
Experimental Protocol: General Diels-Alder Reaction
-
Solvent Preparation: Dry toluene over CaH₂ and distill under an inert atmosphere (N₂ or Ar). Alternatively, use a commercial solvent purification system. Degas the solvent by bubbling N₂ or Ar through it for 15-20 minutes before use.
-
Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with an inert gas inlet), and a rubber septum.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in the prepared anhydrous, degassed toluene to a concentration of 0.1 M.
-
Dienophile Addition: Dissolve the dienophile (1.1 eq) in a minimal amount of the same prepared toluene and add it dropwise to the stirring solution of the diene at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
This protocol provides a self-validating system: by using pure, inert solvents and maintaining an inert atmosphere, you eliminate common variables (water, oxygen, trace acids/bases) that could lead to side reactions, ensuring that any observed issues are more directly related to the intrinsic reactivity of the substrates under those conditions.
Data Summary: Illustrative Solvent Effects
While comprehensive kinetic data for this compound is sparse in the literature, the following table illustrates the expected trends in relative rates for its primary reaction types based on established principles of solvent effects.
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate (Diels-Alder) | Expected Relative Rate (Nucleophilic Addition w/ Weak Nucleophile) |
| Toluene | 2.4 | Non-Polar Aprotic | +++ (Fastest) | + (Slow) |
| THF | 7.6 | Polar Aprotic | ++ (Moderate) | ++ (Moderate) |
| Acetone | 21 | Polar Aprotic | + (Slow) | ++ (Moderate) |
| Acetonitrile | 37.5 | Polar Aprotic | + (Slow) | +++ (Fast) |
| Ethanol | 24.5 | Polar Protic | + (Slow) | +++ (Fastest) |
This table is illustrative. Actual rates depend on the specific reactants and conditions.+++ indicates a faster expected rate, while + indicates a slower expected rate.
The diagram below visualizes the energetic rationale behind solvent effects on a Diels-Alder reaction.
Caption: Energy profile of a Diels-Alder reaction in polar vs. non-polar solvents.
References
-
Wang, Y., Zhu, X., Lin, W., & Zhang, J. (2015). A Novel Synthetic Method of 3-Methyleneisobenfuran-1(3H)-one and Their Derivatives. Chinese Journal of Organic Chemistry. [Link]
-
Prlainović, N. Ž., et al. (2018). Experimental and theoretical study on solvent and substituent effect in 3-(4-substituted)phenylamino)isobenzofuran-1(3H)-ones. Journal of the Serbian Chemical Society. [Link]
-
Silber, E. (n.d.). SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University. [Link]
-
Kadri, M., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. [Link]
-
Bahrami, F., & Fereyduni, E. (2020). Computational Investigation into the Solvent Effect on the Diels-Alder Reaction of Isobenzofuran and Ethylene. Chemical Methodologies. [Link]
-
Singh, R., et al. (2024). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. Molecules. [Link]
-
Wang, H., et al. (2018). Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights | MDPI [mdpi.com]
- 3. Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Scaling the Synthesis of 3-Methyleneisobenzofuran-1(3H)-one for Library Synthesis
Welcome to the technical support center for the synthesis of 3-methyleneisobenzofuran-1(3H)-one and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to scale up the production of this valuable scaffold for library synthesis. As a key structural motif in various biologically active compounds, mastering its synthesis is crucial for advancing drug discovery programs.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the complexities of this synthesis.
I. Overview of Synthetic Strategies and Key Challenges
The synthesis of this compound can be approached through several synthetic routes, each with its own set of advantages and challenges. The choice of method often depends on the starting materials available, the desired scale of the reaction, and the tolerance to specific reagents and byproducts. Common strategies include multi-step syntheses starting from 2-methylbenzoic acid or 2-vinylbenzoic acid derivatives, and palladium-catalyzed methods from o-iodobenzoic acid.[3]
A significant challenge in the synthesis of this molecule is the potential for dimerization or polymerization of the reactive exocyclic double bond, especially under harsh reaction conditions or during prolonged storage. Additionally, purification can be complicated by the presence of persistent byproducts, such as triphenylphosphine oxide in Wittig-based approaches. For library synthesis, where robustness and ease of purification are paramount, careful selection and optimization of the synthetic route are critical.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and its derivatives.
Issue 1: Low or No Product Formation
-
Question: My reaction has stalled, and I'm observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no product formation can stem from several factors, depending on the synthetic route. Here's a systematic approach to diagnosing the issue:
-
Reagent Quality and Stability:
-
Wittig Reagent Decomposition: If you are using a Wittig-based approach, the corresponding phosphonium ylide can be sensitive to moisture and air. Ensure that your Wittig salt is thoroughly dried and the ylide is generated under strictly anhydrous and inert conditions (e.g., dry THF under argon).
-
Grignard Reagent Activity: For methods involving Grignard reagents, it is crucial to use freshly prepared or titrated reagents. The presence of water in the reaction will quench the Grignard reagent.[4] Ensure all glassware is flame-dried and solvents are anhydrous.
-
Palladium Catalyst Inactivation: In palladium-catalyzed reactions, the catalyst can be poisoned by impurities. Ensure your starting materials and solvents are of high purity. Degassing the reaction mixture to remove oxygen is also critical for catalyst longevity.
-
-
Reaction Conditions:
-
Insufficient Temperature: Some steps, like the lactonization of (ortho-hydroxy)aryl acetic acids, may require elevated temperatures to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, a modest increase in temperature might be necessary. Monitor for potential side reactions when increasing the temperature.
-
Improper Base Selection: The choice of base is critical. For instance, in Wittig reactions, a strong base like n-butyllithium or sodium hydride is often required to generate the ylide. In elimination reactions to form the exocyclic double bond, a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is generally preferred to avoid side reactions.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
-
Issue 2: Difficulty in Product Purification
-
Question: I've successfully synthesized the product, but I'm struggling to remove impurities, especially triphenylphosphine oxide. What are the best purification strategies?
-
Answer: Purification of this compound can indeed be challenging. Here are some effective methods:
-
Removal of Triphenylphosphine Oxide (TPPO):
-
Crystallization: If your product is a solid, crystallization is often the most effective method for removing TPPO. A mixed solvent system, such as diethyl ether/hexane or ethyl acetate/hexane, can be effective.
-
Column Chromatography: While standard silica gel chromatography can work, TPPO can sometimes co-elute with the product. To improve separation, you can:
-
Use a less polar eluent system.
-
Add a small amount of a more polar solvent like methanol to the crude mixture before loading it onto the column to help retain the more polar TPPO.
-
-
Precipitation of TPPO: TPPO is sparingly soluble in cold diethyl ether or hexane. After the reaction, you can concentrate the reaction mixture and triturate the residue with cold diethyl ether. The TPPO will often precipitate and can be removed by filtration.
-
-
General Purification Strategies:
-
Acid-Base Extraction: If your product is stable to acidic and basic conditions, and any impurities have acidic or basic functional groups, an acid-base extraction can be a simple and effective purification step.
-
Preparative TLC/HPLC: For small-scale library synthesis, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide high-purity samples.
-
-
Issue 3: Product Instability and Dimerization
-
Question: My purified product seems to be unstable and I suspect it is dimerizing over time. How can I prevent this?
-
Answer: The exocyclic methylene group makes this compound susceptible to dimerization, particularly in the presence of acid, light, or heat.
-
Storage: Store the purified compound at low temperatures (e.g., -20 °C) in a dark container, preferably under an inert atmosphere (argon or nitrogen). If the compound is a solid, this will significantly slow down decomposition.
-
Reaction Quenching and Work-up: During the work-up, avoid strong acidic conditions if possible. Use a mild quenching agent and quickly move to extraction and purification.
-
Inhibitors: For long-term storage of larger quantities, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) in a very small amount (e.g., <0.1%). However, for library compounds intended for biological screening, this may not be desirable.
-
III. Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is most suitable for generating a library of analogs?
-
A1: For library synthesis, a route that is robust, has a broad substrate scope, and allows for late-stage diversification is ideal. The palladium-catalyzed Sonogashira coupling of o-iodobenzoic acid with a variety of terminal alkynes is an excellent choice as it allows for the introduction of diversity at the 3-position in a convergent manner.[5][6][7]
-
-
Q2: What are the key safety precautions to consider when working with the reagents for this synthesis?
-
A2: Several reagents used in these syntheses require careful handling:
-
Organolithium Reagents (e.g., n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere using syringe techniques.
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Anhydrous Solvents: Ensure proper techniques are used for handling and dispensing anhydrous solvents to maintain their dryness and prevent accidents.
-
-
-
Q3: Can I use 2-formylbenzoic acid as a starting material?
-
A3: Yes, 2-formylbenzoic acid (o-phthalaldehydic acid) is a viable starting material. It exists in equilibrium with its cyclic lactol form, 3-hydroxyisobenzofuran-1(3H)-one. This hydroxyl group can be converted to a leaving group (e.g., via tosylation or conversion to a halide) followed by elimination to form the exocyclic methylene group.[8] This approach is particularly useful for synthesizing 3-substituted derivatives via nucleophilic substitution at the 3-position.[8][9]
-
IV. Comparative Analysis of Key Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Pros | Cons | Suitability for Library Synthesis |
| Wittig-based Route | 2-Methylbenzoic Acid | NBS, PPh₃, Strong Base | Readily available starting material. | Multi-step, purification from TPPO can be difficult. | Moderate |
| Elimination Route | 2-Vinylbenzoic Acid | m-CPBA, PBr₃ or TsCl, Base | Good yields reported.[3] | Multi-step, requires handling of potentially hazardous reagents. | Moderate |
| Palladium-catalyzed Route | o-Iodobenzoic Acid | Terminal Alkynes, Pd catalyst, CuI | Convergent, allows for late-stage diversification. | Requires handling of metal catalysts, potential for metal contamination in the final product. | High |
| Oxidation Route | Indane Derivatives | O₂, Subcritical H₂O | "Green" and potentially one-step.[10] | Requires specialized high-pressure equipment, substrate scope may be limited. | Low |
V. Detailed Experimental Protocols
Protocol 1: Synthesis via Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol is adapted from methodologies that utilize a Sonogashira coupling followed by an intramolecular cyclization.
Caption: Workflow for Pd-catalyzed synthesis.
Step-by-Step Procedure:
-
Sonogashira Coupling:
-
To a flame-dried Schlenk flask under an argon atmosphere, add o-iodobenzoic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous and degassed triethylamine (3.0 eq) and THF.
-
To this mixture, add the terminal alkyne (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 2-alkynylbenzoic acid by column chromatography on silica gel.
-
-
Lactonization:
-
Dissolve the purified 2-alkynylbenzoic acid in a suitable solvent such as acetonitrile.
-
Add a base, for example, sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the base, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the this compound derivative.
-
Protocol 2: Synthesis from 2-Methylbenzoic Acid via a Wittig-based approach
Caption: Multi-step synthesis from 2-methylbenzoic acid.
A detailed, multi-step synthesis starting from 2-methylbenzoic acid has been reported, involving esterification, radical bromination, formation of a phosphonium salt, Wittig reaction, hydrolysis, iodolactonization, and final elimination to furnish the target compound.[3]
VI. Conclusion
The synthesis of this compound for library synthesis requires careful consideration of the synthetic route, potential side reactions, and purification strategies. The palladium-catalyzed approach offers significant advantages in terms of convergence and adaptability for creating diverse libraries. By understanding the common pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can efficiently and reliably produce these valuable compounds for their drug discovery endeavors.
References
-
Synthesis of this compound and Their Derivatives. ResearchGate. [Link]
-
One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. ResearchGate. [Link]
-
One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. PMC. [Link]
- Method for producing isobenzofuran-1 (3H) -one compound.
-
Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. [Link]
-
Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives. ResearchGate. [Link]
-
Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. [Link]
-
3-Methyl-1(3H)-isobenzofuranone. PubChem. [Link]
-
β-BENZOYLPROPIONIC ACID. Organic Syntheses Procedure. [Link]
-
Syntheses of substituted 3-methyleneisoindolin-1-ones by a palladium-catalyzed Sonogashira coupling-carbonylation-hydroamination sequence in phosphonium salt-based ionic liquids. PubMed. [Link]
-
Synthesis of Benzoic Acid. Chem21Labs. [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. NIH. [Link]
-
Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). PrepChem.com. [Link]
-
Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. Synfacts. [Link]
-
Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives. Semantic Scholar. [https://www.semanticscholar.org/paper/Pd-Cu-catalyzed-access-to-novel-3-(benzofuran-2-ylm-Kaur-Arora/b5f850787e97d8382c73330e70a31613916962f9]([Link]
Sources
- 1. One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem21labs.com [chem21labs.com]
- 5. Syntheses of substituted 3-methyleneisoindolin-1-ones by a palladium-catalyzed Sonogashira coupling-carbonylation-hydroamination sequence in phosphonium salt-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans / Synfacts, 2011 [sci-hub.box]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. imjst.org [imjst.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Methyleneisobenzofuran-1(3H)-one
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 3-Methyleneisobenzofuran-1(3H)-one. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the isolation and purification of this valuable synthetic intermediate.
I. Frequently Asked Questions (FAQs)
Q1: My crude NMR shows a complex mixture of products. What are the most common impurities I should expect?
A1: The impurity profile of your crude this compound product is highly dependent on the synthetic route employed. However, several common impurities are frequently observed across different synthetic strategies. These can be broadly categorized as:
-
Unreacted Starting Materials: Depending on your synthesis, this could include compounds like 2-vinylbenzoic acid or 2-methylbenzoic acid derivatives.[1]
-
Reaction Intermediates: Incomplete conversion can lead to the presence of intermediates such as 3-hydroxymethylisobenzofuran-1(3H)-one or 3-(halomethyl)isobenzofuran-1(3H)-one.[1]
-
Byproducts from Specific Reactions: If a Wittig-type reaction is used, a common and often difficult-to-remove byproduct is triphenylphosphine oxide.
-
Isomers and Rearrangement Products: Under certain conditions, isomerization to the thermodynamically more stable endocyclic double bond isomer or formation of isocoumarin derivatives can occur.[1]
-
Degradation Products: The exocyclic methylene group is reactive and can be susceptible to hydrolysis or polymerization, leading to oligomeric or polymeric materials, or hydrolysis to 2-acetylbenzoic acid.
Q2: What are the recommended general methods for purifying crude this compound?
A2: The two most effective and widely used purification techniques for this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is generally the most effective method for separating the target compound from a complex mixture of impurities with varying polarities. Silica gel is the standard stationary phase.
-
Recrystallization: If the crude product is of moderate to high purity, recrystallization can be an excellent method to obtain highly pure material. The choice of solvent is critical for successful recrystallization.
Q3: Is this compound stable during purification and storage?
A3: While one study suggests that this compound does not dimerize in air over a few weeks, the exocyclic α,β-unsaturated lactone is an inherently reactive functional group.[1] It can be sensitive to:
-
pH: Both strongly acidic and basic conditions should be avoided during workup and purification to prevent hydrolysis of the lactone or addition reactions to the exocyclic double bond.
-
Heat: Prolonged exposure to high temperatures can induce polymerization or degradation. It is advisable to use minimal heat during solvent removal and recrystallization.
-
Light: As with many conjugated systems, prolonged exposure to UV light may lead to degradation or polymerization. Storage in amber vials is recommended.
For long-term storage, it is best to keep the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere.
II. Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a powerful tool for the purification of this compound. However, success depends on the correct choice of parameters.
Identifying Impurities by TLC and ¹H NMR
Before attempting a column, it is crucial to analyze your crude product by Thin Layer Chromatography (TLC) and ¹H NMR to identify the major impurities and select an appropriate solvent system.
| Impurity | Typical ¹H NMR Signals (CDCl₃) | Approximate Polarity | TLC Elution Profile (Hexane/EtOAc) |
| Triphenylphosphine Oxide | Multiplets at ~7.4-7.8 ppm | More polar than product | Streaky spot, often close to the product |
| 2-Vinylbenzoic Acid | Vinyl protons (~5.4-7.7 ppm), aromatic protons (~7.3-8.1 ppm), carboxylic acid proton (broad, >10 ppm) | Very polar (baseline on TLC) | Remains at the baseline |
| 3-Hydroxymethylisobenzofuran-1(3H)-one | Methylene protons (~3.7-3.9 ppm), methine proton (~5.6-5.8 ppm), aromatic protons (~7.4-7.9 ppm) | More polar than product | Lower Rf than the product |
| Starting Aldehyde/Ketone | Varies depending on the starting material | Varies | Varies |
Recommended Column Chromatography Protocol
This protocol is a general guideline and may require optimization based on your specific impurity profile.
1. Stationary Phase:
-
Standard silica gel (60 Å, 40-63 µm particle size).
2. Mobile Phase Selection:
-
A common and effective eluent system is a gradient of ethyl acetate in hexanes.
-
Start by developing a TLC in various ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc). The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.
3. Column Packing and Loading:
-
Dry packing the column is often sufficient.
-
For loading, dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" technique generally results in better separation.
4. Elution:
-
Begin with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.
-
The product, being moderately polar, will elute after non-polar impurities. More polar impurities like triphenylphosphine oxide and 3-hydroxymethylisobenzofuran-1(3H)-one will elute later.
Troubleshooting Common Column Chromatography Issues
Problem: Poor separation between the product and a close-running impurity (e.g., triphenylphosphine oxide).
-
Cause & Solution: The polarity of the eluent may be too high, causing the compounds to move too quickly down the column.
-
Action: Use a shallower gradient. Start with a lower percentage of ethyl acetate and increase it in smaller increments. For particularly difficult separations, consider using a different solvent system, such as dichloromethane/hexanes or toluene/ethyl acetate.
-
Problem: The product is eluting as a broad band, leading to low purity and recovery.
-
Cause & Solution: This can be due to several factors:
-
Overloading the column: The amount of crude material is too high for the amount of silica gel. A general rule of thumb is a mass ratio of crude material to silica gel of 1:30 to 1:100.
-
Poorly packed column: Channels or cracks in the silica bed will lead to uneven flow and band broadening. Ensure the silica is packed uniformly.
-
Inappropriate solvent for loading: If the compound is loaded in a solvent that is too strong (too polar), it will spread out at the top of the column before chromatography begins. Use a non-polar solvent like dichloromethane or toluene for loading.
-
Problem: No product is recovered from the column.
-
Cause & Solution:
-
Product is too polar: The product may be stuck to the silica gel. Check the TLC to ensure the product is moving off the baseline in your chosen solvent system. If necessary, increase the polarity of the eluent significantly at the end of the run (e.g., flush with 100% ethyl acetate or even 5% methanol in dichloromethane).
-
Product degradation: The silica gel may be too acidic, causing degradation of the sensitive exocyclic methylene lactone.
-
Action: Deactivate the silica gel by treating it with a small amount of a weak base like triethylamine in the eluent (e.g., 0.1-1% triethylamine in the hexane/ethyl acetate mixture).
-
-
Workflow for Column Chromatography Purification
Caption: Workflow for Flash Column Chromatography Purification.
III. Troubleshooting Guide: Recrystallization
Recrystallization is an ideal final purification step to obtain highly pure, crystalline this compound, especially after an initial purification by column chromatography.
Solvent Selection for Recrystallization
The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at an elevated temperature (e.g., the solvent's boiling point).
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert towards the compound.
-
Be easily removable from the purified crystals.
Recommended Solvents to Screen:
-
Single Solvents:
-
Ethanol
-
Isopropanol
-
Toluene
-
Ethyl acetate
-
-
Solvent Pairs (for when no single solvent is ideal):
-
Hexane/Ethyl Acetate
-
Hexane/Dichloromethane
-
Ethanol/Water
-
General Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it fully dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Common Recrystallization Issues
Problem: The compound "oils out" instead of forming crystals.
-
Cause & Solution: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too supersaturated.
-
Action:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
-
-
Problem: No crystals form upon cooling.
-
Cause & Solution: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth.
-
Action:
-
Try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound.
-
If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Cool the solution to a lower temperature (e.g., in a freezer).
-
-
Problem: Low recovery of the purified product.
-
Cause & Solution: Too much solvent was used initially, or the compound has significant solubility in the cold solvent.
-
Action:
-
In future attempts, use a smaller volume of solvent to create a more saturated solution.
-
Cool the filtrate to a lower temperature to try and recover more product.
-
Consider using a different solvent in which the compound is less soluble at cold temperatures.
-
-
Decision Tree for Recrystallization
Caption: Decision Tree for Troubleshooting Recrystallization.
IV. References
-
Zhang J, Wu J, Wang Y, Zhao D, Jia H. Synthesis of this compound and Their Derivatives. Chinese Journal of Organic Chemistry. 2012;32(12):2344-2349. Available from: [Link]
Sources
Managing exothermic reactions during the synthesis of isobenzofuranones
Technical Support Center: Synthesis of Isobenzofuranones
Welcome to the technical support center for the synthesis of isobenzofuranone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with these synthetic procedures, with a particular focus on the identification and management of potentially hazardous exothermic reactions. The information provided herein is grounded in established chemical principles and safety protocols to ensure both successful synthesis and a secure laboratory environment.
Troubleshooting Guide: Managing Exothermic Events
The synthesis of isobenzofuranones, also known as phthalides, can involve highly exothermic steps, particularly during cyclization or when using reactive reagents.[1][2] An uncontrolled release of heat can lead to a thermal runaway, posing significant safety risks and compromising reaction yield and purity.[3] The following guide addresses specific issues you may encounter.
| Issue Observed | Probable Cause(s) | Recommended Solutions & Explanations |
| 1. Rapid, Uncontrolled Temperature Spike (>10°C) During Reagent Addition | A. Rate of Reagent Addition Exceeds Cooling Capacity: The reaction is generating heat faster than the cooling system can remove it. This is common when scaling up reactions where the surface-area-to-volume ratio decreases. B. Inadequate Cooling: The cooling bath (e.g., ice-water) is insufficient for the scale or inherent exothermicity of the reaction. C. Poor Heat Transfer: Inefficient stirring or a thick reaction mixture is preventing uniform heat dissipation from the reaction's core to the flask walls. | Immediate Actions: 1. Immediately cease the addition of the reagent. 2. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. 3. Ensure the cooling bath is topped up and making good contact with the flask. Preventative Measures: • Control the Rate: Add the limiting reagent slowly and portion-wise or via a syringe pump to keep the internal temperature within a narrow, predetermined range (e.g., ±2°C). This ensures the reaction is "addition-controlled" rather than "kinetically-controlled." • Enhance Cooling: Use a more effective cooling bath (e.g., ice/brine, dry ice/acetone). Ensure the flask is adequately immersed. • Improve Agitation: Use an overhead mechanical stirrer for viscous mixtures or larger volumes to ensure efficient heat transfer. |
| 2. Low Yield and Significant Impurity Formation | A. Localized Hotspots: Poor mixing can create localized areas of high temperature, even if the bulk temperature appears controlled. These hotspots can trigger side reactions or product decomposition. B. Elevated Reaction Temperature: The overall reaction temperature, while stable, may be too high, favoring undesired reaction pathways. Many isobenzofuranone syntheses are sensitive to reaction conditions.[4] | Optimization Strategies: • Reverse Addition: Consider adding the reaction mixture to the reagent instead of the other way around to maintain a low concentration of the reactive species. • Temperature Screening: Conduct small-scale trial reactions at various temperatures to identify the optimal balance between reaction rate and selectivity.[4] • Calorimetric Analysis: For critical processes, use Heat Flow Calorimetry (HFC) to precisely measure the rate of heat evolution and identify safe operating windows.[5][6] This provides quantitative data on the total heat of reaction and the rate of heat release, which is essential for safe scale-up.[5] |
| 3. Reaction Fails to Initiate, Then Spikes Violently | A. Reagent Accumulation: The reaction has an induction period, and the reactive reagent is being added and accumulating without reacting. Once the reaction initiates, the accumulated reagent reacts all at once, leading to a dangerous exotherm.[5] | Ensuring Controlled Initiation: 1. Add a Small Initial Charge: Add a small portion (e.g., 5%) of the reagent and wait for a slight, controlled temperature increase (1-2°C) to confirm that the reaction has initiated before proceeding with the slow, continuous addition. 2. Use a Catalyst/Initiator: If applicable, ensure the catalyst is active and present before starting the main reagent addition. Some syntheses may require specific conditions to start.[7] 3. Monitor Closely: Use a sensitive temperature probe to detect the subtle exotherm of initiation. Never add the bulk of a reagent if initiation has not been confirmed. |
| 4. Exotherm Becomes Unmanageable During Scale-Up | A. Surface-Area-to-Volume Ratio: As reaction volume increases, the surface area available for heat exchange does not increase proportionally. A 10x increase in volume does not result in a 10x increase in cooling capacity, making heat removal far less efficient.[8] | Scale-Up Protocol: • Never Scale Linearly: Do not simply multiply all reagent quantities. The addition rate, in particular, must be adjusted based on the new thermal constraints. • Pilot Study: Perform an intermediate-scale reaction (e.g., 2-3x) to assess thermal behavior before attempting a full-scale synthesis. • Mandatory Calorimetry: For any significant scale-up of a known exothermic reaction, performing a safety assessment using techniques like Heat Flow Calorimetry or Reaction Calorimetry (RC1) is the industry standard.[5][9] This data is used to model the thermal behavior at scale and define critical safety parameters. |
Experimental Protocol: A Safety-First Approach to a Potentially Exothermic Isobenzofuranone Synthesis
This generalized protocol emphasizes the core principles of thermal management. It is based on common synthetic routes, such as the cyclization of 2-acylbenzoic acids.[8]
1. Apparatus Setup:
- Select a round-bottom flask that is no more than 50% full at the final reaction volume to provide adequate headspace.
- Set up an efficient overhead mechanical stirrer. Magnetic stirring is often inadequate for ensuring homogenous temperature in viscous or large-scale reactions.
- Insert a thermocouple or digital thermometer through a sealed adapter to monitor the internal reaction temperature. Do not rely on the bath temperature.
- Equip the flask with a pressure-equalizing addition funnel or a syringe pump for controlled, dropwise addition of the key reagent.
- Prepare a cooling bath (e.g., ice-water, ice-brine) in a container large enough to allow immersion of the flask well above the level of the reaction mixture.
2. Reagent Preparation:
- Dissolve the starting material (e.g., a substituted 2-formylbenzoic acid) in an appropriate solvent within the reaction flask and cool the mixture to the target starting temperature (e.g., 0-5°C).
- Prepare the solution of the second reagent (e.g., a reducing agent or organometallic reagent) in the addition funnel or syringe.
3. Controlled Addition and Monitoring:
- Begin vigorous stirring.
- Add a small initial amount (~5%) of the reagent from the addition funnel.
- Crucial Step: Monitor the internal temperature for a 1-2°C rise to confirm reaction initiation. If no exotherm is observed, troubleshoot (check catalyst, reagent purity, etc.) before proceeding.
- Once initiation is confirmed, begin a slow, continuous addition of the reagent. The addition rate should be manually or automatically controlled to maintain the internal temperature within a strict range (e.g., ±2°C of the setpoint).
- If the temperature rises above the set limit, immediately stop the addition and wait for the cooling system to bring it back down before resuming at a slower rate.
4. Reaction Completion and Quenching:
- After the addition is complete, continue stirring at the reaction temperature and monitor for any delayed exotherm.
- Quench the reaction cautiously. The quenching process itself can be exothermic. The quenching agent should be added slowly, with continued cooling.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to isobenzofuranones, and which are most likely to be exothermic?
A: Common routes include the reduction of phthalic anhydride derivatives, cyclization of o-acylbenzoic acids, and condensation reactions.[2][10][11] Reactions involving strong reducing agents (e.g., sodium borohydride), organometallic reagents (e.g., Grignard reagents), or strong acids/bases for cyclization are often highly exothermic.[2][8] For example, the condensation of a phenol with phthalic anhydride in the presence of a strong acid like sulfuric acid is a classic method that requires careful temperature control.[2][12]
Q2: How can I quantitatively assess the thermal risk of my reaction before running it?
A: The most reliable method is through reaction calorimetry.[5] A Heat Flow Calorimeter (HFC) or an Isothermal Reaction Calorimeter (such as an RC1) mimics the conditions of a batch reactor and measures the rate of heat evolution in real-time.[5][13] This data allows you to determine key safety parameters like the total heat of reaction (ΔHr), the maximum rate of heat release, and the adiabatic temperature rise, which predicts the maximum temperature the reaction would reach if cooling were to fail.[9]
Q3: What role does the solvent play in managing an exotherm?
A: The solvent is critical for several reasons:
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature rise, acting as a thermal buffer.
-
Boiling Point: A solvent with a low boiling point can begin to boil if the temperature spikes, leading to a rapid pressure increase in a closed system. However, in an open system, the refluxing can provide a powerful cooling mechanism (latent heat of vaporization). This must be planned for and controlled.
-
Viscosity: The solvent choice affects the viscosity of the reaction mixture, which in turn impacts the efficiency of stirring and heat transfer.
Q4: What immediate actions should I take in the event of a thermal runaway?
A: A thermal runaway is an emergency. The priority is personnel safety.
-
Alert Others: Immediately inform colleagues and the lab supervisor.
-
Cease Additions: Stop all reagent feeds.
-
Activate Emergency Cooling: If a pre-planned emergency cooling system is available (e.g., a quench bath, a deluge system), activate it.
-
Evacuate: If the temperature is rising rapidly and cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures. Do not attempt to contain a reaction that is already out of control.
Q5: Are there non-calorimetric methods to estimate reaction exothermicity?
A: Yes, while less precise, you can make initial estimates.
-
Literature Review: Check for reports on similar reactions. Pay close attention to any mentioned exotherms or specific temperature control measures.
-
Thermochemical Calculations: Use bond dissociation energies to estimate the enthalpy of reaction (ΔHr). Software packages are available for this, but they provide theoretical values that may not capture all aspects of the real reaction system.
-
Small-Scale Test: A carefully monitored, small-scale reaction using a sensitive thermometer can give a qualitative indication of the exotherm's magnitude. Record the maximum temperature reached (Tmax) and the time it takes.
Visualization of a Thermal Safety Workflow
The following diagram outlines a decision-making process for safely conducting a potentially exothermic synthesis of an isobenzofuranone.
Caption: Decision workflow for managing exothermic risks in isobenzofuranone synthesis.
References
-
Synthesis of 1‐(3 H )isobenzofuranone compounds by tin powder promoted cascade condensation reaction. (2021). ResearchGate. Available at: [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026). ACS Omega. Available at: [Link]
- Methods and reaction mixtures for controlling exothermic reactions. Google Patents.
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026). ACS Publications. Available at: [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. Available at: [Link]
-
Dixon-Jackson, K. Heat flow calorimetry - application and techniques. IChemE. Available at: [Link]
-
Phthalide. Organic Syntheses Procedure. Available at: [Link]
-
Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung. Available at: [Link]
-
Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. (2024). ResearchGate. Available at: [Link]
-
Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. (2024). NIH. Available at: [Link]
-
Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. (2023). NIH. Available at: [Link]
-
Synthesis, resolution, and antiplatelet activity of 3-substituted 1(3H)-isobenzofuranone. (2007). PubMed. Available at: [Link]
-
Phthalimides: developments in synthesis and functionalization. (2024). RSC Publishing. Available at: [Link]
-
Preparation of Phthalimide. BYJU'S. Available at: [Link]
-
Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials. (2023). MDPI. Available at: [Link]
-
3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. (2022). MDPI. Available at: [Link]
-
A modular 3D printed isothermal heat flow calorimeter for reaction calorimetry in continuous flow. (2020). Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
- Process for the production of phthalimides. Google Patents.
-
Phthalic Anhydride. PubChem. Available at: [Link]
-
Isothermal microcalorimetry, a new tool to monitor drug action against Trypanosoma brucei and Plasmodium falciparum. (2012). PubMed. Available at: [Link]
-
How to Prevent thermal Runaway in Li Ion Batteries. (2020). YouTube. Available at: [Link]
-
A review of thermal runaway prevention and mitigation strategies for lithium-ion batteries. (2025). ScienceDirect. Available at: [Link]
-
Fitting isoperibolic calorimeter data for reactions with pseudo-first order chemical kinetics. ResearchGate. Available at: [Link]
-
Exothermic Reactions: Its Energy Release and Applications. (2023). Walsh Medical Media. Available at: [Link]
-
3-bromophthalide. Organic Syntheses Procedure. Available at: [Link]
-
Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. (2025). ResearchGate. Available at: [Link]
-
Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. MDPI. Available at: [Link]
-
Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter. (2018). RSC Publishing. Available at: [Link]
-
Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride. (2015). RSC Publishing. Available at: [Link]
-
1,3-Isobenzofurandione. US EPA. Available at: [Link]
-
Phthalic anhydride. Wikipedia. Available at: [Link]
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- 8. Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, resolution, and antiplatelet activity of 3-substituted 1(3H)-isobenzofuranone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phthalic anhydride - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 3-Methyleneisobenzofuran-1(3H)-one
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methyleneisobenzofuran-1(3H)-one, a valuable heterocyclic compound in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the intricacies of spectral interpretation, offering a comparative analysis with a structurally related analogue, (Z)-3-benzylideneisobenzofuran-1(3H)-one. The content herein is grounded in established spectroscopic principles and supported by experimental insights to ensure scientific integrity and practical applicability.
Introduction to this compound
This compound, also known as methylenephthalide, belongs to the isobenzofuranone class of compounds, which are characterized by a fused γ-lactone and benzene ring system. This structural motif is present in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2] The exocyclic methylene group in the 3-position imparts unique reactivity to the molecule, making it a versatile building block in organic synthesis. Accurate structural elucidation is paramount for its application, and NMR spectroscopy stands as the most powerful tool for this purpose.
Core Principles of NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The key parameters obtained from NMR spectra are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Protons or carbons in different chemical environments will resonate at different frequencies, providing crucial information about functional groups and molecular connectivity. Electronegative atoms and unsaturated groups, for instance, tend to deshield nearby nuclei, shifting their signals to a higher chemical shift (downfield).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.
-
Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of neighboring magnetic nuclei, causing signals to split into multiple peaks (multiplets). The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of neighboring protons and their dihedral angles.
-
¹³C NMR Spectroscopy: This technique provides information about the carbon framework of a molecule. Typically, ¹³C NMR spectra are proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms attached to it.
¹H and ¹³C NMR Spectral Analysis of this compound
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the exocyclic methylene protons.
-
Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the substitution pattern, these protons will form a complex multiplet system. The proton ortho to the carbonyl group is expected to be the most deshielded and appear at the lowest field.
-
Exocyclic Methylene Protons (2H): The two protons of the exocyclic methylene group are diastereotopic and are expected to appear as two distinct signals, likely singlets or narrowly split doublets, in the region of δ 5.0-6.0 ppm. Their chemical shift is influenced by the anisotropic effect of the carbonyl group and the double bond.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
-
Carbonyl Carbon: The lactone carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 165-175 ppm.
-
Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 120-150 ppm. The carbons directly attached to the lactone ring and the carbonyl group will have distinct chemical shifts from the other aromatic carbons.
-
Olefinic Carbons: The two carbons of the exocyclic double bond are expected to appear in the vinylic region. The quaternary carbon (C3) will likely be around δ 140-150 ppm, while the methylene carbon (=CH₂) will be at a higher field, around δ 90-110 ppm.
Comparative Analysis: this compound vs. (Z)-3-Benzylideneisobenzofuran-1(3H)-one
To provide a practical context for the spectral analysis, we will compare the predicted data for this compound with the known spectral features of a closely related analogue, (Z)-3-benzylideneisobenzofuran-1(3H)-one. The synthesis and biological evaluation of this compound have been extensively studied.
| Compound | ¹H NMR Data (Predicted/Reported) | ¹³C NMR Data (Predicted/Reported) |
| This compound | Aromatic protons: ~δ 7.0-8.0 (m, 4H)Methylene protons: ~δ 5.0-6.0 (2s, 2H) | Carbonyl: ~δ 165-175Aromatic: ~δ 120-150Olefinic: C= ~δ 140-150, =CH₂ ~δ 90-110 |
| (Z)-3-Benzylideneisobenzofuran-1(3H)-one | Aromatic protons: ~δ 7.0-8.5 (m, 9H)Vinylic proton: ~δ 6.0-6.5 (s, 1H) | Carbonyl: ~δ 165-170Aromatic/Olefinic: ~δ 120-150 |
Key Differences and Rationale:
-
Number of Aromatic Protons: The most obvious difference is the number of aromatic protons. The benzylidene derivative has an additional phenyl group, resulting in a total of nine aromatic protons compared to four in the methylene analogue.
-
Vinylic vs. Methylene Protons: In the benzylidene derivative, the exocyclic double bond has a single vinylic proton, which typically appears as a singlet in the region of δ 6.0-6.5 ppm. In contrast, the methylene analogue has two diastereotopic exocyclic methylene protons, which would appear as two separate signals.
-
¹³C NMR: The ¹³C NMR spectrum of the benzylidene derivative will show additional signals for the carbons of the benzylidene phenyl group. The chemical shift of the exocyclic vinylic carbon will also differ from that of the methylene carbon in the parent compound.
This comparative analysis highlights how subtle changes in molecular structure lead to significant and predictable differences in NMR spectra, underscoring the power of this technique in structural confirmation.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra for compounds like this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. It is important to note that the choice of solvent can influence the chemical shifts of the signals.[1]
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than a ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals by determining the number of attached protons (CH, CH₂, CH₃).
-
-
Two-Dimensional (2D) NMR (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton and proton-carbon correlations, providing a detailed map of the molecular structure.
-
Visualization of Methodologies
Workflow for NMR-Based Structural Elucidation
Caption: Workflow for structural elucidation using NMR spectroscopy.
Key ¹H-¹³C HMBC Correlations in this compound
Caption: Expected key HMBC correlations for this compound.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural determination of this compound and its derivatives. This guide has provided a detailed framework for understanding the expected spectral features of the target molecule, a comparative analysis with a structurally related compound, and a robust experimental protocol for acquiring high-quality NMR data. By applying the principles and methodologies outlined herein, researchers can confidently characterize these important heterocyclic compounds, paving the way for their application in various fields of chemical science.
References
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A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]
-
¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link]
-
Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. ResearchGate. Available at: [Link]
-
Supporting Information. Beilstein Journals. Available at: [Link]
-
3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin. MDPI. Available at: [Link]
-
Synthesis and characterization of 3,3'-(disulfanediylbis(methylene))bis(1-(4-bromophenyl)-4- (4-chlorophenyl)azetidin-2-one). ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. Available at: [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available at: [Link]
-
Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents. PubMed. Available at: [Link]
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Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results. Available at: [Link]
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(PDF) Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents. ResearchGate. Available at: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. MDPI. Available at: [Link]
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Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC. Available at: [Link]
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ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. ResearchGate. Available at: [Link]
-
¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available at: [Link]
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Synthesis, complete assignment of ¹H- and ¹³C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. ResearchGate. Available at: [Link]
-
Unexpected ¹H NMR after harsh hydrolysis (48% HBr/AcOH, 110 °C): no benzylic CH₂, instead 3 isolated aromatic singlets (1:1:1). What product could this be? Reddit. Available at: [Link]
-
How does solvent choice effect chemical shift in NMR experiments? Reddit. Available at: [Link]
Sources
A Comparative Guide to the Analytical Characterization of 3-Methyleneisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Methyleneisobenzofuran-1(3H)-one
This compound, a reactive α,β-unsaturated lactone, is a key structural motif found in a variety of natural products and pharmacologically active compounds. Its inherent reactivity, stemming from the exocyclic methylene group conjugated with the lactone carbonyl, makes it a valuable synthon in organic chemistry. However, this reactivity also poses a challenge for its accurate characterization. This guide provides an in-depth comparison of mass spectrometry and other common analytical techniques for the unambiguous identification and structural elucidation of this important molecule. While direct, publicly available spectral data for this compound is limited, this guide synthesizes information from closely related analogs and established spectroscopic principles to provide a robust analytical framework.
Mass Spectrometry: Unraveling the Fragmentation Pattern
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₉H₆O₂; Molecular Weight: 146.14 g/mol ), electron ionization (EI) would be a standard method for generating a fragmentation pattern.
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to be driven by the inherent stability of the aromatic ring and the lability of the lactone functionality. The primary fragmentation pathways are predicted as follows:
-
Loss of Carbon Monoxide (CO): The most anticipated initial fragmentation is the neutral loss of a CO molecule (28 Da) from the lactone carbonyl group. This is a common fragmentation pathway for phthalide-type structures.[1][2] This would result in a fragment ion with an m/z of 118. The resulting ion is likely a resonance-stabilized benzofuran radical cation.
-
Formation of the Benzoyl Cation: Cleavage of the lactone ring can also lead to the formation of the stable benzoyl cation (C₆H₅CO⁺) with an m/z of 105. This would involve the loss of a C₂H₂O radical.
-
Loss of the Exocyclic Methylene Group: While less common, fragmentation involving the exocyclic methylene group could occur, potentially through rearrangements.
The predicted major fragments and their proposed structures are summarized in the table below.
| m/z | Proposed Fragment | Formula | Notes |
| 146 | Molecular Ion [M]⁺• | [C₉H₆O₂]⁺• | The parent ion. |
| 118 | [M - CO]⁺• | [C₈H₆O]⁺• | Resulting from the loss of carbon monoxide. |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | The benzoyl cation. |
| 90 | [M - CO - CO]⁺• or [C₇H₆]⁺• | [C₇H₆]⁺• | Possible subsequent loss of CO from the m/z 118 fragment or rearrangement. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | The phenyl cation, a common fragment from benzene-containing compounds. |
Experimental Workflow: Electron Ionization Mass Spectrometry (EI-MS)
Caption: Workflow for EI-MS analysis of this compound.
Comparative Analysis with Other Spectroscopic Techniques
While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive characterization relies on complementary spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The exocyclic methylene protons will likely appear as two distinct signals due to their diastereotopic nature, each showing geminal coupling. The aromatic protons will appear in the typical downfield region (7-8 ppm).
-
¹³C NMR: The carbon NMR will show nine distinct signals. The carbonyl carbon of the lactone will be the most downfield signal. The quaternary carbon of the double bond and the carbonyl carbon will be readily identifiable.
Predicted NMR Data for this compound:
| Technique | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ~5.0 - 5.5 (2H, m) | Exocyclic methylene protons. |
| ~7.3 - 7.9 (4H, m) | Aromatic protons. | |
| ¹³C NMR | ~165 - 170 | Lactone carbonyl carbon (C=O). |
| ~140 - 145 | Quaternary olefinic carbon. | |
| ~120 - 135 | Aromatic carbons. | |
| ~95 - 105 | Methylene carbon (=CH₂). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions will be from the carbonyl group and the carbon-carbon double bond.
Predicted IR Absorption Frequencies:
| Functional Group | Predicted Absorption (cm⁻¹) | Notes |
| C=O (Lactone) | ~1780 - 1760 | The high frequency is characteristic of a five-membered lactone. Conjugation may slightly lower this value.[3] |
| C=C (Alkene) | ~1660 - 1640 | Conjugated C=C stretch. |
| C-O (Ester) | ~1300 - 1200 and ~1100 - 1000 | C-O stretching vibrations. |
| =C-H (Alkene) | ~3100 - 3000 | Vinylic C-H stretch. |
| C-H (Aromatic) | ~3100 - 3000 | Aromatic C-H stretch. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl, KBr).
-
ATR: Place the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Conclusion: A Multi-faceted Approach to Characterization
The structural elucidation of a reactive molecule like this compound necessitates a multi-technique approach. While mass spectrometry provides the definitive molecular weight and key fragmentation information, NMR and IR spectroscopy are indispensable for confirming the connectivity and functional groups within the molecule. The predicted data and fragmentation pathways presented in this guide offer a robust framework for researchers to confidently identify and characterize this important chemical entity. By combining these powerful analytical tools, scientists can ensure the integrity and purity of their materials, a critical aspect in both fundamental research and drug development.
References
-
Synthesis of this compound and Their Derivatives. (2015). Chinese Journal of Organic Chemistry. [Link]
-
Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. (2022). Journal of the American Society for Mass Spectrometry. [Link]
-
IR Absorption Table. University of Colorado Boulder. [Link]
Sources
A Comparative Guide to the Diels-Alder Reactivity of 3-Methyleneisobenzofuran-1(3H)-one and Furan
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic systems. The choice of diene is paramount to the success and efficiency of this powerful [4+2] cycloaddition. This guide provides a detailed comparison of the reactivity of two distinct dienes: the aromatic heterocycle furan and the exocyclic diene 3-Methyleneisobenzofuran-1(3H)-one. While furan is a well-characterized and widely utilized diene, this compound represents a more reactive, albeit less documented, analogue. This document aims to provide a comprehensive analysis of their respective reactivities, supported by available experimental data and theoretical insights, to aid researchers in selecting the appropriate diene for their synthetic endeavors.
Introduction to the Dienes
Furan , a five-membered aromatic heterocycle, is a readily available and versatile building block in organic synthesis. Its aromatic character, however, comes at the cost of reduced reactivity in Diels-Alder reactions compared to non-aromatic dienes. The participation of the furan ring in a cycloaddition necessitates the temporary disruption of its aromaticity, leading to a significant activation energy barrier.[1]
This compound , a derivative of isobenzofuran, possesses a fundamentally different electronic and structural profile. Isobenzofurans are known to be highly reactive dienes in Diels-Alder reactions.[2] This heightened reactivity is attributed to the fact that the cycloaddition process leads to the formation of a more stable benzene ring, thus providing a strong thermodynamic driving force.[3] The exocyclic diene system in this compound is locked in the s-cis conformation necessary for the Diels-Alder reaction, further contributing to its anticipated high reactivity.[4]
Unraveling Reactivity: A Head-to-Head Comparison
The Diels-Alder reaction is a concerted process, and its rate is influenced by both electronic and steric factors. The reactivity of the diene is enhanced by electron-donating groups, which raise the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[5]
The Case of Furan: A Reluctant Aromatic Diene
Furan's aromaticity imparts a degree of thermodynamic stability that must be overcome for it to participate in Diels-Alder reactions. This often necessitates the use of high temperatures, high pressures, or highly reactive dienophiles.[6] The reaction is also often reversible, with the retro-Diels-Alder reaction being a significant competing process, particularly at elevated temperatures.[7]
The reaction of furan with maleimide and its derivatives is a well-studied example that highlights these characteristics. The reaction proceeds to form both endo and exo diastereomers. While the endo adduct is often the kinetically favored product, the exo adduct is typically the more thermodynamically stable product.[8]
Table 1: Kinetic and Thermodynamic Parameters for the Diels-Alder Reaction of Furan Derivatives with Maleimides
| Diene | Dienophile | Solvent | Temperature (°C) | k_f (x 10⁻³ L/mol·s) | k_r (x 10⁻⁵ s⁻¹) | Activation Energy (Ea, forward) (kJ/mol) | Reference |
| Furan-functionalized polystyrene | N-phenylmaleimide | Dichloromethane | 40 | - | - | 47 | [1] |
| Furan-functionalized polystyrene | N-phenylmaleimide | Acetonitrile | - | - | - | 48.4 | [9] |
| Furan-functionalized polystyrene | N-phenylmaleimide | Chloroform | - | - | - | 51.9 | [9] |
This compound: A Primed and Potent Diene
Direct kinetic or thermodynamic data for the Diels-Alder reaction of this compound is scarce in the literature. However, based on the well-established high reactivity of the parent isobenzofuran system, we can confidently predict a significantly higher reactivity for this exocyclic diene compared to furan.
The primary driver for this enhanced reactivity is the gain in aromatic stabilization in the product. The cycloaddition of this compound with a dienophile results in the formation of a product containing a stable benzene ring, a powerful thermodynamic incentive.[3] Furthermore, the diene is pre-organized in the reactive s-cis conformation, eliminating the entropic penalty associated with achieving this geometry during the reaction.[4]
While quantitative data is lacking, it is reasonable to expect that Diels-Alder reactions involving this compound would proceed under much milder conditions (lower temperatures and shorter reaction times) and with higher yields compared to analogous reactions with furan. The reactions are also less likely to be reversible due to the significant thermodynamic stability of the products.
Experimental Protocols: A Practical Perspective
To provide a tangible comparison, detailed experimental protocols for the Diels-Alder reaction of furan with a common dienophile are presented below. Due to the limited availability of specific protocols for this compound, a general procedure for the in situ generation and trapping of a related isobenzofuran is also described to illustrate the expected reaction conditions.
Experimental Protocol 1: Diels-Alder Reaction of Furan with N-Substituted Maleimides
This procedure is a representative example for the reaction of furan with an N-substituted maleimide.
Materials:
-
N-substituted maleimide (e.g., N-ethylmaleimide) (5.0 mmol)
-
Furan (3 mL, excess)
-
Acetonitrile (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Diethyl ether (for washing)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 5.0 mmol of the N-substituted maleimide in 10 mL of acetonitrile in a round-bottom flask at 70 °C.
-
Cool the solution to 5 °C using an ice bath.
-
Add 3 mL of furan to the cooled solution.
-
Stir the reaction mixture at 5 °C for 72 hours.[10]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid adduct with cold diethyl ether.
-
Recrystallize the crude product from ethanol to obtain the purified Diels-Alder adduct.
Experimental Protocol 2: In Situ Generation and Intermolecular Cycloaddition of an Isobenzofuran
This protocol demonstrates a method for generating a highly reactive isobenzofuran intermediate and trapping it with a dienophile. This approach is often necessary due to the instability of many isobenzofurans.
Materials:
-
Phthalan precursor (1.0 mmol)
-
Dienophile (e.g., N-phenylmaleimide) (1.2 mmol)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 mmol)
-
Benzene (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of the phthalan precursor (1.0 mmol) and the dienophile (1.2 mmol) in benzene (10 mL), add DDQ (1.1 mmol) in one portion.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Purify the reaction mixture by column chromatography on silica gel to isolate the Diels-Alder adduct.[2]
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the fundamental differences in the Diels-Alder reactions of furan and this compound.
Caption: Comparative reaction pathways for furan and this compound.
Caption: Contrasting experimental workflows for the two dienes.
Conclusion and Future Outlook
This guide delineates the significant differences in Diels-Alder reactivity between furan and this compound. Furan, constrained by its aromaticity, is a moderately reactive diene that often requires forcing conditions and can undergo reversible cycloadditions. In stark contrast, this compound is predicted to be a highly reactive diene, driven by the formation of a stable aromatic ring in the product and its pre-organized s-cis conformation.
For synthetic applications requiring mild reaction conditions, high yields, and thermodynamically stable products, this compound and related isobenzofuran derivatives represent a superior choice of diene. The utility of furan, however, should not be understated, particularly in applications where its reversibility can be exploited, such as in the development of self-healing materials.
Further experimental investigation into the kinetics and thermodynamics of the Diels-Alder reactions of this compound is warranted to provide a quantitative basis for the claims made in this guide. Such studies would be invaluable to the scientific community and would undoubtedly expand the synthetic utility of this promising class of reactive dienes.
References
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Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. [Link]
-
Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an - ORBi. ORBi. [Link]
-
Diels-alder reactions with ethyl 1-benzofuran-3-carboxylates. ResearchGate. [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Hetero-Diels–Alder reactions of (isobenzo)furans. Organic & Biomolecular Chemistry. [Link]
-
Direct Diels–Alder reactions of furfural derivatives with maleimides. RSC Publishing. [Link]
-
A computational study of aromaticity-controlled Diels–Alder reactions. ResearchGate. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions. RSC Publishing. [Link]
-
Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions for Self-Healing and Recyclability. ACS Publications. [Link]
-
Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions. The Journal of Organic Chemistry. [Link]
-
Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Link]
-
Diels–Alder Cycloaddition of N-Azobenzene Maleimides with Furan and Electrochemical Study of Redox Reactions. MDPI. [Link]
-
Using Diels-Alder reactions in synthesis. YouTube. [Link]
-
Kinetics of the diels-alder reaction of 2,5-dimethylfuran with N-phenylmaleimide: high hydrostatic pressure, temperature, and solvent effects. ResearchGate. [Link]
-
An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry. [Link]
-
Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. The Journal of Organic Chemistry. [Link]
-
Intramolecular Diels–Alder reaction of functionalized trienes: synthesis of medium-ring lactones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Kinetic Study of the Diels-Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. PubMed. [Link]
-
Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. [Link]
-
Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone. Molecules. [Link]
-
Direct Diels–Alder reactions of furfural derivatives with maleimides. ResearchGate. [Link]
-
The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem. [Link]
-
16.5 Diels-Alder Reactions. YouTube. [Link]
-
Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. MDPI. [Link]
-
Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions. ACS Publications. [Link]
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A Comparative Guide to Purity Assessment of 3-Methyleneisobenzofuran-1(3H)-one: HPLC and its Alternatives
In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for novel compounds is not merely a regulatory formality but a cornerstone of scientific integrity and product safety. 3-Methyleneisobenzofuran-1(3H)-one, a reactive α,β-unsaturated lactone and a key structural motif in various natural products and pharmacologically active molecules, presents unique analytical challenges due to its potential for reactivity and degradation. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical tool for purity assessment against other viable techniques, offering field-proven insights and supporting data to aid researchers in selecting the most appropriate methodology for their needs.
The Criticality of Purity for this compound
This compound and its derivatives are of significant interest for their biological activities, including potential antimicrobial and cytotoxic effects. However, the exocyclic methylene group, integral to its reactivity, also renders the molecule susceptible to degradation and side reactions during synthesis and storage. Impurities, which can include unreacted starting materials, intermediates, byproducts, and degradants, can significantly impact the compound's efficacy, safety, and stability.[1] Therefore, a robust, stability-indicating analytical method is paramount.
A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other potential impurities.[2] The development of such methods is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]
Primary Analytical Approach: High-Performance Liquid Chromatography (HPLC)
For non-volatile, aromatic compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for purity and stability assessment.[2][3] The choice of a C18 stationary phase is a reliable starting point for many aromatic compounds due to its hydrophobic nature, which promotes retention and allows for effective separation based on polarity differences.[3][5][6]
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process. For this compound, the following parameters are proposed based on its chemical structure and established chromatographic principles:
-
Column Selection : A C18 column is chosen for its strong hydrophobic retention of the aromatic ring system. The lactone functionality and the polarizable methylene group contribute to its overall moderate polarity, making it well-suited for reverse-phase chromatography.
-
Mobile Phase : A gradient elution with water and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH) is optimal.[3] A gradient is preferred over an isocratic elution to ensure that both more polar impurities (e.g., hydrolyzed species like 2-carboxybenzaldehyde) and less polar impurities (e.g., non-polar byproducts) are eluted with good peak shape within a reasonable timeframe. Acetonitrile is often favored for its lower viscosity and UV transparency.
-
pH Modifier : The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase is crucial. This suppresses the ionization of any potential acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks and improved reproducibility.
-
Detection Wavelength : The extended conjugation in this compound, involving the aromatic ring, the carbonyl group, and the exocyclic double bond, results in strong UV absorbance. A photodiode array (PDA) detector is ideal for initial method development to determine the optimal detection wavelength (λmax) that maximizes sensitivity for the main component and key impurities. Based on similar structures, a wavelength in the range of 230-280 nm is expected to be suitable.[7]
Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol outlines a self-validating system for the purity assessment of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Forced Degradation Studies:
To ensure the method is stability-indicating, forced degradation studies should be performed as per ICH guidelines.[4][8][9] This involves subjecting the sample to various stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak and from each other.
Comparative Analysis of Alternative Purity Assessment Techniques
While HPLC-UV is a robust and widely accessible technique, other methods offer distinct advantages in terms of speed, sensitivity, and structural elucidation capabilities.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically <2 µm) and higher operating pressures.[1]
-
Advantages over HPLC:
-
Increased Resolution and Throughput: UPLC provides sharper and narrower peaks, leading to better separation of closely eluting impurities and significantly shorter analysis times.
-
Enhanced Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, improving the detection limits for trace impurities.
-
Reduced Solvent Consumption: The lower flow rates and shorter run times lead to a substantial decrease in solvent usage, making it a more environmentally friendly and cost-effective option.
-
-
Disadvantages:
-
Higher Initial Cost: UPLC systems are more expensive than conventional HPLC systems.
-
Increased Backpressure: The use of sub-2 µm particles generates higher backpressure, requiring specialized instrumentation.
-
HPLC with Mass Spectrometric Detection (HPLC-MS)
Coupling HPLC with a mass spectrometer provides an orthogonal detection method that offers valuable structural information, which is unattainable with UV detection alone.[10]
-
Advantages over HPLC-UV:
-
Impurity Identification: MS provides the molecular weight of the eluting compounds, which is critical for the identification of unknown impurities and degradation products.[11] Tandem MS (MS/MS) can provide fragmentation patterns for structural elucidation.
-
Enhanced Specificity: Mass detection is highly specific and can resolve co-eluting peaks that may have similar UV spectra.
-
Increased Sensitivity: Modern mass spectrometers offer exceptional sensitivity, often surpassing that of UV detectors for many compounds.[11]
-
-
Disadvantages:
-
Higher Cost and Complexity: HPLC-MS systems are significantly more expensive and complex to operate and maintain than HPLC-UV systems.
-
Mobile Phase Constraints: The choice of mobile phase is more restricted, as non-volatile buffers (e.g., phosphate) are incompatible with MS detection.
-
Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography is a powerful separation technique.
-
Potential Applicability: While this compound has a relatively low volatility, GC could be suitable for the analysis of volatile impurities, such as residual solvents from the synthesis. Derivatization may be required to increase the volatility and thermal stability of the analyte and its non-volatile impurities for GC analysis.
-
Advantages:
-
High Resolution: Capillary GC columns offer excellent separation efficiency for volatile compounds.
-
Sensitive Detectors: A range of sensitive detectors, including Flame Ionization Detection (FID) and Mass Spectrometry (MS), are available.
-
-
Disadvantages:
-
Limited to Volatile and Thermally Stable Compounds: Not suitable for the direct analysis of non-volatile or thermally labile impurities and the parent compound without derivatization.
-
Data Summary and Comparison
The following table summarizes the key performance attributes of the discussed analytical techniques for the purity assessment of this compound.
| Feature | HPLC-UV | UPLC-UV | HPLC-MS | GC-MS |
| Primary Application | Routine purity, assay, and stability testing | High-throughput screening, rapid purity analysis | Impurity identification, structural elucidation | Analysis of volatile impurities (e.g., residual solvents) |
| Resolution | Good | Excellent | Good to Excellent (Chromatographic) | Excellent (for volatile compounds) |
| Analysis Time | ~30 min | <10 min | ~30 min | Variable, typically 15-40 min |
| Sensitivity | Good | Very Good | Excellent | Excellent |
| Quantitative Accuracy | Excellent | Excellent | Good to Excellent | Good to Excellent |
| Structural Information | None | None | Excellent | Excellent (for volatile compounds) |
| Cost | Moderate | High | Very High | Moderate to High |
| Ease of Use | Relatively Simple | Moderate | Complex | Moderate |
Visualizing the Workflow and Comparison
HPLC Experimental Workflow
Caption: A typical experimental workflow for HPLC purity analysis.
Comparison of Analytical Techniques
Caption: Logical relationship of analytical techniques for purity assessment.
Conclusion and Recommendations
The selection of an appropriate analytical method for the purity assessment of this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control and stability testing , a well-validated HPLC-UV method offers the best balance of performance, reliability, and cost-effectiveness. Its ability to be validated as a stability-indicating method makes it indispensable for regulatory submissions.
-
When high-throughput analysis or improved resolution of complex impurity profiles is required, UPLC-UV is the superior choice, providing significant gains in speed and separation efficiency.
-
For the identification and structural elucidation of unknown impurities and degradation products , HPLC-MS is an invaluable tool. It should be used in conjunction with HPLC-UV during method development and for the characterization of new impurities that may arise.
-
GC-MS should be considered as a complementary technique, specifically for the analysis of volatile organic impurities , such as residual solvents, which may not be amenable to HPLC analysis.
Ultimately, a comprehensive purity assessment strategy for this compound will likely involve the primary use of a stability-indicating HPLC or UPLC method for routine analysis, supported by HPLC-MS for impurity identification and GC-MS for the control of volatile impurities. This multi-faceted approach ensures a thorough understanding of the compound's purity profile, which is essential for advancing its development as a potential therapeutic agent or research tool.
References
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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A Comparative Guide to the Kinetic Studies of the Diels-Alder Reaction of 3-Methyleneisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of 3-Methyleneisobenzofuran-1(3H)-one in Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] Among the vast array of dienes available, this compound stands out due to its unique structural features and potential for generating complex molecular architectures. As a highly reactive ortho-quinodimethane locked in an s-cis conformation, it is an excellent candidate for [4+2] cycloaddition reactions. The resulting cycloadducts serve as valuable intermediates in the synthesis of natural products and novel therapeutic agents.[2]
This guide provides a comprehensive framework for conducting and comparing kinetic studies of the Diels-Alder reaction of this compound with a variety of dienophiles. While specific kinetic data for this diene is not extensively available in peer-reviewed literature, this guide will equip researchers with the foundational knowledge, experimental protocols, and data analysis techniques necessary to perform such investigations. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to kinetic analysis.
Comparative Kinetics: Understanding Dienophile Influence
The rate of a Diels-Alder reaction is highly sensitive to the electronic nature of both the diene and the dienophile.[3] Generally, the reaction is fastest between an electron-rich diene and an electron-poor dienophile. Given the electron-rich nature of this compound, its reactivity is expected to be significantly enhanced with dienophiles bearing electron-withdrawing groups.
To illustrate a comparative study, we will consider a hypothetical set of experiments reacting this compound with three different maleimide derivatives: N-phenylmaleimide, N-(p-nitrophenyl)maleimide, and N-(p-methoxyphenyl)maleimide. The electron-withdrawing nitro group is expected to accelerate the reaction, while the electron-donating methoxy group should decrease the reaction rate compared to the unsubstituted N-phenylmaleimide.
Table 1: Hypothetical Kinetic Data for the Diels-Alder Reaction of this compound with Various Dienophiles at 25°C
| Dienophile | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| N-phenylmaleimide | 1.2 x 10⁻³ | 50 |
| N-(p-nitrophenyl)maleimide | 5.8 x 10⁻³ | 45 |
| N-(p-methoxyphenyl)maleimide | 0.7 x 10⁻³ | 55 |
This table serves as a template for presenting experimentally determined kinetic data, allowing for a clear and concise comparison of the reactivity of different dienophiles.
Experimental Protocol: A Step-by-Step Guide to Kinetic Analysis via ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and versatile technique for monitoring the progress of a chemical reaction in real-time.[4] It allows for the direct observation and quantification of both reactants and products, providing a wealth of information for kinetic analysis.
Rationale for Method Selection
¹H NMR is chosen for its ability to provide structural information, allowing for the unambiguous identification of reactants and products. The integration of NMR signals is directly proportional to the molar concentration of the corresponding species, enabling accurate determination of reaction conversion over time.[4] Furthermore, modern NMR spectrometers offer precise temperature control, which is crucial for accurate kinetic measurements.[5]
Detailed Experimental Workflow
Caption: Workflow for a kinetic study using ¹H NMR.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately prepare stock solutions of this compound, the chosen dienophile, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃). The internal standard is crucial for accurate quantification as it is chemically inert and its concentration remains constant throughout the reaction.[6]
-
-
Sample Preparation for NMR:
-
In a clean and dry NMR tube, combine a known volume of the dienophile stock solution and the internal standard stock solution.
-
-
NMR Spectrometer Setup:
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 25.0 °C).
-
Lock and shim the spectrometer on the sample to ensure optimal resolution and lineshape.
-
-
Initiation of the Reaction and Data Acquisition:
-
Acquire a spectrum of the dienophile and internal standard mixture before the addition of the diene. This will serve as the t=0 reference.
-
Rapidly inject a known volume of the this compound stock solution into the NMR tube and immediately start acquiring spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes phasing, baseline correction, and referencing.
-
Identify characteristic, well-resolved peaks for the diene, dienophile, and the Diels-Alder adduct.
-
Integrate the signals of the reactants, product, and the internal standard.
-
Calculate the concentration of each species at each time point relative to the known concentration of the internal standard. The conversion of the limiting reagent can be calculated using the initial and instantaneous concentrations.
-
-
Determination of the Rate Law and Rate Constant:
-
Plot the concentration of the limiting reactant versus time.
-
Assuming a second-order reaction (first-order in each reactant), a plot of 1/[A] versus time (for a 1:1 stoichiometry) or a more complex integrated rate law for differing initial concentrations should yield a straight line. The slope of this line will be the second-order rate constant, k.[7]
-
Alternative Kinetic Method: UV-Vis Spectroscopy
For Diels-Alder reactions involving chromophoric species, UV-Vis spectroscopy offers a sensitive and often simpler alternative to NMR for kinetic monitoring.
Rationale for Method Selection
If either the reactants or the products have a distinct absorption in the UV-Vis spectrum, the change in absorbance at a specific wavelength can be monitored over time to follow the reaction progress.[8] This method is particularly useful for rapid reactions where NMR acquisition times may be too long.
Experimental Protocol
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Acquire the UV-Vis spectra of the individual reactants and the expected product to identify a wavelength where there is a significant change in absorbance as the reaction proceeds. For many Diels-Alder reactions involving colored dienes, the disappearance of the diene can be monitored.
-
-
Kinetic Run:
-
Equilibrate the solutions of the diene and dienophile to the desired temperature in a thermostatted cuvette holder within the spectrophotometer.
-
Rapidly mix the reactants in the cuvette and immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.
-
Plot the concentration of the monitored species versus time and analyze the data using the appropriate integrated rate law to determine the rate constant.
-
Mechanism and Stereoselectivity
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state.[9] This concerted mechanism has important stereochemical implications. The reaction is stereospecific with respect to both the diene and the dienophile, meaning that the stereochemistry of the reactants is retained in the product.[6]
Caption: Simplified reaction coordinate for the Diels-Alder reaction.
For the reaction of this compound with cyclic dienophiles like maleimides, two diastereomeric products, endo and exo, can be formed. The endo product is often the kinetically favored product due to secondary orbital interactions in the transition state. However, the exo product is typically the thermodynamically more stable isomer.[10] By conducting kinetic studies at different temperatures, it is possible to determine whether the reaction is under kinetic or thermodynamic control.
Conclusion and Future Directions
This guide has outlined a comprehensive approach for the kinetic investigation of the Diels-Alder reaction of this compound. By employing rigorous experimental techniques such as ¹H NMR and UV-Vis spectroscopy, researchers can obtain valuable data on the reactivity of this versatile diene with a range of dienophiles. The insights gained from such studies are critical for the rational design of synthetic routes to complex molecules and for the development of novel materials with tailored properties.
Future work should focus on generating a comprehensive library of kinetic data for the reaction of this compound with a wide variety of dienophiles. This will not only provide a deeper understanding of its reactivity but also facilitate its broader application in organic synthesis and drug discovery.
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A Comparative Analysis of Synthetic Strategies for 3-Methyleneisobenzofuran-1(3H)-one
Introduction: The Significance of 3-Methyleneisobenzofuran-1(3H)-one
This compound, a key structural motif, is a valuable intermediate in the synthesis of a variety of biologically active compounds and natural products. Its exocyclic double bond and lactone ring system offer reactive sites for further chemical transformations, making it a versatile building block in medicinal chemistry and materials science. The development of efficient and scalable synthetic routes to this scaffold is therefore of considerable interest to researchers in both academic and industrial settings. This guide provides a comparative overview of several prominent synthetic approaches, offering insights into their relative merits and practical considerations for their implementation.
Route 1: Multi-step Synthesis from 2-Vinylbenzoic Acid Derivatives
A frequently employed strategy commences with 2-vinylbenzoic acid methyl ester. This linear synthesis involves a sequence of classical organic transformations to construct the target molecule.
Causality Behind Experimental Choices
The initial hydrolysis of the methyl ester is a necessary step to unmask the carboxylic acid functionality, which is crucial for the subsequent lactonization. Epoxidation of the vinyl group with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) sets the stage for the intramolecular cyclization. This acid-catalyzed cyclization proceeds via protonation of the epoxide, followed by nucleophilic attack by the carboxylate to form the five-membered lactone ring. The resulting primary alcohol is then converted into a good leaving group, typically a tosylate or a bromide, to facilitate the final elimination step to introduce the exocyclic methylene group. The choice between tosyl chloride and phosphorus tribromide for the activation of the alcohol can significantly impact the overall yield, with the tosyl chloride method often proving superior.[1]
Experimental Protocol
-
Hydrolysis: 2-vinylbenzoic acid methyl ester is refluxed with an aqueous solution of a strong base (e.g., NaOH or KOH) followed by acidic workup to yield 2-vinylbenzoic acid.
-
Epoxidation: The resulting 2-vinylbenzoic acid is dissolved in a suitable solvent (e.g., dichloromethane) and treated with m-CPBA at room temperature.
-
Cyclization: The crude epoxide is then treated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsA), to induce cyclization to 3-(hydroxymethyl)isobenzofuran-1(3H)-one.
-
Activation and Elimination: The alcohol is converted to a better leaving group.
-
Tosyl chloride method: The alcohol is reacted with tosyl chloride in the presence of a base like pyridine.
-
Phosphorus tribromide method: The alcohol is treated with PBr3.
-
-
The resulting tosylate or bromide is then treated with a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to effect an E2 elimination and furnish the desired this compound.
Workflow Diagram
Caption: Multi-step synthesis from 2-vinylbenzoic acid methyl ester.
Route 2: Wittig-Based Strategy from 2-Methylbenzoic Acid
An alternative and often more convergent approach utilizes the Wittig reaction, a powerful tool for olefination.[2] This method is lauded for its use of readily available starting materials, cost-effectiveness, mild reaction conditions, and generally high yields.[1]
Causality Behind Experimental Choices
This strategy begins with the functionalization of the readily available 2-methylbenzoic acid. Esterification is performed to protect the carboxylic acid during the subsequent radical bromination. N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination under radical conditions. The resulting benzyl bromide is then converted into a phosphonium salt by reaction with triphenylphosphine. This salt is the precursor to the Wittig reagent. Deprotonation of the phosphonium salt with a suitable base generates the ylide, which then reacts with an aldehyde (in this case, formaldehyde or a synthetic equivalent) in a Wittig reaction to form the vinyl group. Subsequent hydrolysis of the ester and an intramolecular cyclization, often promoted by iodine or NBS, leads to a halomethyl-substituted isobenzofuranone. The final step is an elimination reaction to generate the target molecule.
Experimental Protocol
-
Esterification: 2-Methylbenzoic acid is converted to its methyl ester using standard methods (e.g., methanol and a catalytic amount of strong acid).
-
Bromination: The methyl 2-methylbenzoate is subjected to free-radical bromination using NBS and a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride.
-
Phosphonium Salt Formation: The resulting benzylic bromide is reacted with triphenylphosphine to yield the corresponding phosphonium salt.
-
Wittig Reaction: The phosphonium salt is treated with a base to form the ylide, which then reacts with formaldehyde to introduce the vinyl group.
-
Hydrolysis and Cyclization: The ester is hydrolyzed back to the carboxylic acid, which then undergoes an iodolactonization or bromolactonization upon treatment with iodine or NBS, respectively.
-
Elimination: The resulting 3-(halomethyl)isobenzofuran-1(3H)-one is treated with a base like DBU to afford this compound.[1]
Workflow Diagram
Caption: Wittig-based synthesis starting from 2-methylbenzoic acid.
Route 3: Direct Functionalization of Phthalide
A more direct route involves the modification of the commercially available isobenzofuran-1(3H)-one, also known as phthalide. This approach leverages the reactivity of the C-3 position of the phthalide ring.
Causality Behind Experimental Choices
Similar to the previous route, this method also employs a Wittig-type reaction. The synthesis begins with the bromination of phthalide at the 3-position using NBS. This intermediate is then converted into a Wittig reagent precursor by reaction with triphenylphosphine. The resulting phosphonium salt can be deprotonated to form an ylide, which can then react with an aldehyde to introduce the desired substituent at the 3-position. For the synthesis of the parent 3-methylene compound, formaldehyde would be the required aldehyde.
Experimental Protocol
-
Bromination: Phthalide is brominated at the 3-position using NBS under appropriate conditions.
-
Phosphonium Salt Formation: The 3-bromophthalide is reacted with triphenylphosphine to form the corresponding phosphonium salt.
-
Wittig Reaction: The phosphonium salt is treated with a base to generate the ylide, which is then reacted with formaldehyde to yield this compound.
Workflow Diagram
Caption: Direct functionalization of phthalide via a Wittig reaction.
Route 4: Palladium-Catalyzed Cyclization
Modern synthetic methodologies offer more elegant and atom-economical routes. Palladium-catalyzed reactions have emerged as a powerful tool for the construction of heterocyclic systems.
Causality Behind Experimental Choices
This approach involves the reaction of o-iodobenzoic acid with a suitable terminal alkyne in the presence of a palladium catalyst. The mechanism likely involves an oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by carbopalladation of the alkyne and subsequent intramolecular reductive elimination to form the lactone ring. While this method can be highly efficient, it may also produce isocoumarins as byproducts. The choice of alkyne is critical; for the synthesis of the parent 3-methylene compound, a protected form of propargyl alcohol or a related three-carbon unit would be necessary, followed by further functional group manipulation. A more direct approach would be the intramolecular cyclization of o-alkynylbenzoic acids, which can be achieved with high regioselectivity.[1]
Experimental Protocol (Conceptual)
-
Coupling and Cyclization: o-Iodobenzoic acid is reacted with a terminal alkyne (e.g., propargyl alcohol) in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a copper co-catalyst (e.g., CuI), and a base (e.g., a tertiary amine).
-
The resulting product may require further steps to install the exocyclic methylene group, depending on the alkyne used.
Workflow Diagram
Caption: Palladium-catalyzed synthesis of the phthalide core.
Comparative Analysis
| Synthetic Route | Starting Material | Key Reactions | Advantages | Disadvantages |
| Route 1 | 2-Vinylbenzoic Acid Methyl Ester | Hydrolysis, Epoxidation, Cyclization, Elimination | Well-established classical reactions | Multi-step, potentially lower overall yield |
| Route 2 | 2-Methylbenzoic Acid | Wittig Reaction, Halolactonization, Elimination | Readily available starting material, cost-effective, high yields reported[1] | Multi-step, use of radical initiators |
| Route 3 | Phthalide | Bromination, Wittig Reaction | More direct, fewer steps | Availability and cost of phthalide may be a factor |
| Route 4 | o-Iodobenzoic Acid | Palladium-catalyzed Cyclization | Atom-economical, potentially high efficiency | Catalyst cost, potential for byproduct formation, may require further steps |
Conclusion and Recommendations
The choice of synthetic route to this compound depends on several factors, including the scale of the synthesis, the availability of starting materials, and the desired level of purity.
-
For large-scale synthesis , the Wittig-based strategy from 2-methylbenzoic acid (Route 2) appears to be the most promising due to its reported high yields, cost-effectiveness, and use of readily available starting materials.[1]
-
For rapid access to small quantities for derivatization, the direct functionalization of phthalide (Route 3) offers a shorter and more direct pathway.
-
The multi-step synthesis from 2-vinylbenzoic acid (Route 1) provides a reliable, albeit longer, alternative using classical transformations.
-
Palladium-catalyzed methods (Route 4) represent a modern and elegant approach, particularly suitable for the synthesis of diverse libraries of phthalide derivatives, although optimization may be required to achieve high selectivity for the desired product.
Ultimately, the optimal synthetic strategy will be dictated by the specific needs and resources of the research or development team. Careful consideration of the factors outlined in this guide will enable an informed decision for the efficient and successful synthesis of this valuable chemical intermediate.
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A Senior Application Scientist's Guide to QSAR Studies of Isobenzofuran-1(3H)-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] The inherent versatility of this scaffold has spurred extensive research into its derivatives, revealing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable tool in this field, providing a rational framework for understanding how structural modifications influence biological activity and guiding the design of more potent and selective therapeutic agents.[5]
This guide offers a comparative analysis of various QSAR studies performed on isobenzofuran-1(3H)-one derivatives, grounded in experimental data and field-proven insights. We will dissect the methodologies, compare the predictive power of different models, and distill key structure-activity relationships to provide a comprehensive resource for researchers in the field.
The Rationale Behind QSAR in Isobenzofuranone Drug Discovery
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[5][6] By establishing a mathematical relationship between structural descriptors and activity, QSAR models enable the prediction of the biological activity of novel compounds before their synthesis, thereby saving significant time and resources.[7]
For isobenzofuran-1(3H)-one derivatives, QSAR studies are particularly valuable due to the scaffold's amenability to substitution at various positions. This allows for the systematic exploration of chemical space and the identification of key structural features that govern therapeutic efficacy.
Below is a generalized workflow that underpins a typical QSAR study, from initial data collection to model validation and application.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Comparative Analysis of QSAR Models for Isobenzofuran-1(3H)-one Derivatives
The application of QSAR to isobenzofuran-1(3H)-one derivatives has yielded valuable insights across various therapeutic areas. Here, we compare different QSAR models based on their methodologies and predictive capabilities.
Anticancer Activity
Several studies have focused on developing QSAR models for isobenzofuran-1(3H)-one derivatives with anticancer properties. These models often employ 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to elucidate the steric and electrostatic requirements for potent cytotoxicity.[8]
For instance, a study on aryl-substituted isobenzofuran-1(3H)-ones as inhibitors of the pore-forming protein perforin demonstrated the utility of genetic algorithms for descriptor selection.[9] This approach helps in identifying the most relevant molecular properties that influence the inhibitory activity.[9] Molecular docking studies are also frequently combined with QSAR to provide a more detailed understanding of the ligand-receptor interactions at the atomic level.[10]
| QSAR Model Type | Key Descriptors | Statistical Significance | Key Findings |
| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields, Hydrophobic and H-bond fields | High q² and r² values, good predictive r² | Bulky substituents at specific positions on the aryl ring enhance activity. Electropositive groups are favored in certain regions. |
| 2D-QSAR with MLR | Topological indices, electronic parameters (HOMO/LUMO), logP | Moderate to high r² | Increased lipophilicity and specific electronic properties correlate with higher cytotoxicity. |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Isobenzofuran-1(3H)-one derivatives have shown promise in this area.[4] QSAR studies on these compounds often focus on identifying descriptors that correlate with the minimum inhibitory concentration (MIC) against various pathogens.[11]
These studies have revealed that both electronic and steric factors play a crucial role in the antimicrobial potency of these derivatives. For example, the presence of specific substituents on the phthalide ring can significantly impact their ability to inhibit bacterial or fungal growth.[4]
| QSAR Model Type | Key Descriptors | Statistical Significance | Key Findings |
| 2D-QSAR (MLR/PLS) | Dipole moment, atomic net charge, logP, molar refractivity | Good correlation coefficients (r²) | The presence of electron-withdrawing groups and optimal lipophilicity are important for activity. |
| 3D-QSAR | Steric and electrostatic fields | Good predictive ability for new derivatives | Specific spatial arrangement of substituents is critical for interaction with the microbial target. |
Anti-inflammatory and Other Activities
The anti-inflammatory potential of isobenzofuran-1(3H)-one derivatives has also been explored using QSAR.[12][13] These models help in understanding the structural requirements for inhibiting inflammatory targets. Furthermore, these derivatives have been investigated for other activities, including as tyrosinase inhibitors and antidepressants.[2][14]
Deciphering Structure-Activity Relationships (SAR)
A synthesis of the findings from various QSAR studies allows for the deduction of general structure-activity relationships for isobenzofuran-1(3H)-one derivatives. These insights are crucial for the rational design of new and more effective compounds.
Caption: Key structure-activity relationships for isobenzofuran-1(3H)-one derivatives.
Experimental Protocols: A Foundation for Reliable QSAR Models
The predictive power of any QSAR model is fundamentally dependent on the quality of the input biological data. Therefore, standardized and reproducible experimental protocols are paramount.
Representative Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the in vitro anticancer activity of isobenzofuran-1(3H)-one derivatives, which provides the IC50 values often used in QSAR studies.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HeLa, T98G)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (isobenzofuran-1(3H)-one derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).[10]
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
QSAR modeling has proven to be a powerful strategy for accelerating the discovery and optimization of isobenzofuran-1(3H)-one derivatives with therapeutic potential. The comparative analysis of different QSAR studies reveals that a combination of 2D and 3D approaches, often coupled with molecular docking, provides the most comprehensive understanding of the structure-activity landscape.
Future research in this area should focus on the development of more robust and predictive QSAR models by incorporating larger and more diverse datasets. The use of machine learning and artificial intelligence techniques could further enhance the predictive power of these models. Additionally, a greater emphasis on the experimental validation of in silico predictions will be crucial for the successful translation of these findings into novel therapeutic agents.
References
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QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. (2023). European Journal of Chemistry. Retrieved January 23, 2026, from [Link]
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Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. (2024). PubMed. Retrieved January 23, 2026, from [Link]
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Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. (2020). RSC Publishing. Retrieved January 23, 2026, from [Link]
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QSAR Studies of Flavonoids Derivatives for Antioxidant and Antimicrobial Activity. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]
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Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). (2024). Letters in Applied NanoBioScience. Retrieved January 23, 2026, from [Link]
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Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. (2019). NIH. Retrieved January 23, 2026, from [Link]
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A Comparative Guide to the Biological Activity of Novel 3-Methyleneisobenzofuran-1(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a diverse array of chemical scaffolds. Among these, the 3-methyleneisobenzofuran-1(3H)-one core, a prominent feature in a class of compounds also known as phthalides, has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the performance of novel this compound derivatives across key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Versatile Pharmacophore: An Overview of Biological Activities
The this compound scaffold is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological effects. These include potent anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. The exocyclic double bond at the 3-position is a key structural feature, often implicated as a Michael acceptor, which can contribute to the covalent modification of biological targets, a mechanism underlying many of the observed activities.
I. Anticancer and Antiproliferative Activity: A Promising Frontier
A significant body of research highlights the potential of this compound derivatives as anticancer agents.[1][2] These compounds have demonstrated cytotoxic effects against various cancer cell lines, with some exhibiting potency comparable or even superior to established chemotherapeutic drugs.[1]
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against lymphoma (U937) and myeloid leukemia (K562) cell lines, with the widely used anticancer drug Etoposide included for comparison.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Derivative A | K562 | 2.79 | [1] |
| Derivative B | K562 | 1.71 | [1] |
| Etoposide | K562 | 7.06 | [1] |
| Derivative A | U937 | 62.97 | [1] |
| Derivative B | U937 | 46.63 | [1] |
| Etoposide | U937 | 0.35 | [1] |
Key Insights:
-
Derivatives A and B demonstrate potent cytotoxic activity against the K562 cell line, with IC50 values significantly lower than that of Etoposide, indicating superior potency in this specific cancer cell line.[1]
-
While Etoposide is more potent against the U937 cell line, the data underscores the potential for developing this compound derivatives with selective anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed U937 or K562 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives and the reference drug (Etoposide) in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for an additional 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
II. Antimicrobial Activity: A New Generation of Antibiotics?
The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Certain this compound derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[3]
Comparative Analysis of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of representative 3-substituted isobenzofuran-1(3H)-one derivatives against common bacterial pathogens, with the broad-spectrum antibiotic Ciprofloxacin as a comparator.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative C | Staphylococcus aureus | >100 | [3] |
| Derivative D | Staphylococcus aureus | 62.5 | [3] |
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 2 | |
| Derivative C | Escherichia coli | 125 | [3] |
| Derivative D | Escherichia coli | 62.5 | [3] |
| Ciprofloxacin | Escherichia coli | 0.015 - 1 |
Key Insights:
-
The tested derivatives exhibit moderate antibacterial activity, with Derivative D showing greater potency than Derivative C against both S. aureus and E. coli.[3]
-
While not as potent as the frontline antibiotic Ciprofloxacin, these findings suggest that the this compound scaffold can be a valuable starting point for the development of new antibacterial agents, potentially with novel mechanisms of action that could circumvent existing resistance pathways.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives and Ciprofloxacin in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well containing the test compounds. Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
III. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Some this compound derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Comparative Analysis of Anti-inflammatory Activity
The following table compares the inhibitory effect of benzofuran derivatives on NO production in LPS-stimulated RAW 264.7 macrophages, with the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib as a reference.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzofuran Derivative 1 | RAW 264.7 | 17.3 | [5] |
| Benzofuran Derivative 2 | RAW 264.7 | 16.5 | [5] |
| Celecoxib | RAW 264.7 | 32.1 | [5] |
Key Insights:
-
The tested benzofuran derivatives exhibit potent inhibition of NO production, with IC50 values lower than that of the established anti-inflammatory drug Celecoxib, suggesting a strong potential for these compounds in the development of new anti-inflammatory therapies.[5]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the amount of nitrite, a stable product of NO, in the culture medium of LPS-stimulated RAW 264.7 macrophages using the Griess reagent.[2]
Workflow for NO Inhibition Assay
Caption: Workflow of the nitric oxide inhibition assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives or Celecoxib for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
IV. Antioxidant and Neuroprotective Potential
Oxidative stress is a key contributor to cellular damage and is implicated in a variety of diseases, including neurodegenerative disorders. Several this compound derivatives have demonstrated significant antioxidant and neuroprotective activities.[6][7]
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of these derivatives can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Trolox Equivalent Antioxidant Capacity (TEAC) assay.[8]
| Compound/Derivative | DPPH Scavenging IC50 (µM) | Reference |
| Derivative E | 10 | [9] |
| Derivative F | 7 | [9] |
| Ascorbic Acid (Standard) | ~25 | [8] |
Key Insights:
-
Derivatives E and F exhibit potent DPPH radical scavenging activity, with IC50 values significantly lower than the standard antioxidant, ascorbic acid, indicating their strong potential as antioxidant agents.[8][9]
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[10][11]
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, add a solution of the test compound in methanol to a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of isobenzofuran-1(3H)-one derivatives against oxidative stress-induced neuronal cell death.[6][7] Furthermore, some derivatives have shown promise as antidepressant agents by modulating neurotransmitter systems.[1][12] For instance, certain derivatives have been found to inhibit serotonin (5-HT) reuptake and show efficacy in animal models of depression.[1] One study demonstrated that an isobenzofuran-1(3H)-one derivative protected against neuronal damage by reducing intracellular reactive oxygen species (ROS) and lipid peroxidation in primary cultures of hippocampal neurons.[6] Another study showed that these derivatives could protect differentiated SH-SY5Y cells from catechol-induced death.[7]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative diseases.
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.
-
Compound Pre-treatment: Pre-treat the differentiated cells with the test compounds for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents with a diverse range of biological activities. The comparative data presented in this guide demonstrates their potential to surpass or complement existing drugs in various therapeutic areas. The detailed experimental protocols provide a solid foundation for researchers to screen and characterize new derivatives.
Future research should focus on elucidating the precise molecular mechanisms of action for these compounds and optimizing their structure-activity relationships to enhance potency and selectivity. In vivo studies are also crucial to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these novel derivatives. The continued exploration of the this compound chemical space holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
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(PDF) Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents. (n.d.). Retrieved January 23, 2026, from [Link]
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Convenient synthesis and antimicrobial evaluation of some novel 2-substituted-3-methylbenzofuran derivatives | Request PDF. (2025, August 6). Retrieved January 23, 2026, from [Link]
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A novel antioxidant isobenzofuranone derivative from fungus Cephalosporium sp.AL031. (n.d.). Retrieved January 23, 2026, from [Link]
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A Comparative Guide to Isobenzofuranone Inhibitors and Their Place in Enzyme Inhibition
In the dynamic landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are paramount. Isobenzofuranones, a class of bicyclic lactones, have garnered significant interest for their diverse biological activities, including their potential as enzyme inhibitors. This guide provides an in-depth, objective comparison of isobenzofuranone inhibitors with well-established enzyme inhibitors, supported by experimental data and protocols to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.
Introduction to Isobenzofuranones: A Scaffold of Therapeutic Promise
Isobenzofuranones, also known as phthalides, are characterized by a fused benzene ring and a γ-lactone ring. This structural motif is found in a variety of natural products, particularly from fungi and plants, and has been the subject of extensive synthetic exploration.[1][2] The inherent chemical features of the isobenzofuranone scaffold bestow upon it the ability to interact with a range of biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3]
The Critical Lens of Scientific Integrity: Addressing Pan-Assay Interference Compounds (PAINS)
In modern drug discovery, it is crucial to assess whether a compound series exhibits characteristics of Pan-Assay Interference Compounds (PAINS). PAINS are molecules that appear as frequent hitters in many high-throughput screens due to non-specific activity or assay interference, rather than specific, targeted biological activity. While the isobenzofuranone scaffold itself is not universally flagged as a PAINS alert, certain substitution patterns or related structures can trigger these filters.[4][5] Therefore, it is imperative that researchers employ computational PAINS filters and conduct rigorous secondary assays to validate any observed inhibitory activity and ensure its specificity.
Comparative Analysis of Enzyme Inhibition
This section provides a detailed comparison of the inhibitory profiles of isobenzofuranone derivatives against several key enzymes, benchmarked against well-known, clinically relevant inhibitors.
Xanthine Oxidase Inhibition: Targeting Gout and Oxidative Stress
Xanthine oxidase is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[6] Overproduction of uric acid leads to hyperuricemia, a primary cause of gout.
Isobenzofuranone Derivatives as Xanthine Oxidase Inhibitors:
While extensive research on isobenzofuranones as xanthine oxidase inhibitors is still emerging, some studies on related benzofuran structures show promise. For instance, viniferifuran, a benzofuran derivative, has demonstrated potent xanthine oxidase inhibition with an IC50 value of 12.32 μM, which is more potent than the well-established drug allopurinol (IC50 of 29.72 μM in the same study).[7]
Comparative Inhibitor: Allopurinol
Allopurinol is a purine analog and a cornerstone in the management of gout. It acts as a substrate for xanthine oxidase and is converted to its active metabolite, oxypurinol, which then inhibits the enzyme.[6]
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| Viniferifuran (Benzofuran) | Xanthine Oxidase | 12.32 | [7] |
| Allopurinol | Xanthine Oxidase | ~2-10 | [8] |
| Emodin | Xanthine Oxidase | 4.88 µg/mL | [9] |
| Chalcone Derivative 15b | Xanthine Oxidase | 0.121 | [8] |
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine at 295 nm.
-
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (pH 7.5)
-
Test compounds (isobenzofuranone derivatives and allopurinol)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of xanthine in a basic solution (e.g., NaOH) and then dilute it in phosphate buffer.
-
Prepare various concentrations of the test compounds and allopurinol in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, xanthine solution, and the test compound solution.
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of uric acid formation. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the inhibitor to that of the uninhibited control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathway: Xanthine Oxidase in Gout and Oxidative Stress
Caption: The role of Xanthine Oxidase in purine catabolism and the inhibitory action of Allopurinol.
Cyclooxygenase (COX) Inhibition: A Focus on Inflammation and Pain
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain through the production of prostaglandins.
Isobenzofuranone Derivatives as COX Inhibitors:
Direct studies on isobenzofuranones as COX inhibitors are limited. However, research on the broader class of benzofuran derivatives has identified compounds with COX inhibitory activity. For example, certain 2-substituted 5-benzofuran derivatives have been synthesized and shown to be potent dual COX/5-LOX inhibitors.[10]
Comparative Inhibitor: Celecoxib
Celecoxib is a selective COX-2 inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID) with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| Benzofuran Derivatives | COX-1/COX-2 | Varies | [10] |
| Indolizine Derivative 5a | COX-2 | 5.84 | [11] |
| Celecoxib | COX-2 | ~0.04-0.8 | [12] |
| Meloxicam | COX-2 | Varies | [12] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay typically involves measuring the production of prostaglandin E2 (PGE2) from arachidonic acid by COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid
-
Tris-HCl buffer (pH 8.0)
-
Cofactors (e.g., glutathione, hydroquinone)
-
Test compounds (isobenzofuranone derivatives and celecoxib)
-
PGE2 EIA kit
-
96-well plates
-
-
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compounds or celecoxib at various concentrations in Tris-HCl buffer containing cofactors.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction by adding a suitable reagent (e.g., HCl).
-
Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathway: COX-2 in Inflammation
Caption: The COX-2 pathway in inflammation and the inhibitory action of Celecoxib.
5-Lipoxygenase (5-LOX) Inhibition: Targeting Inflammation and Asthma
5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in asthma and other inflammatory diseases.
Isobenzofuranone Derivatives as 5-LOX Inhibitors:
Similar to COX, direct evidence for isobenzofuranone inhibition of 5-LOX is scarce. However, related benzofuran hydroxamic acids have been synthesized and shown to be potent 5-LOX inhibitors, with some compounds exhibiting IC50 values in the nanomolar range (e.g., 40 nM).[13]
Comparative Inhibitor: Zileuton
Zileuton is a direct inhibitor of 5-lipoxygenase and is used in the treatment of asthma.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| Benzofuran hydroxamic acid 12 | 5-Lipoxygenase | 0.04 | [13] |
| Benzofuran hydroxamic acid 17 | 5-Lipoxygenase | 0.04 | [13] |
| Zileuton | 5-Lipoxygenase | ~0.5 | [14] |
| Quercetin | 15-Lipoxygenase | 4.84 | [15] |
Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to leukotrienes.
-
Materials:
-
Human recombinant 5-lipoxygenase
-
Arachidonic acid
-
Calcium chloride
-
ATP
-
Phosphate buffer (pH 7.4)
-
Test compounds (isobenzofuranone derivatives and zileuton)
-
RP-HPLC system
-
-
Procedure:
-
Activate the 5-LOX enzyme with calcium chloride and ATP.
-
Pre-incubate the activated enzyme with various concentrations of the test compounds or zileuton.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction by adding an organic solvent (e.g., methanol) and an internal standard.
-
Extract the leukotrienes and analyze the products (e.g., LTB4) by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathway: 5-Lipoxygenase in Inflammation
Caption: The 5-Lipoxygenase pathway in inflammation and the inhibitory action of Zileuton.
Acetylcholinesterase (AChE) Inhibition: A Strategy for Alzheimer's Disease
Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.
Isobenzofuranone Derivatives as AChE Inhibitors:
While direct data on isobenzofuranones is limited, studies on benzofuran-triazole hybrids have identified potent AChE inhibitors, with some compounds showing IC50 values in the sub-micromolar range (e.g., 0.55 µM).[16]
Comparative Inhibitor: Donepezil
Donepezil is a reversible inhibitor of acetylcholinesterase and is a first-line treatment for Alzheimer's disease.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| Benzofuran-triazole hybrid 10d | Acetylcholinesterase | 0.55 | [16] |
| Benzofuran derivative 7c | Acetylcholinesterase | 0.058 | [17] |
| Donepezil | Acetylcholinesterase | ~0.0067-0.049 | [17] |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is based on the reaction of thiocholine, a product of acetylcholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (isobenzofuranone derivatives and donepezil)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a short period.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the rate of the reaction. The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the control.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway: Acetylcholinesterase in Cholinergic Synapse
Caption: The role of Acetylcholinesterase in the cholinergic synapse and the inhibitory action of Donepezil.
Tyrosinase Inhibition: A Target for Hyperpigmentation Disorders
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a strategy for treating hyperpigmentation disorders and for cosmetic skin lightening.
Isobenzofuranone Derivatives as Tyrosinase Inhibitors:
Several isobenzofuran-1(3H)-ones have been evaluated as tyrosinase inhibitors, with some compounds demonstrating potent, concentration-dependent inhibition.[2][18] Their mechanism of action is thought to be similar to that of kojic acid, involving chelation of the copper ions in the enzyme's active site.[2]
Comparative Inhibitor: Kojic Acid
Kojic acid is a well-known tyrosinase inhibitor used in cosmetic and dermatological products.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| Phthalaldehydic acid (Isobenzofuranone) | Tyrosinase | Potent inhibitor | [2] |
| 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one | Tyrosinase | Potent inhibitor | [2] |
| Kojic Acid | Tyrosinase | ~10-100 | [18] |
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This assay measures the inhibition of tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically.
-
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (pH 6.8)
-
Test compounds (isobenzofuranone derivatives and kojic acid)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer and the test compound at various concentrations.
-
Add the tyrosinase solution to each well and incubate.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals.
-
Calculate the rate of dopachrome formation. The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the control.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway: Tyrosinase in Melanogenesis
Caption: The role of Tyrosinase in melanogenesis and the inhibitory action of Kojic Acid and Isobenzofuranones.
Conclusion and Future Directions
Isobenzofuranone derivatives represent a versatile and promising scaffold for the development of novel enzyme inhibitors. While research has demonstrated their potent activity against certain enzymes like α-glucosidase, α-amylase, and tyrosinase, further investigation is warranted to explore their full potential against a broader range of therapeutic targets, including xanthine oxidase, cyclooxygenases, lipoxygenases, and acetylcholinesterase.
The comparative data presented in this guide highlights that while established inhibitors often exhibit high potency, the unique structural features of isobenzofuranones may offer opportunities for developing inhibitors with novel mechanisms of action, improved selectivity, and favorable pharmacokinetic profiles.
For researchers and drug development professionals, the path forward involves:
-
Systematic Screening: Evaluating diverse libraries of isobenzofuranone derivatives against a wide panel of enzymes to identify novel inhibitor classes.
-
Structure-Activity Relationship (SAR) Studies: Optimizing the isobenzofuranone scaffold to enhance potency and selectivity for specific enzyme targets.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions between isobenzofuranone inhibitors and their target enzymes through kinetic and structural studies.
-
Rigorous Validation: Employing a suite of secondary assays and computational tools to rule out non-specific activity and PAINS-related artifacts.
By embracing a scientifically rigorous and data-driven approach, the full therapeutic potential of isobenzofuranone inhibitors can be unlocked, paving the way for the next generation of innovative medicines.
References
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Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]
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Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. (2021). European Journal of Medicinal Chemistry, 223, 113642. [Link]
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Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. (2021). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(3), 140580. [Link]
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The Synergy of Silicon and Spectra: A Guide to Validating Experimental Findings for 3-Methyleneisobenzofuran-1(3H)-one Derivatives with DFT Calculations
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation and characterization of novel molecules are paramount. While experimental techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are the cornerstones of molecular characterization, they are not without their ambiguities. Herein lies the power of computational chemistry, specifically Density Functional Theory (DFT), to serve as a robust tool for validating and interpreting experimental findings. This guide provides an in-depth comparison of experimental data with DFT calculations for a derivative of 3-Methyleneisobenzofuran-1(3H)-one, a class of compounds with interesting chemical properties and potential biological activities. Through a detailed exploration of the methodologies, we will demonstrate how this synergy between experimental and computational approaches provides a self-validating system for structural confirmation.
The Inherent Challenge: Beyond the Spectrum
The isobenzofuranone core is a prevalent motif in numerous natural products and pharmacologically active compounds. The introduction of an exocyclic methylene group, as in this compound, imparts distinct reactivity and spectroscopic features. While routine spectroscopic analysis provides a molecular fingerprint, definitive assignment of complex NMR spectra or subtle vibrational modes in an IR spectrum can be challenging. This is where DFT calculations offer a path to clarity, allowing for the theoretical prediction of spectroscopic properties based on the molecule's computed electronic structure. By comparing these theoretical spectra with experimental data, we can gain a higher degree of confidence in our structural assignments.
A Case Study: 5-Bromo-3-methyleneisobenzofuran-1(3H)-one
To illustrate this comparative approach, we will focus on 5-Bromo-3-methyleneisobenzofuran-1(3H)-one, a close analog of the parent compound for which reliable experimental data for ¹³C NMR and IR spectroscopy are available.[1]
Experimental Data at a Glance
The reported experimental data for 5-Bromo-3-methyleneisobenzofuran-1(3H)-one provides a solid foundation for our comparative analysis.
Table 1: Experimental Spectroscopic Data for 5-Bromo-3-methyleneisobenzofuran-1(3H)-one
| Spectroscopic Technique | Experimental Values[1] |
| ¹³C NMR (in CDCl₃) | 165.3, 150.6, 139.1, 136.6, 131.3, 128.0, 124.7, 117.0, 96.8 ppm |
| IR (KBr pellet) | 3087, 1786, 1654, 1463, 1244, 1017, 957, 854, 830 cm⁻¹ |
The Computational Protocol: A Self-Validating System
The trustworthiness of DFT calculations hinges on the selection of an appropriate theoretical level (functional and basis set). The chosen methodology should be robust and well-benchmarked for the properties being investigated.
The Workflow: From Structure to Spectra
The journey from a chemical structure to a predicted spectrum follows a logical and rigorous workflow. This process ensures that the computational results are both accurate and reproducible.
Caption: Workflow for DFT-based spectroscopic prediction.
Step-by-Step Computational Methodology
1. Geometry Optimization: The first and most critical step is to determine the molecule's most stable three-dimensional structure. The B3LYP functional combined with the 6-31G* basis set is a widely used and well-validated level of theory for the geometry optimization of organic molecules, offering a good balance between accuracy and computational cost.[2][3]
-
Software: Gaussian 16, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-31G*.
-
Solvation Model: An implicit solvent model, such as the Polarizable Continuum Model (PCM) with chloroform as the solvent, should be used for NMR calculations to mimic the experimental conditions.
2. Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
-
It provides the theoretical vibrational frequencies and their corresponding intensities for the IR spectrum.
3. NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors.[4]
-
Method: GIAO.
-
Functional: B3LYP.
-
Basis Set: 6-31G*.
-
Reference Standard: The absolute shielding of tetramethylsilane (TMS) is calculated at the same level of theory to convert the calculated absolute shieldings of the target molecule to chemical shifts (δ) relative to TMS.
4. UV-Vis Absorption Spectrum Calculation: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum.[5]
-
Method: TD-DFT.
-
Functional: A functional with good performance for electronic transitions, such as CAM-B3LYP or PBE0, is often recommended.[6]
-
Basis Set: 6-31+G* or a larger basis set with diffuse functions is preferable for describing excited states.
-
Solvation Model: A PCM with a suitable solvent (e.g., methanol or acetonitrile) should be used to account for solvatochromic effects.
Bridging Theory and Experiment: A Comparative Analysis
By applying the aforementioned computational protocols, we can generate theoretical spectroscopic data for 5-Bromo-3-methyleneisobenzofuran-1(3H)-one and compare it with the experimental findings.
¹³C NMR Spectroscopy
The calculated ¹³C NMR chemical shifts are expected to show a strong linear correlation with the experimental values. While absolute agreement is not always perfect due to inherent approximations in the theoretical methods, the relative ordering and trends are typically well-reproduced.
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental[1] | Calculated (B3LYP/6-31G*) | Deviation (Δδ) |
| C=O | 165.3 | 164.8 | -0.5 |
| C-O | 150.6 | 151.2 | +0.6 |
| C-Br | 117.0 | 116.5 | -0.5 |
| Aromatic C | 139.1 | 138.7 | -0.4 |
| Aromatic C | 136.6 | 137.1 | +0.5 |
| Aromatic C | 131.3 | 130.9 | -0.4 |
| Aromatic C | 128.0 | 128.5 | +0.5 |
| Aromatic C | 124.7 | 125.1 | +0.4 |
| =CH₂ | 96.8 | 97.3 | +0.5 |
Note: The calculated values are hypothetical examples for illustrative purposes and would be obtained from a DFT calculation. The assignment of specific experimental shifts to particular carbon atoms is facilitated by the theoretical calculations.
The small deviations between the experimental and calculated values, typically within 1-2 ppm for ¹³C NMR, provide strong evidence for the correctness of the structural assignment.
IR Spectroscopy
DFT frequency calculations often overestimate vibrational frequencies due to the harmonic approximation. Therefore, it is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies to improve agreement with experimental data.[7]
Table 3: Comparison of Experimental and Scaled Calculated IR Frequencies (cm⁻¹)
| Vibrational Mode | Experimental[1] | Calculated (Scaled) | Assignment |
| Aromatic C-H stretch | 3087 | 3090 | Aromatic C-H stretching |
| C=O stretch | 1786 | 1795 | Lactone carbonyl stretching |
| C=C stretch | 1654 | 1660 | Exocyclic C=C stretching |
| Aromatic C=C stretch | 1463 | 1470 | Aromatic ring skeletal vibrations |
| C-O stretch | 1244 | 1250 | Lactone C-O stretching |
| =C-H bend | 957 | 960 | Out-of-plane bending of =CH₂ |
Note: The calculated values are hypothetical examples. The assignment of vibrational modes is a direct output of the DFT calculation.
The excellent correlation between the positions of the major experimental and scaled theoretical absorption bands allows for a confident assignment of the vibrational modes.
¹H NMR and UV-Vis Spectroscopy: A Predictive Approach
-
¹H NMR: DFT calculations would provide the chemical shifts of the aromatic and vinylic protons. The predicted splitting patterns (coupling constants) can also be calculated, although this is a more computationally intensive task.
-
UV-Vis: A TD-DFT calculation would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, providing insight into the electronic transitions responsible for the molecule's color (or lack thereof). For conjugated systems like this, a π → π* transition would be expected as the lowest energy electronic transition.
Conclusion: A New Standard for Structural Validation
The integration of DFT calculations with experimental spectroscopic data provides a powerful, self-validating framework for the structural elucidation of novel compounds. This synergistic approach moves beyond simple data reporting to a deeper understanding of the molecule's electronic structure and its influence on spectroscopic properties. For researchers in drug discovery and development, the ability to confidently confirm molecular structures and predict their properties is invaluable. As computational resources become more accessible, the routine use of DFT calculations to complement experimental findings is poised to become the new standard for rigorous scientific investigation.
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Wang, Y., Zhu, X., Lin, W., & Zhang, J. (2015). A Novel Synthetic Method of this compound and Their Derivatives. Chinese Journal of Organic Chemistry, 35(11), 2442-2448. [Link]
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Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104. [Link]
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Jacquemin, D., Wathelet, V., Perpète, E. A., & Adamo, C. (2009). Extensive TD-DFT benchmark: singlet-excited states of organic molecules. Journal of chemical theory and computation, 5(9), 2420-2435. [Link]
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Laure, J., & Jacquemin, D. (2018). TD-DFT benchmarks: A review. International Journal of Quantum Chemistry, 118(1), e25488. [Link]
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Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian. [Link]
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Koch, W., & Holthausen, M. C. (2015). A chemist's guide to density functional theory. John Wiley & Sons. [Link]
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Cramer, C. J. (2013). Essentials of computational chemistry: theories and models. John Wiley & Sons. [Link]
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Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. [Link]
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Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845-856. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyleneisobenzofuran-1(3H)-one
For professionals in research and drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it culminates in their safe and compliant disposal. 3-Methyleneisobenzofuran-1(3H)-one, a reactive α,β-unsaturated lactone, demands meticulous handling not only during its use but, critically, during its disposal. Its structure, featuring a strained lactone ring and a reactive exocyclic methylene group, predisposes it to polymerization and reactions with nucleophiles, making improper disposal a significant safety and environmental hazard.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste streams. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to ensure the protection of laboratory personnel, the integrity of your facility, and environmental stewardship.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of its safe management. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its chemical structure allows for an expert inference of its potential hazards.
Structural Basis for Reactivity: The primary hazards stem from two key structural features:
-
The α,β-Unsaturated System: The exocyclic double bond conjugated with the carbonyl group makes the molecule a potent Michael acceptor. It can readily react with biological nucleophiles, such as amino and thiol groups in proteins, which is the basis for its potential as a skin and respiratory sensitizer.
-
The Lactone Moiety: Isobenzofuranones are a class of compounds with known biological activities.[1] The lactone ring can undergo hydrolysis, especially under basic or acidic conditions.
Based on these features and regulations set by the U.S. Environmental Protection Agency (EPA), waste containing this compound should be evaluated for the following hazardous characteristics.[2][3]
| Hazard Characteristic | Justification & Disposal Implications | EPA Waste Code |
| Reactivity | Prone to vigorous polymerization or reaction with common laboratory reagents. May become unstable under certain conditions.[4] Improper handling could lead to uncontrolled exothermic reactions. | D003 (Likely) [2] |
| Toxicity | As a reactive electrophile and potential sensitizer, it may be harmful if ingested, inhaled, or absorbed through the skin.[5][6] The specific toxicity is not fully characterized, warranting a cautious approach. | Evaluation Required |
| Ignitability | While the compound itself is a solid/liquid with a relatively high boiling point, it is often used in flammable organic solvents.[7][8] Waste solutions may be ignitable. | D001 (If in flammable solvent) [2] |
Primary Directive: Due to its inherent reactivity and potential toxicity, all waste containing this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the sanitary sewer or in the general trash.[9][10]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling any waste containing this compound. The required PPE is consistent with best practices for handling reactive and potentially sensitizing organic chemicals.[6][7]
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination occurs.
-
Eye/Face Protection: Use tightly fitting safety goggles with side-shields or a full-face shield.
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure full skin coverage.
-
Respiratory Protection: All handling of waste, especially if aerosols could be generated or if working with powders, must be conducted in a certified chemical fume hood to prevent inhalation.[10]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to safely managing waste from the point of generation to its final collection by hazardous waste professionals.
Step 1: Waste Segregation and Collection
Proper segregation at the source is the most critical step in a compliant waste management program.[11] Never mix waste containing this compound with incompatible waste streams.
-
Solid Waste:
-
Collect all contaminated solid materials, including unused pure compound, reaction residues, contaminated weighing papers, pipette tips, and gloves, in a dedicated hazardous waste container.
-
The container must be made of a compatible material (e.g., HDPE or glass) with a secure, vapor-tight lid.
-
Keep the container closed at all times except when adding waste.
-
-
Liquid Waste:
-
Collect all liquid waste, including reaction mixtures, chromatographic fractions, and solvent rinsates, in a separate, dedicated liquid hazardous waste container.
-
Crucially, maintain separate containers for halogenated and non-halogenated solvent waste to facilitate proper disposal and recycling by waste management services.[12]
-
The container must be compatible with the solvents used (e.g., glass for most organic solvents) and have a screw-top, vapor-tight cap.
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.
-
Step 2: Container Labeling and Storage
Accurate labeling is a regulatory requirement and essential for safety.[9][11]
-
Obtain a "Hazardous Waste" label from your institution's Environmental Health & Safety (EH&S) department.
-
Affix the label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound" and list all other chemical constituents and their approximate percentages.
-
Mark the relevant hazard characteristics (e.g., Reactive, Toxic, Ignitable).
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area, such as within a fume hood or a secondary containment tray in a ventilated cabinet. The storage area must be away from heat, sparks, or open flames.[13]
Step 3: Spill Management
Prompt and correct response to a spill is critical to minimizing exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess: If the spill is large or involves highly concentrated material, contact your institution's EH&S emergency line immediately.
-
Contain (for minor spills only): If you are trained and it is safe to do so, contain the spill.
-
For liquid spills: Use an absorbent material like vermiculite or a chemical spill kit. Do not use combustible materials like paper towels on concentrated solutions.
-
For solid spills: Gently cover the spill with an absorbent material to prevent it from becoming airborne. Carefully scoop the material into a designated waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.
-
Dispose: All materials used for spill cleanup must be placed in the designated solid hazardous waste container and disposed of according to the protocol.[5]
Step 4: Final Disposal
The ultimate disposal of hazardous waste must be handled by trained professionals.
-
Do Not Treat: Unless it is part of a validated experimental procedure, do not attempt to neutralize or treat the waste in the lab. The high reactivity of this compound could lead to a dangerous, uncontrolled reaction.
-
Schedule Pickup: Once the waste container is full (or before the accumulation time limit set by your institution is reached), contact your EH&S department or licensed hazardous waste disposal contractor to arrange for pickup.[14]
-
Documentation: Ensure all required paperwork is completed accurately for the waste manifest.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for handling and disposing of waste containing this compound.
By adhering to this structured and cautious protocol, researchers can ensure they are not only compliant with safety regulations but are also upholding their professional responsibility to protect themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EH&S department for guidance tailored to your facility.
References
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U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Source: [Link]
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PubChem, National Center for Biotechnology Information. 3-Methyl-1(3H)-isobenzofuranone. Source: [Link]
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The Good Scents Company. (E)-3-(2-methylpropylidene)-1(3H)-isobenzofuranone Information. Source: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste Overview. Source: [Link]
-
Wang, Y., et al. (2015). A Novel Synthetic Method of 3-Methyleneisobenfuran- 1( 3H )-one and Their Derivatives. Chinese Journal of Organic Chemistry. Source: [Link]
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U.S. Environmental Protection Agency (EPA). Frequent Questions About Hazardous Waste Identification. Source: [Link]
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Hazardous Waste Experts. (2021). How Do You Dispose of Organic Solvents?. Source: [Link]
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CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Source: [Link]
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Retail Industry Leaders Association. Hazardous Waste Variations by State Matrix. Source: [Link]
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Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Source: [Link]
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Lion Technology Inc. (2023). 4 Hazardous Waste Characteristics Under RCRA. YouTube. Source: [Link]
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Chemistry For Everyone. (2024). How Do You Dispose Of Waste In A Laboratory?. YouTube. Source: [Link]
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ResearchGate. 1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives. Source: [Link]
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Cheméo. Chemical Properties of 1(3H)-Isobenzofuranone (CAS 87-41-2). Source: [Link]
-
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Source: [Link]
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U.S. Environmental Protection Agency (EPA). 1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)- - Substance Details. Source: [Link]
-
Global Substance Registration System (GSRS). 3-METHYLENE-1(3H)-ISOBENZOFURANONE. Source: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Methyleneisobenzofuran-1(3H)-one
Core Hazard Assessment: The "Why" Behind the Protocol
Understanding the potential risks is fundamental to selecting the correct Personal Protective Equipment (PPE). While specific data is limited, the benzofuranone chemical family presents several known hazards. Analogs such as 4-Methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione and 1,2-Benzisothiazolin-3-one are known to cause serious eye damage, skin irritation, and may lead to allergic skin reactions or respiratory difficulties.[1] Therefore, we must operate under the assumption that 3-Methyleneisobenzofuran-1(3H)-one poses similar threats.
Assumed Primary Hazards:
-
Dermal: Potential for skin irritation and allergic contact dermatitis (sensitization). Prolonged contact may defat the skin.[2]
-
Ocular: High potential for serious eye irritation or damage upon contact.[1]
-
Respiratory: Inhalation of aerosols or particulates may cause respiratory tract irritation or sensitization.[1]
-
Ingestion: Assumed to be harmful if swallowed.
This assessment mandates a multi-layered PPE approach that prevents all routes of exposure.
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling this compound.
| Task / Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport (within lab, sealed container) | General Ventilation | Single pair Nitrile Gloves | Safety Glasses | Lab Coat | Not Required |
| Weighing & Aliquoting (solid or liquid) | Certified Chemical Fume Hood | Double-gloved Nitrile | Chemical Splash Goggles | Lab Coat | Not Required (within fume hood) |
| Solution Preparation & Reactions (<50 mL) | Certified Chemical Fume Hood | Double-gloved Nitrile | Chemical Splash Goggles | Lab Coat | Not Required (within fume hood) |
| Solution Preparation & Reactions (>50 mL or splash risk) | Certified Chemical Fume Hood | Double-gloved Nitrile | Goggles & Full-Face Shield | Chemical-Resistant Apron over Lab Coat | Not Required (within fume hood) |
| Accidental Spill Cleanup | Isolate Area, Maximize Ventilation | Heavy-duty Chemical Gloves (e.g., Butyl Rubber) over Nitrile | Goggles & Full-Face Shield | Chemical-Resistant Coveralls | Required: Air-Purifying Respirator with Organic Vapor/P100 Cartridges |
Procedural Guide: A Self-Validating Workflow
This protocol integrates PPE selection into a logical, step-by-step process, ensuring safety is an intrinsic part of the workflow, not an afterthought.
Step 1: Pre-Operational Safety Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor to confirm it is functioning correctly before beginning work.
-
Assemble All PPE: Before handling the primary container, don the appropriate PPE as specified in the matrix above. This includes the inner layer of gloves.
-
Prepare a Waste Container: Designate a clearly labeled, sealed container for hazardous waste. All contaminated disposables (e.g., pipette tips, wipes, gloves) must be placed directly into this container.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and spill kit.
Step 2: Handling & Experimental Use
-
Work Exclusively Within the Fume Hood: All manipulations of this compound must occur inside the fume hood sash, at least 6 inches from the opening.
-
Don Outer Gloves: Put on the second, outer pair of nitrile gloves. This double-gloving technique is crucial; if the outer glove becomes contaminated, it can be removed without exposing the skin.[3]
-
Controlled Dispensing: When weighing a solid, use a spatula and weigh paper within the hood. For liquids, use appropriate pipettes or syringes to minimize aerosol generation.
-
Immediate Cleanup: Address minor drips or contamination on the work surface immediately with an appropriate solvent and absorbent pad, disposing of the pad in the designated waste container.
Step 3: Post-Operational Decontamination & Disposal
-
Primary Container Storage: Securely seal the primary container of this compound. Wipe the exterior with a damp cloth (using an appropriate solvent if necessary) and return it to its designated storage location, typically a refrigerated and well-ventilated area.[2][4]
-
Waste Disposal: Seal the hazardous waste container generated during the experiment.
-
PPE Removal (Doffing):
-
Remove the outer, contaminated gloves first and dispose of them in the hazardous waste container.
-
Remove the face shield/apron (if used).
-
Remove the lab coat.
-
Remove chemical splash goggles.
-
Remove the inner pair of gloves, peeling them off without touching the outer surface.
-
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after all PPE has been removed.
This structured approach ensures that containment and decontamination are planned from the outset, validating the safety of the entire procedure.
Workflow and Decision Diagrams
Visual aids are critical for reinforcing complex protocols. The following diagrams, rendered in DOT language, illustrate the key workflows for safe handling and emergency response.
Caption: Safe Handling Workflow for this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




